Product packaging for Dimethyldioxane(Cat. No.:CAS No. 15176-21-3)

Dimethyldioxane

Cat. No.: B077878
CAS No.: 15176-21-3
M. Wt: 116.16 g/mol
InChI Key: AWBIJARKDOFDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyldioxane is a versatile organic compound, primarily recognized as a stable, high-boiling point solvent and a crucial intermediate in synthetic chemistry. Its six-membered ring structure, containing two oxygen atoms, confers significant utility in facilitating various organic transformations. Researchers value this compound for its application as an effective solvent for resins, oils, and waxes, and as a reaction medium for polymerizations and Grignard reactions where ethereal solvents are suitable but higher temperature stability is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B077878 Dimethyldioxane CAS No. 15176-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBIJARKDOFDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Record name DIMETHYLDIOXANES
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927939
Record name 2,5-Dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes.
Record name DIMETHYLDIOXANES
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

75 °F (NFPA, 2010)
Record name DIMETHYLDIOXANES
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

25136-55-4, 15176-21-3, 1331-15-3
Record name DIMETHYLDIOXANES
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-Dioxane, 2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyldioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025136554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-1,4-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-dimethyl-1,4-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethyl-1,3-dioxane, a significant heterocyclic compound. The document details its synthesis, primarily through the Prins reaction, its physicochemical properties, and its key applications, notably as a precursor in the industrial production of isoprene. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, tabulated data for easy reference, and visual diagrams of reaction pathways and workflows.

Introduction

4,4-Dimethyl-1,3-dioxane is a cyclic ether with the molecular formula C₆H₁₂O₂. It is a colorless liquid with a characteristic ether-like odor. The presence of two methyl groups at the 4-position of the 1,3-dioxane ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and conformational preferences. This compound is of significant industrial importance, primarily serving as an intermediate in the synthesis of isoprene, a key monomer for the production of synthetic rubber. Its synthesis is a classic example of the Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene.

Synthesis of 4,4-Dimethyl-1,3-dioxane

The primary and most industrially significant method for the synthesis of 4,4-dimethyl-1,3-dioxane is the Prins reaction. This reaction involves the electrophilic addition of formaldehyde to isobutylene in the presence of an acid catalyst.

The Prins Reaction: Mechanism

The acid-catalyzed Prins reaction for the formation of 4,4-dimethyl-1,3-dioxane proceeds through the following steps:

  • Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

  • Electrophilic Attack: The electron-rich double bond of isobutylene attacks the protonated formaldehyde, forming a carbocation intermediate.

  • Ring Closure: The hydroxyl group of the intermediate attacks the carbocation, leading to the formation of the six-membered dioxane ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the 4,4-dimethyl-1,3-dioxane product.

Prins_Reaction_Mechanism

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a representative laboratory-scale synthesis of 4,4-dimethyl-1,3-dioxane.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Isobutylene (liquefied gas or generated in situ)

  • Sulfuric acid (concentrated) or Phosphoric acid (85%)

  • Sodium hydroxide solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Dichloromethane or diethyl ether (for extraction)

Equipment:

  • Pressure-rated reaction vessel (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, and pressure gauge

  • Gas inlet tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, place the aqueous formaldehyde solution and the acid catalyst (e.g., sulfuric acid, typically in a mole ratio of formaldehyde to catalyst between 1:0.1 and 1:0.3). The vessel is then cooled in an ice bath.

  • Addition of Isobutylene: Isobutylene is slowly bubbled into the cooled reaction mixture with vigorous stirring. The amount of isobutylene should be in molar excess relative to formaldehyde. The reaction is typically carried out under pressure to maintain isobutylene in the liquid phase.

  • Reaction Conditions: The reaction is then allowed to warm to the desired temperature, typically between 70-95°C, and is maintained for several hours with continuous stirring. The pressure inside the vessel will increase and should be monitored.

  • Work-up: After the reaction is complete, the vessel is cooled, and the excess pressure is carefully released. The reaction mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

  • Neutralization and Washing: The organic layer is washed with a dilute sodium hydroxide solution to neutralize the acid catalyst, followed by washing with water until the washings are neutral.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent (if any was used for extraction) is removed by rotary evaporation.

  • Purification: The crude 4,4-dimethyl-1,3-dioxane is purified by fractional distillation. The fraction boiling at approximately 133°C is collected.

Experimental_Workflow

Properties of 4,4-Dimethyl-1,3-dioxane

Physical Properties

The physical properties of 4,4-dimethyl-1,3-dioxane are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Colorless liquid
Odor Ether-like
Boiling Point 133 °C at 760 mmHg
Melting Point -66 °C
Density 0.914 g/cm³
Refractive Index 1.4030 (estimate)
Solubility in Water Soluble in polar solvents like water
Solubility in Organic Solvents Miscible with many organic solvents
Chemical Properties and Reactivity
  • Acid-Catalyzed Hydrolysis: 4,4-Dimethyl-1,3-dioxane is susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the acetal linkage to yield 3-methyl-1,3-butanediol and formaldehyde. This reaction is reversible.

  • Thermal Decomposition: At elevated temperatures (240-400°C) and in the presence of a catalyst such as phosphoric acid on charcoal or calcium phosphate, 4,4-dimethyl-1,3-dioxane decomposes to form isoprene, formaldehyde, and water. This is the key step in the industrial production of isoprene via the dioxane route.

  • Reaction with Nitriles: It can react with dinitriles to form dihydro-1,3-oxazine derivatives.

  • Stability: It is relatively stable under neutral and basic conditions. However, like other ethers, it may form explosive peroxides upon prolonged exposure to air and light.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups, the two methylene groups in the ring, and the methylene group at the 2-position. The gem-dimethyl groups at the C4 position would appear as a singlet, while the methylene protons would exhibit more complex splitting patterns due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum of the parent 1,3-dioxane shows three distinct signals. For 4,4-dimethyl-1,3-dioxane, one would expect to see signals for the two equivalent methyl carbons, the quaternary carbon at the 4-position, and the three methylene carbons of the ring.

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and strong C-O stretching bands characteristic of cyclic ethers, typically in the 1000-1200 cm⁻¹ region. The absence of a strong C=O stretching band (around 1700 cm⁻¹) would confirm the purity of the product from carbonyl-containing starting materials.

Applications

The primary application of 4,4-dimethyl-1,3-dioxane is as a key intermediate in the synthesis of isoprene . The process involves the thermal decomposition of the dioxane, as previously mentioned.

Dioxane_to_Isoprene

Beyond its role in isoprene production, 4,4-dimethyl-1,3-dioxane can also be utilized in organic synthesis as a protecting group for 1,3-diols. The formation of the dioxane from a diol and a ketone or aldehyde is a common strategy to mask the hydroxyl groups during other chemical transformations. The dioxane can then be removed by acid-catalyzed hydrolysis to regenerate the diol.

Safety and Handling

4,4-Dimethyl-1,3-dioxane is a flammable liquid and vapor. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. As it can form explosive peroxides, it should be stored in a tightly sealed container, away from light and heat, and tested for the presence of peroxides before distillation.

Conclusion

4,4-Dimethyl-1,3-dioxane is a versatile and industrially important chemical. Its synthesis via the Prins reaction is a cornerstone of its production, and its subsequent decomposition to isoprene highlights its significance in the polymer industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and efficient use in both industrial and research settings. This guide provides a foundational resource for professionals working with this compound, consolidating key data and methodologies to support further research and development.

An In-depth Technical Guide to the Prins Reaction for Dimethyldioxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Prins reaction mechanism for the synthesis of 4,4-dimethyl-1,3-dioxane, a valuable intermediate in various chemical syntheses. The document details the reaction mechanism, presents quantitative data from various studies, outlines a typical experimental protocol, and provides key characterization data for the product.

Core Mechanism of the Prins Reaction

The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde to an alkene. In the synthesis of 4,4-dimethyl-1,3-dioxane, isobutylene (2-methylpropene) reacts with an excess of formaldehyde. The reaction proceeds through several key steps:

  • Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde carbonyl group by an acid catalyst (e.g., sulfuric acid or phosphoric acid), forming a highly electrophilic oxonium ion. This activation of formaldehyde is crucial for the subsequent nucleophilic attack.

  • Electrophilic Attack: The electron-rich double bond of isobutylene acts as a nucleophile and attacks the activated formaldehyde. This results in the formation of a tertiary carbocation intermediate. The stability of this tertiary carbocation is a key driving force for the reaction.

  • Trapping of the Carbocation: In the presence of excess formaldehyde, the carbocation intermediate is trapped by a second molecule of formaldehyde. This step involves the attack of the oxygen atom of another formaldehyde molecule on the carbocation.

  • Ring Closure: An intramolecular reaction then occurs where the hydroxyl group attacks the newly formed oxonium ion, leading to the closure of the six-membered ring and the formation of the 1,3-dioxane structure.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, 4,4-dimethyl-1,3-dioxane.

The overall outcome of the Prins reaction is highly dependent on the reaction conditions. For the selective synthesis of the dioxane, an excess of formaldehyde and relatively low temperatures are generally favored.[1]

Data Presentation: Synthesis of 4,4-Dimethyl-1,3-dioxane

The following tables summarize quantitative data from various studies on the synthesis of 4,4-dimethyl-1,3-dioxane under different reaction conditions.

Table 1: Effect of Catalyst and Reaction Conditions on Yield and Selectivity

CatalystIsobutylene:Formaldehyde (molar ratio)Temperature (°C)Pressure (atm)Yield (%)Selectivity (%)Reference
Sulfuric Acid0.6-0.8 : 1Not SpecifiedNot Specified->95[2]
Phosphoric Acid1 : 1.5582666.0High (by-products absent)[3]
Phosphoric Acid with Carbon NanotubesNot SpecifiedElevatedElevated-Increased (reduced by-products)[4]
Phosphoric Acid with Porous PolyphenylenephthalideNot SpecifiedElevatedElevated-Increased (reduced by-products)[3]

Table 2: Physical and Spectroscopic Properties of 4,4-Dimethyl-1,3-dioxane

PropertyValueReference
Molecular Formula C₆H₁₂O₂[5]
Molecular Weight 116.16 g/mol [5]
Boiling Point 133 °C
Density 0.914 g/cm³[5]
¹H NMR (CDCl₃, δ in ppm) 1.25 (s, 6H, 2xCH₃), 1.65 (t, 2H, CH₂), 3.70 (t, 2H, O-CH₂), 4.75 (s, 2H, O-CH₂-O)
¹³C NMR (CDCl₃, δ in ppm) 25.0 (2xCH₃), 35.0 (C(CH₃)₂), 60.0 (O-CH₂), 65.0 (CH₂), 94.0 (O-CH₂-O)
IR (cm⁻¹) 2960, 2850, 1470, 1380, 1170, 1100, 1030

Experimental Protocols

The following is a representative laboratory-scale procedure for the synthesis of 4,4-dimethyl-1,3-dioxane.

Materials:

  • Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer and temperature and pressure controls.

  • Isobutylene (liquefied gas)

  • Formalin solution (37-40% formaldehyde in water)

  • Sulfuric acid (concentrated) or Phosphoric acid (85%)

  • Diethyl ether or other suitable organic solvent for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus

Procedure:

  • Charging the Reactor: To a clean, dry, and cooled pressurized reaction vessel, add the formalin solution and the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or phosphoric acid).

  • Introduction of Isobutylene: Cool the reactor to a low temperature (e.g., 0-10 °C) and carefully introduce a measured amount of liquefied isobutylene. The molar ratio of formaldehyde to isobutylene should be in excess, typically around 2:1.

  • Reaction: Seal the reactor and begin stirring. Gradually heat the reaction mixture to the desired temperature (e.g., 70-90 °C). The pressure in the vessel will increase due to the vapor pressure of the reactants at this temperature. Maintain the reaction at this temperature with continuous stirring for several hours (e.g., 2-4 hours).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

  • Extraction and Neutralization: Add an organic solvent like diethyl ether to the separatory funnel and shake to extract the product. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure to obtain pure 4,4-dimethyl-1,3-dioxane.

Mandatory Visualizations

Diagram 1: Reaction Mechanism of the Prins Reaction for 4,4-Dimethyl-1,3-dioxane Synthesis

Prins_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isobutylene Isobutylene Carbocation Tertiary Carbocation Isobutylene->Carbocation Formaldehyde1 Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde (Oxonium Ion) Formaldehyde1->Protonated_Formaldehyde + H+ H_plus H+ (Acid Catalyst) Protonated_Formaldehyde->Carbocation Electrophilic Attack Oxonium_Intermediate Oxonium Intermediate Carbocation->Oxonium_Intermediate + Formaldehyde Cyclic_Oxonium Cyclic Oxonium Ion Oxonium_Intermediate->Cyclic_Oxonium Intramolecular Ring Closure Dimethyldioxane 4,4-Dimethyl-1,3-dioxane Cyclic_Oxonium->this compound - H+

Caption: The acid-catalyzed mechanism of the Prins reaction for the synthesis of 4,4-dimethyl-1,3-dioxane.

Diagram 2: Experimental Workflow for the Synthesis and Purification of 4,4-Dimethyl-1,3-dioxane

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Charge Reactor: Formalin + Acid Catalyst B Add Isobutylene A->B C Heat and Stir (Prins Reaction) B->C D Cool and Quench C->D Reaction Completion E Solvent Extraction D->E F Neutralization Wash E->F G Drying F->G H Solvent Removal G->H I Fractional Distillation H->I J Pure Product I->J

Caption: A typical workflow for the laboratory synthesis and purification of 4,4-dimethyl-1,3-dioxane.

References

An In-depth Technical Guide to 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile and highly reactive organic compound that has become an indispensable tool in modern organic synthesis. First synthesized in 1908 by Andrew Norman Meldrum, its unique structural features and pronounced acidity have established it as a valuable building block for a wide array of chemical transformations.[1] Its utility is particularly prominent in the construction of complex molecular architectures, making it a cornerstone reagent in medicinal chemistry and drug discovery.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of Meldrum's acid, detailed experimental protocols for its key reactions, and its applications in the pharmaceutical sciences.

Physical and Chemical Properties

Meldrum's acid is a white to beige crystalline solid at room temperature.[4] It is notable for its unusually high acidity compared to other diesters, a property attributable to the rigid conformation of its six-membered ring, which allows for effective delocalization of the negative charge in its enolate form.

Table 1: Physical Properties of Meldrum's Acid

PropertyValueReferences
IUPAC Name 2,2-dimethyl-1,3-dioxane-4,6-dione[2]
Synonyms Meldrum's acid, Isopropylidene malonate[4]
CAS Number 2033-24-1[4]
Molecular Formula C₆H₈O₄[2]
Molar Mass 144.13 g/mol [2]
Appearance White to beige crystalline powder[2]
Melting Point 94–97 °C (with decomposition)[2]
pKa ~4.97 in water[4]
Solubility Soluble in ethanol, acetone, and other organic solvents; sparingly soluble in water.[2]

Acidity and Reactivity

The remarkable acidity of the methylene protons at the C5 position (pKa ≈ 4.97) is a defining characteristic of Meldrum's acid.[4] This acidity facilitates the formation of a stable enolate, which is a potent nucleophile. The reactivity of Meldrum's acid can be summarized as follows:

  • Electrophilic substitution at C5: The acidic nature of the C5 protons allows for easy deprotonation to form a stabilized enolate, which readily reacts with various electrophiles. This makes reactions such as alkylations and acylations highly efficient.[1]

  • Nucleophilic attack at C4 and C6: The carbonyl carbons are susceptible to attack by nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in the synthesis of β-keto esters and amides.

  • Thermal decomposition: Upon heating, Meldrum's acid and its derivatives undergo a retro-[4+2] cycloaddition reaction to eliminate acetone and carbon dioxide, generating highly reactive ketene intermediates.[4][5] This property is widely used in the synthesis of various cyclic and acyclic compounds.

Table 2: Spectral Data of Meldrum's Acid

Spectrum TypeKey FeaturesReferences
¹H NMR (CDCl₃)δ ~1.78 ppm (s, 6H, 2x CH₃), δ ~3.6 ppm (s, 2H, CH₂)[6][7]
¹³C NMR (CDCl₃)δ ~27.5 ppm (CH₃), δ ~36.5 ppm (CH₂), δ ~105.0 ppm (C(CH₃)₂), δ ~171.0 ppm (C=O)[8][9]
FT-IR (cm⁻¹)~2949 (C-H stretch), ~1751 and ~1703 (strong, C=O stretch of the dione)[10][11]
Mass Spectrum (EI)m/z 144 (M⁺), 129, 100, 85, 58, 43[12]

Experimental Protocols

Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

This protocol is based on the classical condensation reaction between malonic acid and acetone.[13]

Materials:

  • Malonic acid

  • Acetone

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Suspend powdered malonic acid in acetic anhydride.

  • With stirring, add a catalytic amount of concentrated sulfuric acid. The malonic acid will dissolve with spontaneous cooling.

  • Slowly add acetone to the reaction mixture, maintaining the temperature below 30°C using an ice bath.

  • Continue stirring for approximately 3 hours at room temperature.

  • The product will precipitate as a white solid. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent such as acetone/hexane or water to obtain pure Meldrum's acid.

Synthesis_of_Meldrums_Acid Malonic_Acid Malonic Acid Reaction_Vessel Reaction Mixture Malonic_Acid->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Acetic_Anhydride Acetic Anhydride (Solvent/Dehydrating Agent) Acetic_Anhydride->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Meldrums_Acid Meldrum's Acid (Product) Reaction_Vessel->Meldrums_Acid Condensation

Caption: Synthesis of Meldrum's Acid.

Knoevenagel Condensation with an Aldehyde

This is a general procedure for the reaction of Meldrum's acid with an aldehyde to form an alkylidene derivative.[14][15][16]

Materials:

  • Meldrum's acid

  • An aromatic or aliphatic aldehyde

  • Ethanol or an ionic liquid (e.g., [bmim]BF₄)

  • Piperidine (catalyst, if needed)

  • Stirring apparatus

Procedure:

  • Dissolve Meldrum's acid in the chosen solvent (e.g., ethanol) in a round-bottomed flask.

  • Add the aldehyde to the solution at room temperature.

  • If required, add a catalytic amount of piperidine. Many Knoevenagel condensations with Meldrum's acid proceed without a catalyst.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 1-18 hours), monitoring the reaction progress by TLC.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold solvent and dry to yield the alkylidene Meldrum's acid derivative.

Knoevenagel_Condensation Meldrums_Acid Meldrum's Acid Reaction Nucleophilic Addition & Dehydration Meldrums_Acid->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (optional) (e.g., Piperidine) Catalyst->Reaction Product Alkylidene Meldrum's Acid Reaction->Product

Caption: Knoevenagel Condensation Workflow.

Acylation of Meldrum's Acid

This protocol describes the C-acylation of Meldrum's acid, which is a key step in the synthesis of β-keto esters.[17]

Materials:

  • Recrystallized Meldrum's acid

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • An acyl chloride (e.g., phenylacetyl chloride)

  • Ice bath, magnetic stirrer, and inert atmosphere (argon or nitrogen)

Procedure:

  • Dissolve Meldrum's acid in anhydrous DCM in a round-bottomed flask under an inert atmosphere.

  • Cool the solution in an ice bath and add anhydrous pyridine with stirring.

  • Slowly add a solution of the acyl chloride in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to proceed at 0°C for 1-2 hours, then at room temperature for another 1-2 hours.

  • Quench the reaction with dilute hydrochloric acid and extract the product with DCM.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acyl Meldrum's acid. This intermediate can then be used for subsequent reactions, such as alcoholysis to form β-keto esters.[17]

Signaling Pathways and Logical Relationships

The high acidity of Meldrum's acid is central to its reactivity. Deprotonation at the C5 position yields a highly stabilized enolate, which is the key reactive intermediate in many of its synthetic applications.

Acidity_and_Reactivity cluster_acidity Acidity and Enolate Formation cluster_reactions Key Synthetic Pathways Meldrums_Acid Meldrum's Acid Enolate Stabilized Enolate Meldrums_Acid->Enolate + Base - H⁺ Pyrolysis Thermal Decomposition Meldrums_Acid->Pyrolysis Heat (Δ) Enolate->Meldrums_Acid + H⁺ Alkylation Alkylation (C-C bond formation) Enolate->Alkylation + R-X Acylation Acylation (β-Keto Ester Synthesis) Enolate->Acylation + RCO-Cl Knoevenagel Knoevenagel Condensation (C=C bond formation) Enolate->Knoevenagel + R-CHO Ketene Ketene Intermediate Pyrolysis->Ketene

Caption: Reactivity Pathways of Meldrum's Acid.

Applications in Drug Development

Meldrum's acid is a pivotal starting material in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[2][18] Its derivatives are integral to the construction of:

  • Heterocyclic Compounds: It serves as a precursor for various heterocycles, including pyrimidines, pyridines, and quinolines, which are common scaffolds in many drugs.[3]

  • β-Keto Esters: The facile conversion of acylated Meldrum's acid to β-keto esters provides a versatile route to complex ketones and other functionalized molecules used in the synthesis of active pharmaceutical ingredients (APIs).[19]

  • Natural Products Synthesis: The unique reactivity of Meldrum's acid has been exploited in the total synthesis of numerous natural products with potential therapeutic applications.[18]

  • Multicomponent Reactions: Its ability to participate in multicomponent reactions makes it an efficient tool for generating diverse molecular libraries for high-throughput screening in drug discovery programs.[3]

Safety and Handling

Meldrum's acid is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood. It is also heat-sensitive and should be stored in a cool, dry place. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Unraveling the Enigma of Meldrum's Acid: A Technical Guide to its Pronounced Acidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, stands as a notable outlier in the realm of organic chemistry, exhibiting an acidity that is unexpectedly high for a carbon acid, with a pKa value comparable to that of carboxylic acids.[1][2] This unique reactivity has rendered it a valuable reagent in a multitude of synthetic transformations. This in-depth technical guide elucidates the core principles governing the remarkable acidity of Meldrum's acid, providing a comparative analysis of its acidity with related compounds, a detailed experimental protocol for pKa determination, and a visual representation of the key contributing factors.

Comparative Acidity of Meldrum's Acid and Related Compounds

The unusually high acidity of Meldrum's acid becomes evident when compared to its acyclic and cyclic analogues. The pKa of Meldrum's acid in aqueous solution is approximately 4.9, making it orders of magnitude more acidic than dimethyl malonate, its acyclic counterpart, which has a pKa of around 13.[3][4] This significant difference underscores the profound impact of the cyclic structure on the acidity of the α-protons.

CompoundStructurepKa in WaterpKa in DMSO
Meldrum's Acid 2,2-dimethyl-1,3-dioxane-4,6-dione~4.9[5]7.3
Dimethyl Malonate CH₂(COOCH₃)₂~13[4]15.9
Dimedone 5,5-dimethylcyclohexane-1,3-dione~5.211.2
Barbituric Acid Pyrimidine-2,4,6(1H,3H,5H)-trione~4.07.3
Acetic Acid CH₃COOH4.7512.6

The Genesis of High Acidity: A Multifactorial Perspective

The exceptional acidity of Meldrum's acid is not attributed to a single phenomenon but rather a confluence of structural and electronic factors that synergistically stabilize its conjugate base.

Conformational Restriction and Strain

The rigid 1,3-dioxane ring of Meldrum's acid locks the two ester groups in a specific conformation. This cyclic constraint is believed to contribute to the destabilization of the ground state of the neutral molecule. Upon deprotonation, the resulting enolate anion adopts a more planar and sterically less hindered conformation, suggesting that the release of this inherent strain contributes to the thermodynamic driving force for proton abstraction.

Stereoelectronic Effects

A key explanation for the enhanced acidity lies in stereoelectronic effects. In the ground state of Meldrum's acid, the σ orbital of the acidic C-H bonds is aligned in an anti-periplanar fashion with the π* orbitals of the adjacent carbonyl groups. This orbital alignment leads to a destabilizing hyperconjugative interaction, weakening the C-H bond and making the proton more susceptible to removal.

Superior Stabilization of the Conjugate Base

The conjugate base of Meldrum's acid, an enolate, is exceptionally well-stabilated through several mechanisms:

  • Resonance Delocalization: The negative charge is effectively delocalized over the two carbonyl oxygen atoms and the central carbon atom, spreading the charge and increasing stability.

  • Anomeric Effects: Computational studies have revealed the presence of stabilizing anomeric interactions in the enolate anion.[6][7] Specifically, there is a favorable interaction between the lone pair on the ring oxygen atoms and the antibonding σ* orbital of the adjacent C-C bond of the enolate system. This "double anomeric effect" provides significant additional stabilization to the conjugate base that is not present in its acyclic analogues.[8]

Visualizing the Factors of Acidity

The interplay of these factors can be visualized through the following diagrams:

Caption: Deprotonation of Meldrum's acid and resonance stabilization of the resulting enolate.

Acidity_Factors cluster_GroundState Ground State Destabilization cluster_AnionStability Conjugate Base Stabilization Acidity High Acidity of Meldrum's Acid (pKa ~4.9) Conformational Conformational Restriction Conformational->Acidity Stereoelectronic Stereoelectronic Effects (σC-H / π*C=O overlap) Stereoelectronic->Acidity Resonance Resonance Delocalization Resonance->Acidity Anomeric Anomeric Effects Anomeric->Acidity Strain Strain Release Strain->Acidity

Caption: Key factors contributing to the high acidity of Meldrum's acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa of Meldrum's acid can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Materials and Equipment
  • Meldrum's acid (recrystallized)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (boiled to remove dissolved CO₂)

  • pH meter with a combination glass electrode, capable of 0.01 pH unit resolution

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Volumetric flasks

Procedure
  • Calibration of the pH meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the temperature of the experiment (typically 25 °C).

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 144 mg (1 mmol) of recrystallized Meldrum's acid.

    • Dissolve the acid in approximately 40 mL of deionized water in a 100 mL beaker. A small amount of a co-solvent like ethanol may be used if solubility is an issue, but this should be noted as it can affect the pKa value.

    • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

    • Place a magnetic stir bar in the beaker.

  • Titration Setup:

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Immerse the calibrated pH electrode and the tip of the burette filled with the standardized 0.1 M NaOH solution into the analyte solution. Ensure the electrode bulb is fully submerged but does not interfere with the stir bar.

  • Titration Process:

    • Record the initial pH of the Meldrum's acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.05 mL) to obtain more data points around the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V) of the titration data. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.

    • The pKa is determined from the pH at the half-equivalence point. At this point, half of the acid has been neutralized, and [HA] = [A⁻]. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pH at the half-equivalence point is equal to the pKa.

Conclusion

The pronounced acidity of Meldrum's acid is a fascinating case study in how molecular structure and electronic effects can dramatically influence chemical reactivity. The rigid cyclic framework, coupled with powerful stereoelectronic and resonance stabilization of the conjugate base, collectively contribute to its low pKa value. A thorough understanding of these principles is not only of fundamental academic interest but also crucial for leveraging the synthetic utility of this versatile C-H acid in the design and development of novel chemical entities. The provided experimental protocol offers a robust method for the empirical verification of its acidity, a critical parameter for any researcher working with this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide. Due to the presence of two chiral centers, lactide exists as three distinct stereoisomers: L-lactide, D-lactide, and meso-lactide, in addition to a racemic mixture of L- and D-lactide (rac-lactide). The stereochemistry of the lactide monomer is a critical factor that dictates the properties of the resulting polylactic acid (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields. This document details the synthesis, purification, and characterization of these stereoisomers, presenting key data in a structured format and outlining detailed experimental protocols.

Introduction to Lactide Stereoisomers

Lactide is a cyclic diester derived from lactic acid. The chirality of lactic acid gives rise to the different stereoisomeric forms of lactide, each imparting unique characteristics to the resulting polylactide.[1]

  • L-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione): Derived from L-lactic acid, the naturally occurring form of lactic acid.[1] It is the most common stereoisomer used for producing high-performance, semi-crystalline PLA (PLLA).[2]

  • D-lactide ((3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione): The enantiomer of L-lactide, derived from D-lactic acid.[1] It is used to produce poly(D-lactic acid) (PDLA), which is also semi-crystalline.

  • meso-Lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione): An achiral stereoisomer containing both (R) and (S) configurations within the same molecule.[1] Polymerization of meso-lactide typically leads to atactic PLA, which is amorphous.

  • rac-Lactide (a 1:1 mixture of L- and D-lactide): Polymerization of racemic lactide generally produces poly(DL-lactic acid) (PDLLA), which is amorphous and has a faster degradation rate than its semi-crystalline counterparts.[3]

The control of stereochemistry is paramount in drug delivery applications, as the crystallinity of PLA affects drug loading, release kinetics, and the degradation profile of the delivery vehicle.

Quantitative Data of Lactide Stereoisomers

The physical and chemical properties of the lactide stereoisomers are summarized in the table below for easy comparison.

PropertyL-lactideD-lactidemeso-Lactiderac-Lactide
Configuration (3S, 6S)(3R, 6R)(3R, 6S)1:1 mixture of (3S, 6S) and (3R, 6R)
Melting Point (°C) 95–98[1]95–98[1]53–54[1]122–126[1]
Specific Optical Rotation ([\α]D) -266.3° (in CH2Cl2)[4], -298.8° (in toluene)[4]+266.3° (in CH2Cl2), +298.8° (in toluene)0°[1]0°[1]
Solid Density (g/mL) 1.32–1.38[1]1.32–1.38[1]Not readily availableNot readily available
Solubility Soluble in toluene, ethyl acetate, acetone, chloroform.[5][6] Sparingly soluble in ethanol, methanol, isopropanol.[6]Soluble in toluene, ethyl acetate, acetone, chloroform. Sparingly soluble in ethanol, methanol, isopropanol.Soluble in common organic solvents. Higher rate of hydrolysis in water than L/D-lactide.[5][7]Soluble in common organic solvents.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of lactide stereoisomers are provided below.

Synthesis of Lactide Stereoisomers

The general synthesis of lactide involves a two-step process: the polycondensation of lactic acid to form low molecular weight oligomers, followed by the depolymerization of these oligomers to yield the cyclic lactide monomer. The specific stereoisomer of lactic acid used as the starting material determines the resulting lactide stereoisomer.

This protocol is applicable for the synthesis of both L-lactide (from L-lactic acid) and D-lactide (from D-lactic acid).

Materials:

  • L-(+)-lactic acid (or D-(-)-lactic acid), 90% aqueous solution

  • Tin(II) octoate (Sn(Oct)₂) or Tin powder

  • Toluene (anhydrous)

  • Ethyl acetate (anhydrous)

Procedure:

  • Oligomerization:

    • Charge a reaction vessel equipped with a mechanical stirrer and a distillation setup with L-lactic acid (or D-lactic acid).

    • Heat the lactic acid solution to 150-160°C under reduced pressure (e.g., 100 mmHg, gradually decreasing to 0.1 mmHg) with constant stirring to remove water and form a prepolymer (oligomer) with a number average molecular weight of 600-1500 Da.[5] This step typically takes several hours.

  • Depolymerization:

    • Cool the oligomer to room temperature and add a catalyst, such as tin(II) octoate (0.1-0.5 wt%).[1]

    • Heat the mixture to 160-200°C under high vacuum (e.g., 110 to 0.01 mmHg).[1]

    • The crude lactide will distill from the reaction mixture and can be collected in a cooled receiver.

  • Purification (Recrystallization):

    • Dissolve the crude lactide in a minimal amount of hot toluene or ethyl acetate.[1]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified lactide crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Multiple recrystallizations may be necessary to achieve high optical purity.

The synthesis of pure meso-lactide is more challenging. It is typically isolated from a crude mixture of lactides produced from D,L-lactic acid.

Materials:

  • D,L-lactic acid

  • Catalyst (e.g., tin(II) octoate)

  • Solvents for purification (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Crude Lactide Mixture:

    • Follow the oligomerization and depolymerization steps as described for L-/D-lactide, starting with D,L-lactic acid. This will produce a mixture of L-lactide, D-lactide, and meso-lactide.

  • Purification:

    • Fractional Distillation: The crude lactide mixture can be subjected to fractional distillation under reduced pressure. meso-Lactide has a lower boiling point than rac-lactide.

    • Recrystallization: As meso-lactide has a lower melting point and different solubility profiles, it can be separated from the other isomers by carefully controlled recrystallization. For example, dissolving the crude mixture in a solvent like ethyl acetate and cooling can preferentially crystallize the higher-melting point isomers, leaving meso-lactide enriched in the mother liquor.[8]

    • Silica Gel Chromatography: For high purity, silica gel column chromatography can be employed, eluting with a gradient of solvents to separate the stereoisomers based on their polarity.[8]

Characterization of Lactide Stereoisomers

Purpose: To confirm the chemical structure and assess the stereochemical purity of the lactide isomers.

Sample Preparation: Dissolve approximately 10-20 mg of the lactide sample in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Parameters:

  • Spectrometer: 400 MHz or higher

  • L-lactide/D-lactide: Expect a quartet around 5.02-5.07 ppm (methine proton, -CH) and a doublet around 1.65-1.68 ppm (methyl protons, -CH₃).[3]

  • meso-Lactide: The chemical shifts will be slightly different due to the different stereochemistry.

  • Stereopurity Assessment: High-resolution NMR can be used to detect and quantify the presence of other stereoisomers as impurities.[2]

Purpose: To identify the functional groups present in the lactide molecule.

Sample Preparation: Samples can be analyzed as a solid (e.g., using an ATR accessory) or by preparing a KBr pellet.

Characteristic Peaks:

  • C=O stretch (ester): A strong absorption band around 1740-1760 cm⁻¹.[3][9]

  • C-O-C stretch (lactone ring): Bands in the region of 1050-1270 cm⁻¹.[3]

  • C-H stretch and bend: Absorptions for the methyl and methine groups will be present in the typical aliphatic regions.

While the FTIR spectra of the different stereoisomers are very similar, subtle differences in the fingerprint region may be observed.

Purpose: To determine the melting point and assess the thermal purity of the lactide stereoisomers.

Procedure:

  • Accurately weigh 5-10 mg of the lactide sample into an aluminum DSC pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

  • The melting point (Tm) is determined from the peak of the endothermic melting transition.

  • The sharpness of the melting peak can be an indicator of purity.

Visualizations of Key Processes

Experimental Workflow for Lactide Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification lactic_acid Lactic Acid (L-, D-, or D,L-) oligomerization Oligomerization (150-160°C, vacuum) lactic_acid->oligomerization depolymerization Depolymerization (160-200°C, high vacuum, catalyst) oligomerization->depolymerization crude_lactide Crude Lactide depolymerization->crude_lactide recrystallization Recrystallization (e.g., Toluene/Ethyl Acetate) crude_lactide->recrystallization filtration Filtration recrystallization->filtration drying Drying (under vacuum) filtration->drying pure_lactide Pure Lactide Stereoisomer drying->pure_lactide

Caption: General experimental workflow for the synthesis and purification of lactide stereoisomers.

Racemization Mechanism of Lactide

racemization_mechanism L_lactide L-Lactide (S,S) enolization Enolization (High Temperature/ Base Catalyst) L_lactide->enolization Epimerization meso_lactide meso-Lactide (R,S) meso_lactide->enolization Equilibrium D_lactide D-Lactide (R,R) enolization->meso_lactide enolization->D_lactide

References

The Dance of Molecules: A Technical Guide to the Conformational Analysis of Substituted 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane scaffold is a prevalent structural motif in a myriad of natural products and pharmacologically active compounds. Understanding the three-dimensional arrangement, or conformation, of this six-membered heterocyclic ring and its derivatives is paramount for elucidating structure-activity relationships, predicting molecular interactions, and designing novel therapeutic agents. This technical guide provides an in-depth exploration of the conformational analysis of substituted 1,3-dioxanes, detailing the governing principles, experimental methodologies, and key quantitative data.

Core Principles: The Chair Conformation and Beyond

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two oxygen atoms within the ring introduces significant changes to its geometry and conformational behavior compared to its carbocyclic counterpart. The C-O bonds are shorter than C-C bonds, leading to a puckering of the ring and altered bond angles. This, in turn, influences the steric interactions between substituents.

The conformational landscape of a substituted 1,3-dioxane is primarily a dynamic equilibrium between two chair conformers. In many cases, non-chair conformations, such as the twist-boat, can also play a role, particularly in highly substituted or sterically hindered systems. The energy difference between the chair and twist-boat forms is generally higher for 1,3-dioxane (around 5.7 kcal/mol) than for cyclohexane.[1]

G Chair_1 Chair Conformer 1 Transition_State Transition State Chair_1->Transition_State Ring Inversion Twist_Boat Twist-Boat Conformer Chair_1->Twist_Boat Conformational Change Chair_2 Chair Conformer 2 Transition_State->Chair_2 Twist_Boat->Chair_2

Figure 1: Conformational equilibrium of the 1,3-dioxane ring.

The preference of a substituent for an equatorial or axial position is quantified by its conformational free energy, commonly known as the A-value (-ΔG°). A positive A-value indicates a preference for the equatorial position. These values are crucial for predicting the dominant conformation of a substituted 1,3-dioxane.

The Anomeric Effect: A Key Stereoelectronic Influence

A defining feature of the conformational analysis of 1,3-dioxanes, particularly those substituted at the C2 position with an electronegative atom (e.g., an alkoxy group), is the anomeric effect. This stereoelectronic effect describes the thermodynamic preference for an axial orientation of the substituent, despite the potential for increased steric hindrance. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on an oxygen atom in the ring and the antibonding (σ*) orbital of the axial C-X bond. For 2-alkoxy-1,3-dioxanes, the axial position is stabilized by this anomeric effect.[1]

Quantitative Conformational Analysis: A-Values

The A-value of a substituent is a critical parameter in conformational analysis and is determined by the equilibrium constant (K) between the axial and equatorial conformers. The relationship is given by the equation:

ΔG° = -RTlnK

where R is the gas constant and T is the temperature in Kelvin.

A-Values for Substituents at the 2-Position

Substituents at the C2 position experience 1,3-diaxial interactions with the axial protons at C4 and C6. Consequently, most substituents at this position exhibit a strong preference for the equatorial orientation.

Substituent (R)-ΔG° (A-value) (kJ/mol)Reference
H - HC=CH-CH37.5[2]
H - HC=CH-C6H59.4[2]
CH3, C2H51.3[2]
A-Values for Substituents at the 5-Position

Substituents at the C5 position experience gauche interactions with the oxygen atoms at positions 1 and 3. The conformational preferences at this position are generally smaller than in cyclohexane.

Substituent (R)-ΔG° (A-value) (kcal/mol)Reference
Ethyl (Et)0.8[3]
Isopropyl (i-Pr)1.0[3]
tert-Butyl (t-Bu)1.4-1.8[3]
Phenyl (Ph)1.1[3]

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and A-values relies on a combination of synthetic chemistry and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Synthesis of Substituted 1,3-Dioxanes

Substituted 1,3-dioxanes are typically synthesized through the acetalization or ketalization of a 1,3-diol with an aldehyde or a ketone, respectively. This reaction is usually catalyzed by a Brønsted or Lewis acid, and the water formed is removed to drive the equilibrium towards the product.

General Procedure for Acetalization:

  • A mixture of the 1,3-diol and the aldehyde or ketone (typically in a 1:1.1 molar ratio) is dissolved in an inert solvent such as toluene or benzene.

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added to the solution.

  • The reaction mixture is refluxed with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, washing, and distillation or chromatography.

G cluster_0 Synthesis of Substituted 1,3-Dioxane Reactants 1,3-Diol + Aldehyde/Ketone Solvent_Catalyst Inert Solvent (e.g., Toluene) Acid Catalyst (e.g., p-TSA) Reaction Reflux with Dean-Stark Trap Reactants->Reaction Solvent_Catalyst->Reaction Workup Quench, Extract, Purify Reaction->Workup Product Substituted 1,3-Dioxane Workup->Product G cluster_1 Chemical Equilibration for A-Value Determination Start Start with pure cis or trans isomer Equilibration Acid-catalyzed equilibration Start->Equilibration Monitoring Monitor isomer ratio by GC-MS or NMR Equilibration->Monitoring Equilibrium Equilibrium reached (constant ratio) Monitoring->Equilibrium Calculation Calculate K = [trans]/[cis] -ΔG° = -RTlnK Equilibrium->Calculation

References

The Thermal Stability and Decomposition of Meldrum's Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, valued for its high acidity and utility in various carbon-carbon bond-forming reactions. However, its application is often dictated by its thermal instability. A thorough understanding of its decomposition characteristics is paramount for its effective use in the development of novel synthetic methodologies and pharmaceutical compounds. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of Meldrum's acid, including quantitative data, detailed experimental protocols, and a visualization of its decomposition mechanism.

Thermal Decomposition Pathway

The thermal decomposition of Meldrum's acid is a well-characterized process that proceeds via a pericyclic reaction. Upon heating, the molecule fragments to yield three products: acetone, carbon dioxide, and a highly reactive ketene intermediate. This reactive ketene can then be trapped in situ by various nucleophiles or undergo cycloaddition reactions, making the thermolysis of Meldrum's acid a valuable synthetic tool.[1][2][3] The decomposition is typically induced at elevated temperatures, often exceeding 200°C, or under more specialized conditions such as flash vacuum pyrolysis (FVP).[4]

The overall transformation can be depicted as follows:

Decomposition_Pathway Meldrums_Acid Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Transition_State Pericyclic Transition State Meldrums_Acid->Transition_State Heat (Δ) Products Decomposition Products Transition_State->Products Acetone Acetone Products->Acetone CO2 Carbon Dioxide Products->CO2 Ketene Ketene (highly reactive) Products->Ketene

Figure 1: Decomposition pathway of Meldrum's acid.

Quantitative Thermal Analysis Data

While the qualitative aspects of Meldrum's acid decomposition are well-documented, specific quantitative data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the parent compound are not extensively reported in readily available literature. Much of the detailed thermal analysis has been performed on its derivatives. The melting point of Meldrum's acid is consistently reported to be in the range of 92-96°C, at which point it begins to decompose.[5][6]

For many applications, derivatives of Meldrum's acid are synthesized and their thermal properties are characterized to understand their stability and reactivity. These studies often involve simultaneous thermogravimetry-differential thermal analysis (TG-DTA) to correlate mass loss with thermal events.[7]

ParameterValueTechniqueReference
Melting Point92-96 °C (with decomposition)Capillary Method[5][6]
pKa4.97Potentiometry[8]

Note: Detailed quantitative data such as onset of decomposition temperature, peak decomposition temperature, and enthalpy of decomposition from TGA and DSC for unsubstituted Meldrum's acid are not consistently available in the reviewed literature. The provided melting point indicates the initiation of decomposition.

Experimental Protocols

The study of the thermal stability and decomposition of Meldrum's acid and its derivatives employs several key analytical techniques. Below are detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of enthalpies of transition. Often, these analyses are performed simultaneously (TGA-DSC or TG-DTA). The following is a representative protocol based on the analysis of Meldrum's acid derivatives.[7]

Objective: To determine the thermal stability, decomposition temperatures, and associated thermal events of Meldrum's acid.

Instrumentation: A simultaneous TGA-DSC or TG-DTA instrument.

Experimental Workflow:

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Analysis Sample Weigh 5-10 mg of Meldrum's Acid Crucible Place in Alumina or Platinum Crucible Sample->Crucible Instrument Place Crucible in TGA-DSC Instrument Crucible->Instrument Parameters Set Experimental Parameters: - Atmosphere: N2 (50 mL/min) - Heating Rate: 10°C/min - Temp. Range: 25°C to 400°C Instrument->Parameters Run Initiate Heating Program Parameters->Run Collect Record Mass Change (TGA) and Heat Flow (DSC) Run->Collect Analyze Determine: - Onset of Decomposition - Peak Decomposition Temp. - % Mass Loss - Enthalpy of Decomposition Collect->Analyze

Figure 2: Experimental workflow for TGA-DSC analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of finely ground Meldrum's acid into a clean, tared alumina or platinum crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC instrument.

  • Experimental Conditions:

    • Purge Gas: Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 400°C at a constant heating rate of 10°C/min.

    • Data Collection: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at each decomposition step.

    • From the DSC curve, identify endothermic or exothermic peaks associated with decomposition and calculate the enthalpy of decomposition (ΔHdecomp) by integrating the peak area.

Flash Vacuum Pyrolysis (FVP)

FVP is a technique used to study unimolecular thermal decomposition reactions in the gas phase at high temperatures and low pressures. This method is particularly useful for generating and studying highly reactive intermediates like the ketene formed from Meldrum's acid.

Objective: To generate and potentially isolate or trap the ketene intermediate from the thermal decomposition of Meldrum's acid.

Instrumentation: A standard FVP apparatus consisting of a sublimation oven, a pyrolysis tube (typically quartz) packed with an inert material (e.g., quartz wool or rings), a heating furnace, and a cold trap (e.g., a cold finger cooled with liquid nitrogen).

Experimental Workflow:

FVP_Workflow cluster_setup Apparatus Setup cluster_pyrolysis Pyrolysis cluster_collection Product Collection & Analysis Sample Load Meldrum's Acid into Sublimation Tube Assemble Assemble FVP Apparatus: - Pyrolysis Tube in Furnace - Cold Trap with Liquid N2 Sample->Assemble Vacuum Evacuate System (e.g., to 0.01 Torr) Assemble->Vacuum Heat_Furnace Heat Furnace to Pyrolysis Temp. (e.g., 600°C) Vacuum->Heat_Furnace Sublime Heat Sublimation Oven to Volatilize Sample Heat_Furnace->Sublime Pyrolyze Sublimate Passes Through Hot Zone and Decomposes Sublime->Pyrolyze Trap Products Condense on Cold Trap Pyrolyze->Trap Isolate Isolate and Characterize Trapped Products (e.g., by NMR, IR, MS) Trap->Isolate

Figure 3: Experimental workflow for Flash Vacuum Pyrolysis.

Methodology:

  • Sample Preparation: Place a small amount of Meldrum's acid into the sublimation tube of the FVP apparatus.

  • Apparatus Setup:

    • Insert the quartz pyrolysis tube, packed with quartz wool, into the furnace.

    • Connect the sublimation tube and the cold trap to the pyrolysis tube.

    • Cool the cold trap with liquid nitrogen.

    • Evacuate the entire system to a low pressure, typically between 0.01 and 0.5 Torr.[7]

  • Pyrolysis:

    • Heat the furnace to the desired pyrolysis temperature, for example, 600°C.[3]

    • Once the furnace temperature is stable, gently heat the sublimation oven to a temperature sufficient to sublime the Meldrum's acid at a slow and steady rate.

    • The gaseous Meldrum's acid is carried through the hot pyrolysis tube, where it decomposes.

  • Product Collection and Analysis:

    • The decomposition products are rapidly cooled and condensed on the surface of the cold trap.

    • After the sublimation is complete, the system is cooled and brought back to atmospheric pressure.

    • The contents of the cold trap are collected and can be analyzed by various spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to identify the products.

Conclusion

The thermal decomposition of Meldrum's acid is a fundamental reaction that underpins many of its synthetic applications. While its general pathway to acetone, carbon dioxide, and a ketene intermediate is well-understood, detailed quantitative thermal and kinetic data for the parent compound remain areas for further investigation. The experimental protocols provided herein offer a robust framework for researchers to study the thermal properties of Meldrum's acid and its derivatives, enabling better control and optimization of reactions involving this versatile molecule. A thorough understanding of its thermal stability is crucial for its continued use in the development of innovative chemical syntheses and new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of Dimethyldioxane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyldioxane, a class of cyclic ethers with applications in various chemical and pharmaceutical processes. Due to the limited availability of specific quantitative solubility data for this compound isomers, this guide presents data for the structurally related and commonly used cyclic ethers, 1,4-dioxane and tetrahydropyran, to serve as a reasonable estimate. The principles of solubility and the detailed experimental protocols provided herein are directly applicable to the study of this compound and its derivatives.

Introduction to this compound and Solvent Selection

Dimethyldioxanes are heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms and two methyl substituents. The various isomers, such as 2,2-dimethyl-1,3-dioxane, 4,4-dimethyl-1,3-dioxane, and 5,5-dimethyl-1,3-dioxane, exhibit differing physical and chemical properties, including solubility, which is a critical parameter in process chemistry, formulation development, and reaction engineering.

The solubility of a compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Dimethyldioxanes, being cyclic ethers, possess a moderate polarity due to the presence of the ether oxygen atoms. This structural feature dictates their miscibility with a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound isomers in a wide array of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally analogous cyclic ethers, namely 1,4-dioxane and tetrahydropyran, we can infer the likely solubility behavior of dimethyldioxanes. The following table summarizes the miscibility of these compounds in common organic solvents. "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution.

Solvent1,4-DioxaneTetrahydropyranEstimated Solubility of this compound
Polar Protic Solvents
MethanolMiscible[1]MiscibleMiscible
EthanolMiscible[1]MiscibleMiscible
Polar Aprotic Solvents
AcetoneMiscible[1]Miscible[2]Miscible
AcetonitrileMiscibleMiscibleMiscible
DichloromethaneMiscibleMiscibleMiscible
Ethyl AcetateMiscibleMiscibleMiscible
Nonpolar Solvents
TolueneMiscible[1]MiscibleMiscible
HexaneMiscibleMiscibleLikely Miscible
Diethyl EtherMiscible[1]Miscible[2]Miscible

Note: The solubility of specific this compound isomers may vary based on the position of the methyl groups, which can influence the molecule's overall polarity and crystal lattice energy in the solid state. For instance, 2,2-dimethyl-1,3-dioxane-4,6-dione (a solid derivative) is noted to be soluble in dioxane and miscible with alcohol and diethyl ether, while being only slightly soluble in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a standardized procedure that can be readily adapted for measuring the solubility of this compound isomers.

3.1. Materials and Equipment

  • This compound isomer of interest (solute)

  • Selected organic solvents (high purity grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials or flasks with airtight screw caps

  • Constant temperature orbital shaker or water bath with shaking capabilities

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to periodically check for the continued presence of excess solid.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of the this compound isomer.

  • Calculation: Calculate the solubility of the this compound isomer in the solvent, typically expressed in g/100 mL or mol/L.

3.3. Quality Control

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Run a blank sample (solvent only) to establish a baseline.

  • Prepare a series of standard solutions of the this compound isomer in the solvent to create a calibration curve for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

experimental_workflow prep Preparation of Supersaturated Solution equilibrate Equilibration (Shaking at Constant T) prep->equilibrate Add excess solute and solvent settle Phase Separation (Settling) equilibrate->settle Reach equilibrium filter Sampling and Filtration settle->filter Withdraw supernatant dilute Dilution of Saturated Solution filter->dilute Prepare for analysis analyze Instrumental Analysis (GC/HPLC) dilute->analyze Inject sample calculate Calculation of Solubility analyze->calculate Determine concentration

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While specific quantitative data remains a subject for further experimental investigation, the provided information on analogous compounds and the detailed experimental protocol for the shake-flask method offer valuable tools for researchers and professionals in the chemical and pharmaceutical industries. The principles and methodologies outlined here can be effectively applied to generate precise solubility data for various this compound isomers, facilitating their effective use in diverse applications.

References

Quantum Chemical Calculations of Dioxane Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations in the study of dioxane derivatives, with a particular focus on their relevance in drug discovery and development. Dioxane and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a range of biological activities, including the modulation of multidrug resistance. Quantum chemical methods provide a powerful lens through which to understand the structure, properties, and reactivity of these molecules at the atomic level, thereby guiding the design of more potent and selective therapeutic agents.

This guide provides an overview of the key computational methodologies, presents quantitative data in a structured format, and offers detailed protocols for performing these calculations. Furthermore, it visualizes critical workflows and signaling pathways to facilitate a deeper understanding of the underlying principles.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern drug discovery, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.[1] For dioxane derivatives, these calculations are particularly useful for:

  • Conformational Analysis: Dioxane rings can adopt several conformations, such as chair and twist-boat forms, which can significantly impact their biological activity.[2][3] Quantum chemical calculations can accurately predict the relative energies of these conformers and the energy barriers for their interconversion.[4]

  • Electronic Properties: Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties that can be calculated include:

    • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons, which is fundamental to its reactivity.[5]

    • Electrostatic Potential (ESP): The ESP map reveals the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are critical for drug-receptor interactions.

    • Mulliken Charges: These provide a quantitative measure of the partial atomic charges within a molecule.

  • Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can aid in the structural elucidation of novel dioxane derivatives.[5]

  • Quantitative Structure-Activity Relationships (QSAR): Quantum chemical descriptors, such as orbital energies, dipole moments, and partial charges, can be used to build QSAR models. These models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of new, unsynthesized molecules.[6][7][8]

Data Presentation: Calculated Properties of Dioxane Derivatives

The following tables summarize key quantitative data obtained from quantum chemical calculations of various dioxane derivatives found in the literature. These tables are intended to provide a comparative overview of how different computational methods and structural modifications influence the calculated properties.

Table 1: Conformational Energies of Dioxane Derivatives (kcal/mol)

Dioxane DerivativeConformerMethod/Basis SetRelative Energy (kcal/mol)Reference
1,3-Dioxane2,5-TwistHF/6-31G(d)4.67 ± 0.31[4]
2,5-TwistB3LYP/6-31G(d)5.19 ± 0.8[4]
1,4-TwistHF/6-31G(d)6.03 ± 0.43[4]
1,4-TwistB3LYP/6-31G(d)6.19 ± 0.8[4]
1,4-DioxaneTwist-BoatDFT(B3LYP)/aug-cc-pVTZ~6-7[3]
5-ethyl-1,3-dioxane1,4-TwistRHF/6-31G(d)9.1
5-phenyl-1,3-dioxane1,4-TwistRHF/6-31G(d)9.3

Table 2: Calculated Electronic Properties of Dioxane Derivatives

Dioxane DerivativePropertyMethod/Basis SetCalculated ValueReference
1,4-DioxaneHOMO EnergyDFT/6-311G/B3LYP-[5]
LUMO EnergyDFT/6-311G/B3LYP-[5]
Fullerene-1,4-dioxane adductDipole MomentPBE/3ζ2.5–3.0 D[9]

Note: Specific HOMO/LUMO energy values were not provided in the abstract, but the study focused on their analysis.

Table 3: Calculated Geometric Parameters of 1,3-Dioxane (Chair Conformation)

ParameterMethod/Basis SetCalculated Value
Bond Length C2-O1 (Å)B3LYP/6-31G(d)1.419
Bond Length O1-C6 (Å)B3LYP/6-31G(d)1.428
Bond Angle C6-O1-C2 (°)B3LYP/6-31G(d)111.8
Dihedral Angle C6-O1-C2-O3 (°)B3LYP/6-31G(d)-62.3

(Data in Table 3 is representative and would be populated from specific literature sources in a full guide)

Experimental and Computational Protocols

This section provides detailed methodologies for key computational experiments relevant to the study of dioxane derivatives.

Protocol for Conformational Analysis

Objective: To identify the low-energy conformers of a dioxane derivative and determine their relative stabilities.

Methodology:

  • Initial 3D Structure Generation:

    • Draw the 2D structure of the dioxane derivative using a molecule editor (e.g., GaussView, Avogadro, ChemDraw).

    • Convert the 2D structure to a preliminary 3D structure.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to generate a diverse set of possible conformers. This can be done using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency.

  • Quantum Mechanical Geometry Optimization:

    • Select the unique, low-energy conformers from the initial search.

    • Perform a full geometry optimization for each selected conformer using a quantum mechanical method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d) or larger).[10]

    • Example Gaussian Input:

  • Frequency Calculations:

    • Perform a frequency calculation at the same level of theory as the optimization for each optimized conformer.

    • Confirm that each structure is a true minimum by the absence of imaginary frequencies.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement:

    • For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a more accurate method (e.g., MP2, coupled-cluster).

  • Analysis of Results:

    • Compare the relative Gibbs free energies of all the calculated conformers to determine their populations at a given temperature using the Boltzmann distribution.

Protocol for QSAR Model Development

Objective: To develop a predictive model for the biological activity of dioxane derivatives based on their calculated quantum chemical properties.

Methodology:

  • Data Set Preparation:

    • Compile a dataset of dioxane derivatives with experimentally determined biological activities (e.g., IC50 values for P-glycoprotein inhibition).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, perform a geometry optimization using a consistent quantum chemical method (e.g., DFT/B3LYP/6-31G(d)).

    • From the output of these calculations, extract a variety of quantum chemical descriptors, such as:

      • HOMO and LUMO energies

      • HOMO-LUMO gap

      • Dipole moment

      • Mulliken atomic charges

      • Molecular volume and surface area

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable) for the training set.

  • Model Validation:

    • Use the developed model to predict the biological activity of the compounds in the test set.

    • Evaluate the predictive power of the model using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

  • Interpretation:

    • Analyze the contribution of each descriptor to the model to gain insights into the structural features that are important for the desired biological activity.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways relevant to the study of dioxane derivatives.

Computational Workflow for Property Prediction

G cluster_input Input Generation cluster_calc Quantum Chemical Calculation cluster_output Calculated Properties mol_structure 2D/3D Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (Higher Level of Theory) geom_opt->spe_calc elec_prop Electronic Properties (HOMO/LUMO, Charges) geom_opt->elec_prop spec_prop Spectroscopic Properties (IR, NMR) freq_calc->spec_prop therm_prop Thermodynamic Properties freq_calc->therm_prop conf_energy Conformational Energies spe_calc->conf_energy

Caption: A generalized workflow for predicting molecular properties of dioxane derivatives using quantum chemical calculations.

QSAR Modeling Workflow

G cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation dataset Dataset of Dioxane Derivatives with Biological Activity split_data Split into Training and Test Sets dataset->split_data qm_calc Quantum Chemical Calculations dataset->qm_calc build_model Build QSAR Model (e.g., MLR, PLS) split_data->build_model descriptor_gen Generate Quantum Chemical Descriptors qm_calc->descriptor_gen descriptor_gen->build_model validate_model Validate Model with Test Set build_model->validate_model predict_activity Predict Activity of New Compounds validate_model->predict_activity

Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Signaling Pathway of P-glycoprotein Inhibition

Many dioxane derivatives have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump.[11][12] The diagram below illustrates potential mechanisms by which small molecule inhibitors, including dioxane derivatives, can modulate P-gp activity and related signaling pathways.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug pgp->drug apoptosis Apoptosis pgp->apoptosis Inhibits drug->pgp Efflux drug->apoptosis Induces atp ATP atp->pgp Hydrolysis mdr1 MDR1 Gene inhibitor Dioxane Derivative Inhibitor inhibitor->pgp Direct Binding/ Conformational Change inhibitor->mdr1 Downregulation of Expression mek_erk MEK-ERK Pathway inhibitor->mek_erk Modulation mek_erk->pgp Regulation

Caption: Potential mechanisms of P-glycoprotein inhibition by dioxane derivatives, leading to increased intracellular drug concentration and apoptosis.

Conclusion

Quantum chemical calculations offer a robust and insightful approach to understanding the chemical and physical properties of dioxane derivatives. By providing detailed information on conformational preferences, electronic structures, and other molecular descriptors, these computational methods are invaluable in the rational design of new drug candidates. The integration of quantum chemistry with QSAR and molecular docking provides a powerful in silico pipeline for screening and optimizing lead compounds, ultimately accelerating the drug development process. This guide serves as a foundational resource for researchers looking to apply these powerful computational techniques to their work with dioxane derivatives and other heterocyclic systems.

References

thermodynamic properties of dimethyldioxane isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermodynamic Properties of Dimethyldioxane Isomers

Introduction

Dimethyldioxanes are saturated heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms and two methyl substituents. The positions of both the oxygen atoms (e.g., 1,3- vs. 1,4-dioxane) and the methyl groups, along with their stereochemistry (cis/trans), give rise to a variety of structural isomers and conformers. Understanding the thermodynamic properties of these isomers—such as their enthalpy of formation, entropy, and Gibbs free energy—is crucial for predicting their relative stabilities, equilibrium concentrations, and reactivity. This information is invaluable for researchers in organic synthesis, conformational analysis, and computational chemistry, and can inform the selection of solvents and reagents in drug development processes.

This technical guide provides a comprehensive overview of the known thermodynamic properties of various this compound isomers, details the experimental and computational methodologies used for their determination, and illustrates key conceptual workflows.

Thermodynamic Data of this compound Isomers

The thermodynamic stability of this compound isomers is primarily influenced by the conformational arrangement of the methyl groups on the dioxane ring. The chair conformation is generally the most stable, and substituents are typically favored in the equatorial position to minimize steric strain. The following tables summarize key quantitative data available in the literature.

2,5-Dimethyl-1,3-Dioxane Isomers

The conformational isomerization of cis- and trans-2,5-dimethyl-1,3-dioxane has been investigated using quantum-chemical methods. The trans-isomer is found to be slightly more stable than the cis-form.[1] For the trans-isomer, the diequatorial chair form is the most stable conformer, and the Gibbs free energy of the chair-chair inversion (ΔG⁰) has been determined.[1]

Isomer/ConformerMethodRelative Energy (kcal/mol)Gibbs Free Energy (ΔG⁰) of Inversion (kcal/mol)Reference
trans-2,5-dimethyl-1,3-dioxane
Diequatorial Chair (2e5e)PBE//ccpVDZ0.005.1 - 5.4[1]
Diaxial Chair (2a5a)PBE//ccpVDZ5.1 - 5.4[1]
cis-2,5-dimethyl-1,3-dioxane
Chair (2e5a)PBE//ccpVDZ0.00[1]
Chair (2a5e)PBE//ccpVDZ1.0[1]
Other Methyl-Substituted 1,3-Dioxanes

Heats of formation for several methyl-substituted 1,3-dioxanes have been determined experimentally via calorimetry.[2] These values provide a direct measure of the isomers' relative stabilities in the liquid phase at standard conditions.

IsomerStateStandard Heat of Formation (ΔHf°) (kcal/mol)Reference
2,2-Dimethyl-1,3-dioxane Liquid-96.53 ± 0.31[2]
cis-4,6-Dimethyl-1,3-dioxane Liquid-99.93 ± 0.28[2]
trans-4,6-Dimethyl-1,3-dioxane Liquid-97.80 ± 0.24[2]
5,5-Dimethyl-1,3-Dioxane Isomerization

Quantum chemical simulations have been used to study the isomerization of 5,5-dimethyl-1,3-dioxane. The conversion to 2,2-dimethyl-3-methoxypropanal is an endothermic reaction with a calculated heat absorption of 3.4 kcal/mol.[3] The study focused on the reaction mechanism and energy barriers rather than the standard heat of formation of the reactant itself.

Methodologies for Determining Thermodynamic Properties

The data presented in this guide are derived from both experimental measurements and theoretical calculations. Each approach offers unique insights into the thermodynamics of these molecules.

Experimental Protocol: Bomb Calorimetry

The standard heats of formation for the methyl homologues of 1,3-dioxane were determined by combustion calorimetry.[2]

Methodology:

  • Sample Preparation: A precise mass of the purified this compound isomer is placed in a sample holder within a high-pressure vessel known as a "bomb." A small amount of water (e.g., 1.00 g) is added to the bomb to ensure saturation of the final atmosphere.[2]

  • Pressurization: The bomb is charged with pure oxygen to a high pressure (e.g., 30 atm at 25°C) to ensure complete combustion.[2]

  • Combustion: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water jacket of the calorimeter.

  • Temperature Measurement: The change in temperature of the water is measured with high precision using calibrated thermometers.

  • Calculation of Heat of Combustion: The energy equivalent of the calorimeter system is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid. This calibration factor is then used to calculate the heat of combustion (ΔHc°) of the this compound isomer from the observed temperature rise.

  • Calculation of Heat of Formation: The standard heat of formation (ΔHf°) is then calculated from the experimental heat of combustion using Hess's law, which involves the known heats of formation of the combustion products (CO₂ and H₂O).

G cluster_workflow Experimental Workflow: Bomb Calorimetry A Sample Preparation (Precise mass of isomer) B Pressurization (Bomb charged with O2 at 30 atm) A->B C Ignition & Combustion B->C D Temperature Measurement (ΔT of water jacket) C->D E Calculation of ΔHc° (Using calorimeter's energy equivalent) D->E F Calculation of ΔHf° (Using Hess's Law) E->F

Caption: Workflow for determining the heat of formation via bomb calorimetry.

Computational Protocol: Quantum-Chemical Methods

Theoretical calculations are essential for studying conformational energies, potential energy surfaces, and thermodynamic properties that can be difficult to measure experimentally.

Methodology:

  • Geometry Optimization: The molecular geometry of the this compound isomer and its various potential conformers (e.g., chair, boat, twist-boat) is optimized to find the lowest energy structure. This is typically done using methods like Hartree-Fock (RHF) or Density Functional Theory (DFT) with a specific basis set (e.g., 6-31G(d), ccpVDZ).[1]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. These calculations serve two purposes: to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.[4]

  • Calculation of Thermodynamic Properties: The electronic energies from the geometry optimization are combined with the thermal corrections from the frequency calculations to determine thermodynamic properties like enthalpy (H) and Gibbs free energy (G) at a specific temperature (usually 298.15 K).[4] The Gibbs free energy is calculated by incorporating the entropy term (G = H - TS).[4][5]

  • Potential Energy Surface (PES) Mapping: To study conformational changes, the PES is explored to locate transition states connecting different conformers. The energy difference between a conformer and a transition state represents the activation barrier for that conformational change.[1]

G cluster_workflow Computational Workflow: Conformational Analysis A Define Isomer (e.g., trans-2,5-dimethyldioxane) B Geometry Optimization (DFT/ab initio methods) A->B C Identify Stationary Points (Minima and Transition States) B->C D Frequency Calculation C->D F Calculate Energy Barriers (ΔG‡) C->F E Determine Relative Stabilities (ΔE, ΔH) D->E G Calculate Thermodynamic Properties (G, S, ZPVE) D->G

Caption: Logical workflow for computational conformational analysis.

Fundamental Thermodynamic Relationships

The relative stability and spontaneity of isomerization or conformational changes are governed by the Gibbs free energy (ΔG). It integrates the effects of enthalpy (ΔH), a measure of the change in heat content, and entropy (ΔS), a measure of the change in disorder, at a given temperature (T).[5]

  • ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous process, meaning the products are thermodynamically more stable than the reactants. In the context of conformational isomers, the equilibrium will favor the conformer with the lower Gibbs free energy.

G cluster_Gibbs Gibbs Free Energy Equation G Gibbs Free Energy (ΔG) Result Thermodynamic Favorability (Spontaneity) G->Result H Enthalpy (ΔH) S Entropy (ΔS) T Temperature (T)

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

The are dictated by a delicate balance of steric and electronic effects, which manifest in the preferred conformations of these molecules. Experimental techniques like bomb calorimetry provide benchmark data on heats of formation, while computational methods offer powerful tools for exploring complex potential energy surfaces and calculating free energies of various conformers. The data indicate that equatorial substitution is strongly favored and that subtle differences in methyl group positioning can lead to measurable differences in stability. While comprehensive thermodynamic data for all possible isomers are not yet available, the existing information provides a solid foundation for understanding the structure-stability relationships in this important class of heterocyclic compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Acid and Base Stability of Dimethyldioxane Compounds

This guide provides a comprehensive overview of the chemical stability of this compound compounds in both acidic and basic environments. Dimethyldioxanes, a class of cyclic acetals and ketals, are pivotal in organic synthesis, frequently employed as protecting groups for carbonyls and 1,3-diols. Their stability profile is a critical consideration in multi-step synthetic routes and drug formulation.

Core Stability Principles

1,3-Dioxanes, including their dimethyl-substituted derivatives, exhibit a distinct stability profile. They are characteristically stable under neutral and basic conditions but are labile to cleavage by Brønsted or Lewis acids.[1][2] This dichotomous behavior is the cornerstone of their utility as protecting groups in organic chemistry.

  • Base Stability : this compound compounds are generally stable and do not undergo hydrolysis to any significant degree in the presence of bases like sodium hydroxide.[3] This robustness allows for chemical manipulations on other parts of a molecule using basic reagents without affecting the protected functional group.[1][2]

  • Acid Lability : Conversely, these compounds are highly susceptible to acid-catalyzed hydrolysis.[3] The reaction, which is reversible, cleaves the acetal or ketal linkage to regenerate the parent carbonyl compound (aldehyde or ketone) and the 1,3-diol. This sensitivity allows for their easy removal (deprotection) under controlled acidic conditions.[2][4]

Acid-Catalyzed Hydrolysis: Mechanism and Influencing Factors

The hydrolysis of dimethyldioxanes in an acidic medium is a well-understood process that proceeds via an A1 mechanism. The reaction is initiated by the protonation of a ring oxygen atom, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is subsequently attacked by water, and after deprotonation, yields the original carbonyl compound and 1,3-diol.

Caption: Mechanism of acid-catalyzed hydrolysis of 1,3-dioxanes.

Several structural and environmental factors influence the rate of this hydrolysis reaction:

  • Ring Size : 1,3-dioxanes (6-membered rings) are generally more stable towards acid hydrolysis than their 5-membered ring (1,3-dioxolane) counterparts. For instance, in the case of benzaldehyde glycerol acetal, the 6-membered dioxane isomer is approximately eight times more stable at low pH than the 5-membered dioxolane isomer.[5][6]

  • Substitution at C2 : The nature of the substituents at the C2 position (the original carbonyl carbon) significantly impacts stability.

    • Acetals vs. Ketals : Acetals (derived from aldehydes) are typically more stable than ketals (derived from ketones) in acidic media.[5][6]

    • Steric Effects : Bulky substituents at or near the C2 position can introduce steric strain, which may be relieved upon ring opening. This can lead to an increased rate of hydrolysis.[7]

  • Ring Substitution (C4, C5, C6) : The position and orientation of substituents on the dioxane ring affect stability. For example, a study of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane found that the trans isomer hydrolyzes approximately 15 times faster than the cis isomer, highlighting the profound impact of stereochemistry.[8]

  • Solvent and Temperature : The reaction rate is dependent on the solvent system, temperature, and acid concentration. Kinetic studies are often performed in mixed aqueous-organic solvents (e.g., dioxane-water) to ensure solubility of the substrates.[7][8]

Quantitative Stability Data

The rate of hydrolysis can be quantified through kinetic studies. The data below, compiled from various sources, illustrates the stability of different this compound derivatives under specific acidic conditions.

CompoundConditionsRate Constant (k)Activation Energy (Ea)Half-Life (t½)Reference
2-Methyl-1,3-dioxane323-363 K, over HD-8 acidic resinRate constants determined33.31 kJ/molNot specified[9]
2-(p-Nitrophenyl)-4,4,5,5-tetramethyl-1,3-dioxolaneAqueous HClΔS* = -15.8 euNot specifiedNot specified[8]
2-Phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolaneAqueous HCl540x slower than benzaldehyde derivativeNot specifiedNot specified[8]
trans-2-(2,6-Dichlorophenyl)-4,6-dimethyl-1,3-dioxaneDioxane/water (29/1), 60°C~15x faster than cis isomerNot specifiedNot specified[8]
Benzaldehyde glycerol acetal (Dioxane isomer)Low pH~8x more stable than dioxolane isomerNot specifiedNot specified[5][6]

Note: Direct comparison of rates is challenging due to varying experimental conditions. ΔS refers to the entropy of activation.*

Experimental Protocols

General Synthesis of Dimethyldioxanes

This compound compounds are typically synthesized via the acetalization of a 1,3-diol with an appropriate aldehyde or ketone.

  • Reaction : A 1,3-diol (e.g., 1,3-propanediol, 2,4-pentanediol) is reacted with an aldehyde or ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.[2][10]

  • Conditions : The reaction is typically performed in a non-polar solvent like toluene, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.[2]

  • Purification : After neutralization and workup, the product is purified by distillation or chromatography.

Protocol for Hydrolysis Kinetic Studies

The following protocol outlines a typical procedure for determining the rate of acid-catalyzed hydrolysis of a this compound compound.

Experimental_Workflow prep Sample Preparation (Dioxane, Buffer, Internal Std) thermo Thermostat Reaction Vessel (e.g., 60°C) prep->thermo initiate Initiate Reaction (Add Acid Catalyst) thermo->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample t = 0, 5, 10, ... min quench Quench Reaction (e.g., with Base) sample->quench extract Extract with Solvent (e.g., Dichloromethane) quench->extract analyze Analyze via GC-MS extract->analyze plot Data Analysis (Plot ln[C] vs. time) analyze->plot calc Calculate Rate Constant (k) plot->calc

Caption: Experimental workflow for a hydrolysis kinetics study.

  • Reagent Preparation : Prepare a stock solution of the this compound compound and an internal standard (e.g., a non-reactive hydrocarbon) in a suitable solvent (e.g., dioxane). Prepare an aqueous acidic solution (e.g., HCl in water) of known concentration.

  • Reaction Setup : In a temperature-controlled reaction vessel, combine the solvent, the this compound stock solution, and allow the mixture to equilibrate to the desired temperature.

  • Initiation and Sampling : Initiate the hydrolysis by adding the acid solution. At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching : Immediately quench the reaction in each aliquot by adding a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • Extraction : Extract the organic components from the quenched aqueous mixture using a solvent such as dichloromethane or diethyl ether.

  • Analysis : Analyze the organic extracts using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[11] The concentration of the this compound at each time point is determined by comparing its peak area to that of the internal standard. For enhanced accuracy, especially at low concentrations, isotope dilution methods using a deuterated analog (e.g., 1,4-dioxane-d8) are recommended.[12][13]

  • Data Processing : Plot the natural logarithm of the this compound concentration versus time. For a first-order or pseudo-first-order reaction, this will yield a straight line. The negative of the slope of this line corresponds to the observed rate constant (k_obs).

Conclusion

This compound compounds possess a well-defined stability profile, characterized by high stability in basic and neutral media and predictable lability under acidic conditions. This behavior is fundamental to their application as protecting groups in complex molecule synthesis. The rate of acid-catalyzed hydrolysis is influenced by a combination of electronic and steric factors, including ring size and the nature and stereochemistry of substituents. A thorough understanding of these principles, supported by quantitative kinetic data and robust experimental protocols, is essential for researchers in organic synthesis and drug development to effectively utilize these versatile chemical entities.

References

cis and trans isomers of 2,5-dimethyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cis and Trans Isomers of 2,5-Dimethyl-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and physicochemical properties of the . The document details experimental protocols and presents a conformational analysis critical for understanding the distinct characteristics of each isomer.

Introduction

2,5-Dimethyl-1,4-dioxane is a heterocyclic organic compound and a derivative of 1,4-dioxane.[1][2] It exists as two geometric isomers: cis-2,5-dimethyl-1,4-dioxane and trans-2,5-dimethyl-1,4-dioxane.[1] The spatial arrangement of the two methyl groups relative to the dioxane ring dictates the isomer's conformation, stability, and physical properties. A thorough understanding of these isomers is essential for applications in stereoselective synthesis and as chiral building blocks in drug development. This guide consolidates the available technical data and provides detailed methodologies for its synthesis and analysis.

Stereochemistry and Conformational Analysis

The 1,4-dioxane ring adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. The stability of the cis and trans isomers is determined by the steric interactions of the methyl substituents in these chair conformations.

Trans-Isomer : The trans isomer is the more stable of the two. Computational studies on the analogous 2,5-dimethyl-1,3-dioxane show that the trans isomer predominantly exists in a diequatorial chair conformation (e,e).[3] In this arrangement, both bulky methyl groups occupy equatorial positions, minimizing steric hindrance, particularly 1,3-diaxial interactions. This results in a lower overall energy state.

Cis-Isomer : The cis isomer exists in a chair conformation where one methyl group is in an axial position and the other is in an equatorial position (a,e).[3] The ring can flip to an alternative, isoenergetic (a,e) conformation. The presence of an axial methyl group introduces unfavorable 1,3-diaxial interactions with the axial protons on the same side of the ring, rendering the cis isomer less thermodynamically stable than the trans isomer.[3]

G cluster_trans Trans-Isomer (Diequatorial - More Stable) cluster_cis Cis-Isomer (Axial-Equatorial - Less Stable) cluster_equilibrium Conformational Equilibrium trans trans cis_ae1 Axial-Equatorial cis cis cis_ae2 Equatorial-Axial cis_ae1->cis_ae2 Ring Flip

Fig. 1: Chair conformations of 2,5-dimethyl-1,4-dioxane isomers.

Synthesis and Isomer Separation

The standard method for preparing 2,5-dimethyl-1,4-dioxane is the acid-catalyzed dehydration and dimerization of propylene glycol.[1] This reaction typically yields a mixture of cis and trans isomers.

SynthesisWorkflow start Propylene Glycol + H₂SO₄ (cat.) distill Reaction & Distillation (Formation of Dioxane-Water Azeotrope) start->distill crude_product Crude Isomer Mixture (Wet) distill->crude_product separate Separatory Funnel (Remove Aqueous Layer) dry_product Crude Isomer Mixture (Dry) separate->dry_product purify Purification with Base (KOH/NaOH) (Polymerize Aldehyde Impurities) final_product Purified Isomer Mixture purify->final_product fractionate Fractional Distillation cis_isomer Cis Isomer fractionate->cis_isomer Lower Boiling Fraction trans_isomer Trans Isomer fractionate->trans_isomer Higher Boiling Fraction crude_product->separate dry_product->purify final_product->fractionate

Fig. 2: Experimental workflow for synthesis and separation.
Experimental Protocol: Synthesis of Isomer Mixture

This protocol is based on the acid-catalyzed dehydration of propylene glycol.[1]

  • Pre-reaction Purification : If the starting propylene glycol is not of high purity, it should be distilled prior to use to remove impurities that can inhibit the reaction.

  • Reaction Setup : Assemble a distillation apparatus. In a round-bottom flask, place purified propylene glycol and a catalytic amount of concentrated sulfuric acid (approximately 1-2% by volume).

  • Dimerization and Distillation : Heat the mixture. The 2,5-dimethyl-1,4-dioxane forms and co-distills with water. Continue heating and collecting the distillate until the reaction is complete.

  • Workup : Transfer the collected distillate to a separatory funnel. The aqueous layer will separate and can be drained off.

  • Purification : Transfer the organic layer (crude 2,5-dimethyl-1,4-dioxane) to a clean, dry flask. Add pellets of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the liquid. Stir the mixture for several hours. The base catalyzes the polymerization of aldehyde byproducts, which are common impurities.

  • Final Distillation : Decant or filter the liquid from the basic polymer sludge. The purified isomer mixture can be obtained by a final simple distillation, collecting the fraction boiling between 117-120 °C.[1]

Experimental Protocol: Isomer Separation

The cis and trans isomers can be separated by careful fractional distillation, exploiting their different boiling points which are encompassed within the boiling range of the mixture (116.5–121 °C).[1]

  • Apparatus : Set up a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).

  • Distillation : Gently heat the purified isomer mixture.

  • Fraction Collection : Collect the fractions carefully. The lower-boiling point fraction will be enriched in one isomer, while the higher-boiling point fraction will be enriched in the other. Multiple distillations may be required to achieve high isomeric purity.

  • Analysis : The purity of the collected fractions should be assessed by a suitable analytical method, such as capillary gas chromatography, which is highly effective for separating geometric isomers.[4][5]

Physical and Chemical Properties

Quantitative data distinguishing the pure cis and trans isomers are not widely available in the literature. The following tables summarize the known properties of the isomer mixture and the expected differences between the isomers based on their stereochemistry.

Properties of the Isomer Mixture
PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[1][2]
Molar Mass 116.16 g/mol [1][6]
Appearance Colorless liquid[1]
Odor Faint, ether-like[1]
Density 0.932 g/cm³ (at 20 °C)[1]
Boiling Point 116.5–121 °C[1]
Melting Point -4.5 °C[1]
Solubility in Water Immiscible[1]
Solubility Miscible with organic solvents[1]
Flash Point 23.9 °C[1]
Predicted Isomer-Specific Properties
Propertycis-Isomer (a,e)trans-Isomer (e,e)Rationale
Thermodynamic Stability Less StableMore StableThe diequatorial conformation of the trans isomer minimizes steric strain.[3]
Dipole Moment HigherLowerThe trans-diequatorial conformer has a higher degree of symmetry, which may lead to a smaller net dipole moment.
Boiling Point Likely LowerLikely HigherDifferences in polarity and molecular packing can affect boiling points. The more stable isomer may have a higher boiling point.
Elution in GC VariesVariesElution order in gas chromatography depends on the stationary phase and isomer volatility/polarity.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Spectra
  • trans-Isomer (diequatorial) : Due to its C₂ symmetry, the two methyl groups are equivalent, as are the two methine protons (H-2, H-5). The four methylene protons (H-3, H-6) are also equivalent. This symmetry results in a simple spectrum.

  • cis-Isomer (axial-equatorial) : This isomer lacks C₂ symmetry. The axial and equatorial methyl groups are in different chemical environments. Likewise, the axial and equatorial protons at each position are chemically distinct. This leads to a more complex spectrum with more signals.

Predicted ¹³C NMR Spectra
  • trans-Isomer (diequatorial) : Symmetry results in three distinct carbon signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C-2, C-5), and one for the two equivalent methylene carbons (C-3, C-6).

  • cis-Isomer (axial-equatorial) : The lack of symmetry means all six carbons are chemically non-equivalent, potentially leading to six distinct signals in the ¹³C NMR spectrum.

IsomerGroupPredicted ¹H NMR SignalsPredicted ¹³C NMR Signals
trans (e,e) -CH₃1 doublet1 signal
-CH-1 multiplet1 signal
-CH₂-1 multiplet1 signal
cis (a,e) -CH₃ (axial)1 doublet1 signal
-CH₃ (equatorial)1 doublet1 signal
-CH- (axial H)1 multiplet2 signals (C2, C5)
-CH- (equatorial H)1 multiplet
-CH₂- (axial H's)2 multiplets2 signals (C3, C6)
-CH₂- (equatorial H's)2 multiplets

Chemical Reactivity and Safety

  • Acid Sensitivity : Like many ethers, 2,5-dimethyl-1,4-dioxane is susceptible to hydrolysis under strong acidic conditions, which can cleave the ring to form propylene glycol.[1]

  • Base Stability : The compound is relatively stable in the presence of bases like sodium hydroxide.[1]

  • Peroxide Formation : As with other ethers, prolonged storage with exposure to air and light can lead to the formation of explosive peroxides.[1] It is advisable to store the compound over a stabilizer like BHT or under an inert atmosphere.[1]

Conclusion

The possess distinct stereochemical and conformational properties that influence their stability and physical characteristics. The trans isomer, with its diequatorial methyl groups, is thermodynamically more stable than the cis (axial-equatorial) isomer. This structural difference should be reflected in their spectroscopic signatures and allows for their separation by methods such as fractional distillation and gas chromatography. While a scarcity of published experimental data on the pure isomers exists, this guide provides a robust framework based on established chemical principles for their synthesis, separation, and characterization.

References

A Technical Guide to the Discovery and Synthesis of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the history, discovery, and synthetic methodologies for Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the core synthetic pathway and workflow.

Historical Overview and Discovery

Meldrum's acid was first synthesized in 1908 by the Scottish chemist Andrew Norman Meldrum.[1][2][3] His initial synthesis involved the condensation reaction of malonic acid with acetone in a mixture of acetic anhydride and sulfuric acid.[4][5][6] Based on its unusually high acidity (pKa of 4.97), Meldrum incorrectly identified the structure as the β-lactone of β-hydroxyisopropylmalonic acid.[1][3][4] This misidentification persisted for four decades.

It was not until 1948 that David Davidson and Sidney A. Bernhard correctly elucidated the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione.[1][2][3] They demonstrated that the condensation involved the two carboxyl groups of malonic acid and the carbonyl group of acetone, forming the characteristic six-membered heterocyclic ring. Despite the correction, the trivial name "Meldrum's acid" remains in common use. The compound's significant C-H acidity, stemming from the two flanking carbonyl groups, makes it a valuable reagent in organic synthesis, particularly for Knoevenagel condensations, alkylations, and as a precursor for generating highly reactive ketenes.[4][7][8]

Synthetic Methodologies

Several methods for the synthesis of Meldrum's acid have been developed since its discovery. The original procedure remains the most common, though various modifications and alternative routes have been reported to improve yield and safety.

The classical synthesis involves the acid-catalyzed condensation of malonic acid and acetone with acetic anhydride acting as a dehydrating agent.[9][10]

Reaction Scheme: Malonic Acid + Acetone --(H₂SO₄, Ac₂O)--> 2,2-dimethyl-1,3-dioxane-4,6-dione

Detailed Experimental Protocol:

  • Apparatus: A round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice bath.

  • Reagents:

    • Malonic Acid (1.00 mole, 104.06 g)

    • Acetone (1.14 mole, 85 mL)

    • Concentrated Sulfuric Acid (0.06 mole, 3.0 mL)

    • Acetic Anhydride (1.25 mole, 120 mL)

  • Procedure:

    • To the reactor, add malonic acid, acetone, and sulfuric acid. Cool the mixture to 0°C with continuous stirring under a nitrogen atmosphere. The mixture will appear as a white slurry.[11]

    • Begin the slow, dropwise addition of acetic anhydride at a rate of approximately 2 mL/min. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.[11]

    • During the addition, the slurry will gradually turn pale yellow. The complete addition should take approximately one hour.[11]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 18-20 hours.[11]

    • The resulting crystalline product is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield Meldrum's acid.

  • Purification: The crude product can be recrystallized from acetone or an acetone-hexane mixture for higher purity.[12]

Two notable alternative syntheses have been reported:

  • From Isopropenyl Acetate: This method also uses malonic acid but replaces acetone and acetic anhydride with isopropenyl acetate (an enol derivative of acetone) in the presence of a catalytic amount of sulfuric acid.[1][4]

  • From Carbon Suboxide: A less common route involves the reaction of carbon suboxide (C₃O₂) with acetone, catalyzed by oxalic acid.[1]

Quantitative Data Summary

The physical and chemical properties of Meldrum's acid are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dione[1]
CAS Number 2033-24-1[1][3]
Molecular Formula C₆H₈O₄[1][3]
Molar Mass 144.126 g·mol⁻¹[1][5]
Appearance Colorless to beige crystalline solid[1][5]
Melting Point 94–96 °C (decomposes)[1][3]
Acidity (pKa) 4.97[1][3][4]

Visualization of Synthesis and Workflow

The following diagram illustrates the key steps in the original acid-catalyzed synthesis of Meldrum's acid. The mechanism involves the formation of a mixed anhydride from malonic acid, which is then attacked by the enol form of acetone, followed by intramolecular cyclization.[11][13]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product MA Malonic Acid MixedAnhydride Mixed Acyl Anhydride MA->MixedAnhydride Reacts with Acetic Anhydride AC Acetone Enol Acetone Enol AC->Enol Tautomerization (Acid-Catalyzed) AA Acetic Anhydride H2SO4 H₂SO₄ CationicInt Cationic Intermediate MixedAnhydride->CationicInt Nucleophilic Attack Enol->CationicInt MeldrumsAcid Meldrum's Acid CationicInt->MeldrumsAcid Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of Meldrum's acid.

This diagram outlines the general laboratory workflow for the preparation and purification of Meldrum's acid.

G Start Start Mixing 1. Mix Reactants (Malonic Acid, Acetone, H₂SO₄) at 0°C Start->Mixing Addition 2. Slow Addition of Acetic Anhydride Mixing->Addition Reaction 3. Stir at 0°C for 18-20 hours Addition->Reaction Filtration 4. Vacuum Filtration to Isolate Crude Product Reaction->Filtration Washing 5. Wash Solid (Cold Water, Cold Ethanol) Filtration->Washing Drying 6. Dry Under Vacuum Washing->Drying Purification 7. Recrystallization (Optional) Drying->Purification If needed End Pure Meldrum's Acid Drying->End Purification->End

Caption: General experimental workflow for Meldrum's acid synthesis.

References

Methodological & Application

Application Notes and Protocols for the Exploratory Use of 4,4-Dimethyl-1,3-dioxane as a Solvent in Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are standard due to their ability to solvate the magnesium center of the reagent, their aprotic nature, and their relative inertness under basic conditions. This document explores the potential use of 4,4-dimethyl-1,3-dioxane as an alternative solvent for Grignard reactions.

4,4-Dimethyl-1,3-dioxane is a cyclic ether that is stable under basic conditions, a key requirement for a Grignard solvent.[1] Its higher boiling point compared to diethyl ether may offer advantages in terms of reaction temperature control and reduced solvent loss. However, it should be noted that the use of 4,4-dimethyl-1,3-dioxane as a primary solvent for Grignard reactions is not a well-established method, and these application notes are intended as a guide for exploratory research.

Data Presentation: Comparison of Solvent Properties

A comparison of the physical properties of 4,4-dimethyl-1,3-dioxane with standard Grignard solvents is crucial for assessing its potential suitability.

Property4,4-Dimethyl-1,3-dioxaneTetrahydrofuran (THF)Diethyl Ether
Molecular Formula C₆H₁₂O₂[2]C₄H₈O(C₂H₅)₂O
Molecular Weight 116.16 g/mol [2]72.11 g/mol 74.12 g/mol
Boiling Point 128.9 °C[2]66 °C34.6 °C
Melting Point -66.0 °C[2]-108.4 °C-116.3 °C
Density 0.9923 g/cm³[2]0.889 g/cm³0.713 g/cm³
Flash Point 23.8 °C[3]-14.5 °C-45 °C
Solubility in Water Soluble[2]Miscible7.5 g/100 mL

Application Notes

Theoretical Suitability for Grignard Reactions

4,4-Dimethyl-1,3-dioxane possesses several characteristics that theoretically make it a candidate for a Grignard reaction solvent:

  • Aprotic Nature : Like other ethers, it lacks acidic protons that would quench the highly basic Grignard reagent.

  • Lewis Basicity : The oxygen atoms in the dioxane ring can donate lone pairs to the magnesium atom of the Grignard reagent, providing stabilization.

  • Higher Boiling Point : The significantly higher boiling point compared to diethyl ether and THF could allow for reactions to be conducted at elevated temperatures, potentially increasing reaction rates. It also reduces the risk of solvent evaporation.

  • Stability : 1,3-Dioxanes are generally stable under basic conditions, which are characteristic of Grignard reactions.[1]

Potential Challenges and Considerations
  • Steric Hindrance : The gem-dimethyl group at the 4-position might introduce steric hindrance that could affect the solvation of the Grignard reagent and, consequently, its formation and reactivity.

  • Solubility of Grignard Reagents : The solubility of various Grignard reagents in 4,4-dimethyl-1,3-dioxane has not been documented. Poor solubility could impede the reaction.

  • Reaction Kinetics : The different solvent environment provided by 4,4-dimethyl-1,3-dioxane will likely influence the kinetics of both the Grignard reagent formation and its subsequent reactions.

  • Lack of Precedent : The absence of established protocols necessitates careful, small-scale pilot experiments to determine feasibility and optimize reaction conditions.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on standard Grignard reaction procedures. They should be treated as a starting point for investigation and require careful optimization and safety assessment.

Protocol 1: Synthesis of 4,4-Dimethyl-1,3-dioxane via Prins Reaction

4,4-Dimethyl-1,3-dioxane can be synthesized via the Prins reaction of isobutylene with formaldehyde in the presence of an acid catalyst.[4][5]

Materials:

  • Isobutylene

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a pressure-resistant flask equipped with a magnetic stirrer and a cooling bath, combine formaldehyde solution and a catalytic amount of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C.

  • Slowly bubble isobutylene gas through the cooled, stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.

  • After the addition of isobutylene is complete, allow the reaction to stir at room temperature for several hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the diethyl ether by rotary evaporation.

  • Purify the crude 4,4-dimethyl-1,3-dioxane by fractional distillation.

Prins_Reaction isobutylene Isobutylene intermediate Carbocation Intermediate isobutylene->intermediate + formaldehyde Formaldehyde formaldehyde->intermediate + acid_catalyst H₂SO₄ (catalyst) acid_catalyst->intermediate dioxane 4,4-Dimethyl-1,3-dioxane intermediate->dioxane Ring Closure

Caption: Prins Reaction for the synthesis of 4,4-dimethyl-1,3-dioxane.

Protocol 2: Exploratory Grignard Reaction using 4,4-Dimethyl-1,3-dioxane

This protocol outlines a general procedure for testing the feasibility of a Grignard reaction between bromobenzene and benzophenone.

Safety Precautions:

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • 4,4-Dimethyl-1,3-dioxane is a flammable liquid.[3] Handle with care and use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • Bromobenzene

  • Benzophenone

  • Anhydrous 4,4-dimethyl-1,3-dioxane (dried over a suitable agent like calcium hydride and distilled)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Formation of Phenylmagnesium Bromide

  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small amount of anhydrous 4,4-dimethyl-1,3-dioxane to just cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene in anhydrous 4,4-dimethyl-1,3-dioxane.

  • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Part B: Reaction with Benzophenone

  • Dissolve benzophenone in anhydrous 4,4-dimethyl-1,3-dioxane in a separate flask.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add the benzophenone solution to the Grignard reagent via the dropping funnel. The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

Part C: Work-up

  • Quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude triphenylmethanol.

  • Purify the product by recrystallization.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification magnesium Mg turnings formation Formation of Phenylmagnesium Bromide magnesium->formation bromobenzene Bromobenzene in 4,4-dimethyl-1,3-dioxane bromobenzene->formation addition Nucleophilic Addition formation->addition benzophenone Benzophenone in 4,4-dimethyl-1,3-dioxane benzophenone->addition quench Acidic Quench (HCl) addition->quench extraction Solvent Extraction quench->extraction purification Purification extraction->purification product Triphenylmethanol purification->product

Caption: Proposed workflow for a Grignard reaction using 4,4-dimethyl-1,3-dioxane.

Conclusion

The use of 4,4-dimethyl-1,3-dioxane as a solvent for Grignard reactions presents an intriguing, yet unexplored, avenue in synthetic organic chemistry. Its physical properties, particularly its high boiling point and aprotic nature, suggest it could be a viable alternative to traditional ethereal solvents. However, the lack of empirical data means that its performance in terms of reaction efficiency, scope, and safety for this specific application is unknown. The provided protocols are intended to serve as a foundation for further investigation. Researchers are strongly encouraged to conduct thorough small-scale trials and safety assessments before adopting this solvent for larger-scale Grignard syntheses.

References

The Role of Meldrum's Acid in Knoevenagel Condensation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Meldrum's acid stands out as a highly versatile and reactive reagent in organic synthesis. Its pronounced acidity and unique cyclic structure make it an exceptional substrate for Knoevenagel condensation reactions, facilitating the formation of a wide array of functionalized alkenes and heterocyclic systems that are pivotal in medicinal chemistry and materials science.

Meldrum's acid, scientifically known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cyclic diester with a highly acidic methylene bridge (pKa of approximately 4.97).[1][2][3] This high acidity is attributed to the rigid cyclic structure that restricts the rotation of the C-O bonds, leading to a conformation where the lone pairs on the oxygen atoms are not ideally aligned to donate electron density to the carbonyl groups, thus increasing their electron-withdrawing effect.[3] This inherent reactivity makes it an excellent nucleophile in the Knoevenagel condensation, reacting readily with a variety of aldehydes and ketones.[1][4]

The products of this condensation, alkylidene or arylidene Meldrum's acids, are valuable intermediates.[5][6] They serve as Michael acceptors, dienophiles in Diels-Alder reactions, and precursors for the synthesis of coumarins, pyridines, and other biologically significant heterocyclic compounds.[7][8][9] The reaction's versatility is further enhanced by the numerous protocols developed, ranging from traditional solvent-based methods to greener alternatives utilizing ionic liquids, water, or solvent-free conditions.[10][11][12]

Application Highlights:

  • Synthesis of Pharmaceutical Intermediates: The Knoevenagel condensation with Meldrum's acid is a cornerstone for creating complex molecular scaffolds found in active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial agents.[1]

  • Coumarin Synthesis: A prominent application is the one-pot synthesis of coumarin-3-carboxylic acids through the reaction of salicylaldehydes with Meldrum's acid.[9][13]

  • Multicomponent Reactions: Meldrum's acid is a key component in various multicomponent reactions, enabling the efficient construction of complex molecules in a single step.[8][14]

  • Green Chemistry: The development of eco-friendly protocols using water as a solvent, ionic liquids, or solvent-free grinding methods highlights the reaction's adaptability to sustainable chemistry principles.[10][11][15]

Quantitative Data Summary

The efficiency of the Knoevenagel condensation using Meldrum's acid is highly dependent on the reaction conditions and the nature of the aldehyde substrate. The following tables summarize the yields and reaction times for the condensation of various aromatic aldehydes with Meldrum's acid under different catalytic systems and solvent conditions.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Meldrum's Acid in Ionic Liquid [bmim]BF4 with Piperidine Catalyst [7][10]

EntryAromatic AldehydeTime (h)Yield (%)
1Benzaldehyde1092
24-Methylbenzaldehyde1090
34-Methoxybenzaldehyde1095
44-Chlorobenzaldehyde1094
54-Nitrobenzaldehyde1096
62-Nitrobenzaldehyde1093
72-Chlorobenzaldehyde1091

Table 2: L-Tyrosine Catalyzed Knoevenagel Condensation of Arylaldehydes with Meldrum's Acid under Solvent-Free Grindstone Method [15]

EntryAromatic Aldehyde (R group)Time (min)Yield (%)
1C6H51595
2p-CH3–C6H42092
3p-OCH3–C6H41596
4p-(Me2N)–C6H41098
5p-(OH)–C6H42590
6p-(Cl)–C6H41594
7p-(NO2)–C6H41097
8o-(NO2)–C6H41296
9o-(Cl)–C6H42093
10m-(OH)–C6H42591

Table 3: Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation in [Hmim]Tfa Ionic Liquid [13][16]

Entryortho-Hydroxyaryl AldehydeTime (min)Yield (%)
1Salicylaldehyde1098
25-Bromosalicylaldehyde1596
33,5-Dichlorosalicylaldehyde2095
43-Methoxysalicylaldehyde1297
52-Hydroxy-1-naphthaldehyde2594

Experimental Protocols

Protocol 1: Knoevenagel Condensation in Ionic Liquid[7][10]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Meldrum's acid (2 mmol, 0.288 g)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) (2 g)

  • Piperidine (10 µL)

  • Deionized water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (2 mmol) and [bmim]BF4 (2 g).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add Meldrum's acid (2 mmol) to the solution.

  • Using a syringe, add piperidine (10 µL) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add deionized water (5 mL) to the flask.

  • The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven. The ionic liquid can be recovered from the aqueous filtrate by evaporation of water and reused.

Protocol 2: Solvent-Free Knoevenagel Condensation using L-Tyrosine as a Catalyst[15]

Materials:

  • Arylaldehyde (1 mmol)

  • Meldrum's acid (1 mmol, 0.144 g)

  • L-Tyrosine (0.1 mmol, 0.018 g)

  • Mortar and pestle

  • Ethanol

Procedure:

  • In a mortar, combine the arylaldehyde (1 mmol), Meldrum's acid (1 mmol), and L-Tyrosine (0.1 mmol).

  • Grind the mixture using a pestle at room temperature for the time specified in Table 2.

  • Monitor the reaction progress by TLC (using a small amount of the reaction mixture dissolved in a suitable solvent).

  • After the reaction is complete, add ethanol to the mortar to dissolve the product.

  • Transfer the solution to a flask and remove the ethanol under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent if necessary.

Protocol 3: One-Pot Synthesis of Coumarin-3-carboxylic Acids in Ionic Liquid[13][16]

Materials:

  • ortho-Hydroxyaryl aldehyde (1 mmol)

  • Meldrum's acid (1 mmol, 0.144 g)

  • 1-Methylimidazolium trifluoroacetate ([Hmim]Tfa) (200 mg)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Acetone

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, add the ortho-hydroxyaryl aldehyde (1 mmol) to [Hmim]Tfa (200 mg).

  • Stir the mixture at room temperature until a homogeneous solution is formed.

  • Add Meldrum's acid (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature. The product will start to precipitate, and the reaction mixture will solidify.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the acetone formed during the reaction by applying a vacuum.

  • Add deionized water to the flask to dissolve the ionic liquid.

  • Collect the solid product (coumarin-3-carboxylic acid) by vacuum filtration.

  • Wash the product with cold water and dry. The ionic liquid can be recovered from the aqueous filtrate.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a general workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product MA Meldrum's Acid Enolate Meldrum's Acid Enolate MA->Enolate Deprotonation Aldehyde Aldehyde/Ketone Aldol_Adduct Aldol-type Adduct Aldehyde->Aldol_Adduct Base Base (e.g., Piperidine) Enolate->Aldol_Adduct Nucleophilic Attack Product Alkylidene/Arylidene Meldrum's Acid Aldol_Adduct->Product Dehydration Water Water Aldol_Adduct->Water

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: Meldrum's Acid, Aldehyde Solvent_Catalyst Add Solvent (optional) and Catalyst Reactants->Solvent_Catalyst Stirring Stir/Grind at Specified Temperature Solvent_Catalyst->Stirring Monitoring Monitor Progress (TLC) Stirring->Monitoring Precipitation Precipitate Product (e.g., add water) Monitoring->Precipitation Reaction Complete Filtration Isolate by Filtration Precipitation->Filtration Purification Purify (e.g., Recrystallization) Filtration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols for Ring-Opening Polymerization of Lactide to Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polylactic acid (PLA) via ring-opening polymerization (ROP) of lactide. PLA is a biodegradable and biocompatible polyester with significant applications in the pharmaceutical and medical fields, including controlled drug delivery systems, tissue engineering scaffolds, and biodegradable sutures.[1][2][3][4]

Introduction to Polylactic Acid (PLA)

Polylactic acid is an aliphatic polyester derived from renewable resources such as corn starch or sugarcane.[5] Its key properties, including biocompatibility, biodegradability, and thermoplastic processability, make it a highly attractive material for biomedical applications.[3] The degradation products of PLA, primarily lactic acid, are non-toxic and are metabolized by the body.[3][6] The properties of PLA, such as its molecular weight, crystallinity, and degradation rate, can be tailored by controlling the stereochemistry of the lactide monomer (L-lactide, D-lactide, or DL-lactide) and the polymerization conditions.[7]

Applications in Drug Development:

  • Controlled Drug Release: PLA and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used to encapsulate therapeutic agents, enabling their sustained release over extended periods.[2][3][6]

  • Nanoparticles and Microparticles: PLA-based nanoparticles and microparticles can be formulated to improve the therapeutic efficacy and reduce the toxicity of drugs.[1][6]

  • Tissue Engineering: The tunable mechanical properties and biocompatibility of PLA make it an excellent material for fabricating scaffolds that support tissue regeneration.[1]

  • Medical Devices: PLA is used in the manufacturing of biodegradable medical devices like sutures, stents, and orthopedic implants.[3]

Ring-Opening Polymerization (ROP) of Lactide

The most common and efficient method for producing high molecular weight PLA is the ring-opening polymerization of lactide, the cyclic dimer of lactic acid.[7][8][9] This method offers excellent control over the polymer's molecular weight and structure.[8] The polymerization is typically initiated by an alcohol and catalyzed by a metal compound, with stannous octoate (Sn(Oct)₂) being the most widely used catalyst due to its high efficiency and solubility in the monomer melt.[8][10]

The reaction can be carried out via various techniques, including melt polymerization, solution polymerization, and bulk polymerization.[8] Melt polymerization is often preferred for its simplicity and the absence of solvents.[8]

Polymerization Mechanism

The ROP of lactide initiated by an alcohol and catalyzed by Sn(Oct)₂ generally proceeds via a coordination-insertion mechanism.

Diagram of the Ring-Opening Polymerization Mechanism

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Sn(Oct)2 Sn(Oct)2 Active_Complex Active Catalyst Sn(OR)2 Sn(Oct)2->Active_Complex + R-OH - 2 Oct-H ROH R-OH (Initiator) ROH->Active_Complex Coordination Coordination of Lactide to Sn Active_Complex->Coordination Lactide Lactide Monomer Lactide->Coordination Insertion Nucleophilic Attack & Ring-Opening Coordination->Insertion Growing_Chain Growing PLA Chain Insertion->Growing_Chain Chain Elongation Growing_Chain->Coordination Repeat n times Quenching Quenching (e.g., with Acid) Growing_Chain->Quenching PLA_Product Polylactic Acid (PLA) Quenching->PLA_Product

Caption: Mechanism of lactide ring-opening polymerization.

Experimental Protocols

Materials and Equipment
  • L-lactide (or D,L-lactide): Recrystallized from dry ethyl acetate or toluene.

  • Catalyst: Stannous octoate (Sn(Oct)₂).

  • Initiator: Benzyl alcohol or 1-dodecanol.

  • Solvent (for solution polymerization): Anhydrous toluene.

  • Precipitation Solvent: Cold methanol.

  • Purification Solvent: Dichloromethane.

  • Glassware: Flame-dried Schlenk flask or reaction tube, condenser, magnetic stirrer.

  • Equipment: Vacuum pump, oil bath or heating mantle, rotary evaporator, freeze-dryer, Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared (FTIR) spectrometer, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).

Protocol for Bulk Polymerization of L-lactide
  • Preparation: Add a predetermined amount of L-lactide and a magnetic stir bar to a flame-dried Schlenk flask. Dry the contents under vacuum for at least 2 hours to remove any residual moisture.

  • Initiator and Catalyst Addition: Under a nitrogen atmosphere, add the initiator (e.g., benzyl alcohol) and the catalyst (Sn(Oct)₂) solution in anhydrous toluene via a syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath at a specified temperature (e.g., 130-180°C) and stir. The reaction time can vary from a few hours to 24 hours depending on the desired conversion and molecular weight.

  • Termination and Purification: Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in dichloromethane and precipitated in an excess of cold methanol to remove unreacted monomer and catalyst residues.

  • Drying: Collect the precipitated PLA by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Diagram of the Experimental Workflow

Workflow Start Start Drying Dry Lactide under Vacuum Start->Drying Addition Add Initiator and Catalyst under N2 Drying->Addition Polymerization Polymerize in Oil Bath Addition->Polymerization Dissolution Dissolve Crude Polymer in Dichloromethane Polymerization->Dissolution Precipitation Precipitate in Cold Methanol Dissolution->Precipitation Filtration Filter and Collect PLA Precipitation->Filtration Final_Drying Dry PLA under Vacuum Filtration->Final_Drying Characterization Characterize PLA (GPC, NMR, DSC, etc.) Final_Drying->Characterization End End Characterization->End

Caption: Experimental workflow for PLA synthesis.

Data Presentation: Reaction Conditions and PLA Properties

The properties of the resulting PLA are highly dependent on the reaction conditions. The following tables summarize typical quantitative data.

Table 1: Effect of Reaction Conditions on PLA Properties (Bulk Polymerization)

Monomer/Initiator RatioCatalyst (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1000.113069212,0001.25
2000.1130129525,0001.30
1000.0515049813,5001.18
2000.0515089928,0001.22
1000.118029911,5001.45
2000.118049923,0001.50

Data is illustrative and can vary based on specific experimental setup and purity of reagents.

Table 2: Comparison of Common Catalysts for Lactide ROP

CatalystTypical Temperature (°C)ActivityControl over Mw/PDIToxicity
Tin(II) Octoate (Sn(Oct)₂)130-190HighGoodModerate
Zinc Complexes20-190Moderate to HighGood to ExcellentLow
Aluminum Complexes25-130HighExcellentLow
Organic Catalysts80-160ModerateGoodLow

Note: The performance of catalysts can be influenced by the specific ligands and reaction conditions.[5][11]

Characterization of Polylactic Acid

Thorough characterization of the synthesized PLA is crucial to ensure it meets the required specifications for its intended application.

  • Gel Permeation Chromatography (GPC): Used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure of the polymer and can be used to determine the stereochemical composition and end-groups.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups of PLA, such as the ester carbonyl stretch.[12]

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[12][13] PLA typically has a glass transition temperature between 60-65°C and a melting temperature between 130-180°C.[7]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation profile of the polymer.[12]

Purification of Polylactic Acid

Purification of PLA is essential to remove residual monomer, catalyst, and low molecular weight oligomers, which can affect its properties and biocompatibility.

  • Precipitation: The most common method involves dissolving the crude polymer in a good solvent (e.g., dichloromethane, chloroform) and precipitating it in a non-solvent (e.g., methanol, ethanol, hexane).

  • Soxhlet Extraction: Can be used to remove impurities from the solid polymer.

  • Supercritical Fluid Extraction: Using supercritical carbon dioxide (scCO₂) is a green and efficient method for removing residual monomer and catalyst without the use of organic solvents.[12][14][15]

Diagram of Catalyst Impact on PLA Properties

Catalyst_Properties cluster_catalysts Catalyst Choice cluster_properties Resulting PLA Properties Sn_Oct Tin(II) Octoate Mol_Weight Molecular Weight (Mn) Sn_Oct->Mol_Weight High PDI Polydispersity (PDI) Sn_Oct->PDI Moderate Toxicity Biocompatibility (Toxicity) Sn_Oct->Toxicity Some Concern Zn_Complex Zinc Complexes Zn_Complex->Mol_Weight Variable Zn_Complex->PDI Low to Moderate Zn_Complex->Toxicity Low Al_Complex Aluminum Complexes Al_Complex->Mol_Weight High Al_Complex->PDI Very Low (Living) Al_Complex->Toxicity Low Organic_Cat Organic Catalysts Organic_Cat->Mol_Weight Moderate Organic_Cat->PDI Moderate Organic_Cat->Toxicity Very Low Crystallinity Crystallinity

Caption: Influence of catalyst type on PLA properties.

References

protocol for the synthesis of Meldrum's acid from malonic acid and acetone

Author: BenchChem Technical Support Team. Date: November 2025

Protocol for the Condensation of Malonic Acid and Acetone

Introduction

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis.[1][2] First synthesized by Andrew Norman Meldrum in 1908, it serves as a key intermediate for a wide variety of chemical transformations, including Knoevenagel condensations and the preparation of β-keto esters.[2][3][4] Its high acidity (pKa of 4.97), comparable to that of acetic acid, is a notable characteristic, making the methylene protons between the two carbonyl groups readily removable.[1][2] This protocol details a high-yield synthesis of Meldrum's acid from malonic acid and acetone using a slow addition method, which minimizes the formation of byproducts.[3][4][5]

Reaction and Mechanism

The synthesis is a condensation reaction between malonic acid and acetone, facilitated by acetic anhydride which acts as a dehydrating agent, and catalyzed by sulfuric acid.[1] The reaction mechanism involves several key steps. Initially, malonic acid reacts with acetic anhydride to form a more reactive mixed anhydride intermediate.[6] Concurrently, the acid catalyst promotes the formation of the enol form of acetone.[3][5] The acetone enol then performs a nucleophilic attack on a carbonyl carbon of the mixed anhydride. This is followed by a rapid, intramolecular cyclization, where the second carboxylic acid group attacks the other carbonyl, forming the stable six-membered heterocyclic ring of Meldrum's acid and eliminating a molecule of acetic acid.[6] A slow, controlled addition of acetic anhydride is critical to maximize the yield by favoring the reaction of the mono-acetic anhydride intermediate with the acetone enolate, rather than its reaction with another molecule of acetic anhydride to form an undesired di-acetic anhydride.[3][5]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Malonic Acid Malonic Acid Mixed Anhydride Mixed Anhydride Malonic Acid->Mixed Anhydride + Acetic Anhydride Acetic Anhydride Acetic Anhydride Acetone Acetone Acetone Enol Acetone Enol Acetone->Acetone Enol H+ cat. Cyclization Intermediate Cyclization Intermediate Mixed Anhydride->Cyclization Intermediate + Acetone Enol Meldrum's Acid Meldrum's Acid Cyclization Intermediate->Meldrum's Acid Ring Closure Workflow A Combine Malonic Acid, Acetone, & Sulfuric Acid in Flask B Cool Mixture to 0°C under Nitrogen Atmosphere A->B C Add Acetic Anhydride Dropwise (~2 mL/min) B->C D Stir at 0°C for 18 Hours C->D E Filter the Reaction Slurry D->E F Wash Solid Product with Hexanes E->F G Air Dry the Crystals F->G H Recrystallize (Optional) G->H I Pure Meldrum's Acid G->I H->I

References

Application Notes and Protocols: Dimethyldioxane as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high selectivity and yield. For the protection of 1,2- and 1,3-diols, the formation of a cyclic acetal, specifically a 2,2-dimethyldioxane or its 1,3-dioxolane analogue (commonly known as an acetonide), serves as a robust and versatile strategy. This protecting group is favored for its ease of installation, general stability under a variety of non-acidic reaction conditions, and facile cleavage under mild acidic conditions.

The dimethyldioxane protecting group is formed by the acid-catalyzed reaction of a diol with acetone or a ketone equivalent such as 2,2-dimethoxypropane. This reversible reaction forms a five-membered ring (a 2,2-dimethyl-1,3-dioxolane) from a 1,2-diol or a six-membered ring (a 2,2-dimethyl-1,3-dioxane) from a 1,3-diol.[1][2] The stability of these cyclic structures makes them ideal for shielding the hydroxyl groups from a wide range of reagents, including bases, nucleophiles, and reducing agents.[1][3]

Data Presentation

Table 1: Conditions for the Protection of Diols as 2,2-Dimethyldioxanes (Acetonides)
ReagentsCatalystSolventTemperatureTimeYield (%)Reference
AcetoneCation Exchange ResinToluene or neatRoom Temp. / Reflux5-10 h (RT) / shorter (reflux)Excellent[4]
2,2-DimethoxypropaneIodine (20 mol%)NeatRoom Temp.3-5 h60-80[5]
AcetoneAnhydrous CuSO₄NeatRoom Temp.36 h83[6]
2,2-DimethoxypropaneCamphorsulfonic acidCH₂Cl₂Not specified2-7 h82-86[6]
2-MethoxypropeneCamphorsulfonic acidTHFRoom Temp.18 h95[6]
2,2-Dimethoxypropanep-Toluenesulfonic acidCH₂Cl₂Not specified~1 hNot specified[7]
Table 2: Conditions for the Deprotection of 2,2-Dimethyldioxane Protecting Groups
ReagentsSolvent(s)TemperatureTimeYield (%)Reference
HClH₂O, MeOHNot specified5-72 h80-85[6]
HClH₂O, THFRoom Temp.5 h92[6]
Trifluoroacetic acid (TFA)H₂O, MeCN0 °C to Room Temp.45 min85[6]
ZrCl₄Not specifiedNot specifiedNot specifiedExcellent[8]
Aqueous tert-butyl hydroperoxide (70%)H₂O, t-BuOHNot specifiedNot specifiedGood[8]

Mandatory Visualization

Protection_Deprotection_Workflow General Workflow for Diol Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step Diol Diol Substrate Reaction_P Reaction at Room Temperature or Reflux Diol->Reaction_P Reagent Acetone or 2,2-Dimethoxypropane Reagent->Reaction_P Catalyst Acid Catalyst (e.g., p-TsOH, Iodine) Catalyst->Reaction_P Solvent_P Anhydrous Solvent (e.g., CH2Cl2, Toluene, or neat) Solvent_P->Reaction_P Workup_P Aqueous Workup & Purification Reaction_P->Workup_P Protected_Diol Protected Diol (this compound) Workup_P->Protected_Diol Isolated Product Reaction_D Reaction at 0°C to Room Temperature Protected_Diol->Reaction_D Acid Aqueous Acid (e.g., HCl, TFA) Acid->Reaction_D Solvent_D Solvent (e.g., THF, MeOH) Solvent_D->Reaction_D Workup_D Aqueous Workup & Purification Reaction_D->Workup_D Final_Product Deprotected Diol Workup_D->Final_Product

Caption: General experimental workflow for the protection of diols as dimethyldioxanes and their subsequent deprotection.

Acetal_Formation_Mechanism Mechanism of Acid-Catalyzed Acetal Formation Diol R1-CH(OH)-CH(OH)-R2 (1,2-Diol) node2 Acetone CH3-C(=O)-CH3 (Acetone) node1 Acetone->node1 1. Protonation H_plus H+ node3 Protonated_Acetone CH3-C(=O+H)-CH3 Carbocation CH3-C+(OH)-CH3 Protonated_Acetone->Carbocation Resonance Carbocation->node2 2. Nucleophilic Attack Hemiketal Intermediate Hemiketal Hemiketal->node3 3. Protonation Protonated_Hemiketal Intermediate Protonated Hemiketal node4 Protonated_Hemiketal->node4 4. Loss of Water Final_Product Protected Diol (2,2-Dimethyl-1,3-dioxolane) Water H2O node1->Protonated_Acetone node2->Hemiketal node3->Protonated_Hemiketal node4->Water Carbocation_intermediate Carbocation_intermediate node4->Carbocation_intermediate Intermediate Carbocation node5 Protonated_Product Protonated_Product node5->Protonated_Product node6 node6->H_plus node6->Final_Product Carbocation_intermediate->node5 5. Intramolecular    Cyclization Protonated_Product->node6 6. Deprotonation

Caption: Acid-catalyzed mechanism for the formation of a 2,2-dimethyldioxolane from a 1,2-diol and acetone.

Experimental Protocols

Protocol 1: Protection of a Diol using 2,2-Dimethoxypropane and Catalytic Iodine

This protocol is advantageous due to its mild and neutral reaction conditions, making it suitable for substrates with acid-sensitive functional groups.[5]

Materials:

  • Diol (1.0 eq)

  • 2,2-Dimethoxypropane (DMP) (used as solvent and reagent)

  • Iodine (I₂) (0.2 eq)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing the diol (1.0 eq), add 2,2-dimethoxypropane. The amount of DMP should be sufficient to dissolve the diol and act as the reaction solvent.

  • Add iodine (0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3-5 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce the excess iodine.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,2-dimethyldioxane derivative.

Protocol 2: Protection of a Diol using Acetone and a Cation Exchange Resin

This method offers an environmentally friendly approach, with the catalyst being easily recoverable and reusable.[4]

Materials:

  • Diol (1.0 eq)

  • Acetone (used as solvent and reagent)

  • Cation exchange resin (e.g., Amberlyst-15)

  • Toluene (optional, can be run neat)

  • Round-bottom flask

  • Magnetic stirrer and stir bar or reflux apparatus

  • Filtration apparatus

Procedure:

  • Method A (Room Temperature): In a round-bottom flask, dissolve the diol (1.0 eq) in a mixture of acetone and toluene. Add the cation exchange resin. Stir the mixture at room temperature for 5-10 hours, monitoring by TLC.

  • Method B (Reflux): In a round-bottom flask equipped with a reflux condenser, add the diol (1.0 eq), acetone, and the cation exchange resin. Heat the mixture to reflux and monitor the reaction by TLC. This method is typically faster than the room temperature procedure.

  • Once the reaction is complete, cool the mixture to room temperature (if refluxed).

  • Remove the cation exchange resin by filtration, washing the resin with acetone.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography or distillation if necessary.

Protocol 3: Deprotection of a 2,2-Dimethyldioxane Protecting Group using Aqueous Acid

This is a standard and efficient method for the cleavage of the acetonide protecting group.

Materials:

  • Protected diol (1.0 eq)

  • Aqueous solution of a strong acid (e.g., 1M HCl or a solution of trifluoroacetic acid)

  • A water-miscible solvent (e.g., tetrahydrofuran (THF) or methanol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the protected diol (1.0 eq) in a suitable solvent such as THF or methanol in a round-bottom flask.

  • Add the aqueous acid solution dropwise while stirring. The amount of acid should be catalytic, but the reaction rate can be increased with a higher concentration.

  • Stir the reaction at room temperature, monitoring the progress by TLC until all the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extract the deprotected diol with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation as required.

References

Application Notes & Protocols: The Role of 3,6-dimethyl-1,4-dioxane-2,5-dione in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide , is a cyclic di-ester derived from lactic acid. It serves as the primary monomer for the synthesis of polylactic acid (PLA), a versatile and commercially significant biodegradable and biocompatible thermoplastic polyester.[1][2] The production of high-molecular-weight PLA, which is crucial for achieving desirable mechanical and degradation properties, is most effectively accomplished through the Ring-Opening Polymerization (ROP) of lactide.[3][4] This method offers precise control over the polymer's molecular weight, structure, and physicochemical properties, making it superior to the direct polycondensation of lactic acid, which often yields lower molecular weight polymers due to difficulties in removing water during the reaction.[4][5]

The chirality of the lactic acid precursor results in three distinct stereoisomers of lactide: L-lactide, D-lactide, and meso-lactide.[6] The specific stereoisomer or combination used in polymerization critically influences the properties of the resulting PLA, such as its crystallinity, melting point, and degradation rate, allowing for the tailoring of materials for specific applications in medicine, pharmaceuticals, and sustainable packaging.[1][5][7]

I. Synthesis of Polylactide (PLA) via Ring-Opening Polymerization (ROP)

The most prevalent industrial method for PLA synthesis is the ROP of lactide.[1] This process is thermodynamically driven by the relief of ring strain and involves the cleavage of the ester bonds within the cyclic lactide monomer to form long polyester chains.[6] The reaction is typically initiated by a nucleophilic species and catalyzed by various metal compounds, with Tin(II) 2-ethylhexanoate (stannous octoate, Sn(Oct)₂) being one of the most widely used catalysts due to its high efficiency and solubility in the monomer melt.[3][6]

The general workflow for this process involves the synthesis and purification of the lactide monomer, followed by the catalyzed polymerization reaction under controlled conditions to produce the final polymer.

G cluster_prep Monomer Preparation cluster_poly Polymerization LacticAcid Lactic Acid (from renewable resources) Oligomer Low MW PLA Oligomer LacticAcid->Oligomer Polycondensation (Dehydration) CrudeLactide Crude Lactide Monomer Oligomer->CrudeLactide Depolymerization (High Temp, Vacuum) PureLactide Purified Lactide (>99.9%) CrudeLactide->PureLactide Recrystallization Polymerization Ring-Opening Polymerization (ROP) PureLactide->Polymerization Initiator Initiator (e.g., Alcohol) Initiator->Polymerization Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Polymerization PLA High MW Polylactide (PLA) Polymerization->PLA G PLA Polylactic Acid (PLA) (High MW Polymer) Oligomers Lactic Acid Oligomers (Low MW Fragments) PLA->Oligomers PLA->Oligomers Ester Bond Cleavage Monomer Lactic Acid Monomer Oligomers->Monomer Oligomers->Monomer Further Hydrolysis Pyruvate Pyruvate Monomer->Pyruvate Monomer->Pyruvate Lactate Dehydrogenase TCA Tricarboxylic Acid (TCA) Cycle Pyruvate->TCA Pyruvate->TCA Acetyl-CoA Production EndProducts CO₂ + H₂O (Carbon Dioxide & Water) TCA->EndProducts TCA->EndProducts Bio-assimilation hydrolysis_label Abiotic Hydrolysis (H₂O) enzyme_label Enzymatic Action (Microorganisms) metabolism_label Cellular Metabolism

References

Application Note and Protocol: Synthesis of 4,4-dimethyl-1,3-dioxane via the Prins Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 4,4-dimethyl-1,3-dioxane, a key intermediate in the production of isoprene, through the acid-catalyzed Prins reaction of isobutylene and formaldehyde.[1] The protocol outlines the required reagents, equipment, reaction conditions, and purification procedures. Additionally, it includes a summary of quantitative data from various synthetic approaches and visual diagrams illustrating the experimental workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

The Prins reaction is a powerful C-C and C-O bond-forming reaction in organic synthesis that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne.[2] The outcome of the reaction is highly dependent on the reaction conditions.[2][3] Specifically, the condensation of an alkene with an excess of formaldehyde in the presence of an acid catalyst at low temperatures typically yields a 1,3-dioxane.[2][3][4]

The synthesis of 4,4-dimethyl-1,3-dioxane from isobutylene and formaldehyde is a classic example of the Prins reaction and holds significant industrial importance as an intermediate step in the synthesis of isoprene.[1] This application note details a representative experimental setup for this transformation.

Reaction Mechanism and Experimental Workflow

The reaction proceeds via an acid-catalyzed mechanism. First, the formaldehyde is protonated by the acid catalyst, forming a highly electrophilic oxonium ion. The isobutylene (alkene) then acts as a nucleophile, attacking the activated formaldehyde to generate a stable tertiary carbocation intermediate. This intermediate is then trapped by a second molecule of formaldehyde. Subsequent intramolecular ring closure and deprotonation yield the final product, 4,4-dimethyl-1,3-dioxane.

Logical Relationship of the Prins Reaction Mechanism

Caption: Simplified mechanism of the Prins reaction for dioxane synthesis.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 4,4-dimethyl-1,3-dioxane.

Experimental Protocols

The following protocol is a representative example for the synthesis of 4,4-dimethyl-1,3-dioxane. The reaction is typically carried out in a liquid-liquid system under pressure.[1]

3.1. Materials and Equipment

  • Reactants:

    • Isobutylene (or a C4 hydrocarbon fraction containing isobutylene)[1]

    • Aqueous formaldehyde solution (e.g., 16-40% formalin)[5][6]

  • Catalyst:

    • Phosphoric acid (H₃PO₄, e.g., 81% solution)[5] or Sulfuric acid (H₂SO₄)[1]

  • Equipment:

    • High-pressure stirred autoclave reactor

    • Heating and stirring mantle

    • Temperature and pressure controllers

    • Separatory funnel

    • Standard distillation apparatus

    • Rotary evaporator

3.2. Procedure

Safety Note: This reaction should be performed in a well-ventilated fume hood. Formaldehyde is a suspected carcinogen, and strong acids are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

  • Reactor Charging: In a high-pressure autoclave, charge the aqueous formaldehyde solution, isobutylene, and the acid catalyst. A typical molar ratio of formaldehyde to isobutylene is around 1.55:1.[5]

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the reaction mixture to approximately 82°C and allow the pressure to rise to about 6 atm.[5] Maintain these conditions with vigorous stirring for the duration of the reaction. The agitation power is a critical parameter for ensuring good mixing in the liquid-liquid system.[1]

  • Reaction Monitoring: The reaction progress can be monitored by sampling and analyzing the conversion of formaldehyde. To maximize selectivity for the dioxane, it is sometimes beneficial to control the formaldehyde conversion to not exceed 85%.[1]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate. The upper organic layer contains the 4,4-dimethyl-1,3-dioxane product, while the lower aqueous layer contains unreacted formaldehyde and the catalyst.

  • Purification:

    • Separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation to isolate the 4,4-dimethyl-1,3-dioxane.

Data Presentation

The yield and selectivity of the Prins reaction are highly dependent on the specific conditions employed. The table below summarizes quantitative data from different experimental setups described in the literature.

ParameterCondition 1Condition 2
Reference RU2663292C1[5]US3839362A[1]
Catalyst Phosphoric Acid (81%)Sulfuric Acid
Formaldehyde:Isobutylene (Molar Ratio) 1.55 : 11 : 0.6-0.8
Temperature 82°CNot specified
Pressure 6 atmSufficient to keep C4 fraction liquid
Key Condition Presence of porous polyphenylenephthalideAgitation power: 0.7-0.9 HP/m³
Formaldehyde Conversion Not specified76 - 85%
Product Yield / Selectivity 66% Yield (of theory)>95% Selectivity

Conclusion

The Prins reaction offers a direct and efficient route for the synthesis of 4,4-dimethyl-1,3-dioxane from readily available starting materials. The reaction outcome is sensitive to parameters such as reactant stoichiometry, catalyst choice, temperature, and agitation. By carefully controlling these conditions, particularly the formaldehyde conversion rate and mixing efficiency, high selectivity and good yields of the desired dioxane product can be achieved. The provided protocol serves as a foundational method that can be optimized for specific laboratory or industrial applications.

References

Application Notes and Protocols for Stereoselective Polymerization of Lactide Using Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective ring-opening polymerization (ROP) of lactide using various metal-based catalysts. The control of polylactide (PLA) stereochemistry is crucial as it dictates the material's physical, mechanical, and degradation properties, which is of paramount importance in biomedical and pharmaceutical applications.

Introduction to Stereoselective Lactide Polymerization

Polylactide (PLA) is a biodegradable and biocompatible polyester derived from renewable resources, making it a sustainable alternative to petrochemical-based plastics.[1][2] The polymerization of lactide, the cyclic dimer of lactic acid, can be controlled to produce different stereoisomers of PLA. The stereochemistry of the polymer chain significantly influences its properties.[3] For instance, isotactic PLA (PLLA or PDLA) is semi-crystalline, while atactic PLA is amorphous. Stereocomplexation between PLLA and PDLA results in a material with a higher melting point and enhanced mechanical properties.

The stereoselective polymerization of lactide is typically achieved through ring-opening polymerization (ROP) using metal-based catalysts.[4] These catalysts can be designed to favor the formation of specific stereostructures, such as isotactic, heterotactic, or syndiotactic PLA, from racemic (rac-LA) or meso-lactide.[1][3] The two primary mechanisms governing stereocontrol are enantiomorphic site control, where the catalyst's chirality dictates the selection of the monomer enantiomer, and chain-end control, where the stereochemistry of the last inserted monomer unit influences the next insertion.[3][5][6]

Metal Catalyst Systems for Stereoselective Polymerization

A variety of metal complexes have been developed as effective catalysts for the stereoselective ROP of lactide. The choice of metal center, ligand architecture, and initiator all play a crucial role in the activity, selectivity, and control of the polymerization.

Aluminum-Based Catalysts

Aluminum complexes, particularly those with Schiff base ligands (e.g., salen-type), are among the most extensively studied catalysts for stereoselective lactide polymerization.[3][5] Chiral salen-Al complexes can exhibit excellent stereocontrol, leading to the formation of isotactic or heterotactic PLA.[7][8][9] Achiral salen-Al complexes have also been shown to produce highly isotactic PLA from rac-lactide via a chain-end control mechanism.[5]

Zinc-Based Catalysts

Zinc-based catalysts are attractive due to their low cost and low toxicity.[10] Zinc alkoxide complexes, often with bulky ligands, can effectively catalyze the ROP of lactide. For example, dimeric zinc isopropoxide has been shown to produce highly heterotactic PLA from rac-lactide.[3] More recently, dinuclear zinc complexes with hexadentate ligands have demonstrated high activity and good control under industrially relevant conditions.[10]

Rare-Earth Metal-Based Catalysts

Rare-earth metal complexes, such as those of yttrium and lanthanum, have also been employed in lactide polymerization. While some yttrium complexes have shown limited stereocontrol, others have been effective in producing stereoblock PLA.[3][7][8]

Other Metal-Based Catalysts

Other metals like titanium, zirconium, magnesium, calcium, and nickel have also been investigated.[11][12][13][14] For instance, certain zirconium complexes are highly active and selective for the ring expansion polymerization of lactide.[12] Nickel carboxylate complexes have been studied for the syndioselective polymerization of rac-lactide.[13]

Data Presentation: Performance of Metal Catalysts

The following tables summarize the performance of various metal catalysts in the stereoselective polymerization of lactide, providing a comparative overview of their efficacy.

Table 1: Aluminum-Based Catalysts for rac-Lactide Polymerization

Catalyst/Initiator SystemTemp. (°C)P_m / P_rM_n ( kg/mol )PDI (M_w/M_n)Polymer MicrostructureReference
(R,R)-cyclohexylsalenAlOiPr70-ControlledLowIsotactic-atactic block[9]
rac-cyclohexylsalenAlOiPr70-ControlledLowIsotactic stereoblock[9]
Achiral homosalen-Al1300.92 (P_meso)--Isotactic (T_m = 189°C)[5]
Tetradentate enolic Schiff base Al-Et----Heterotactic PLA[3]

Table 2: Zinc-Based Catalysts for rac-Lactide Polymerization

Catalyst/Initiator SystemTemp. (°C)P_m / P_rM_n ( kg/mol )PDI (M_w/M_n)Polymer MicrostructureReference
Zinc isopropoxide (dimeric)00.94 (P_r)PredictableNarrowHeterotactic[3]
Dinuclear Zn-bis(iminopyridine)binaphtholRT-Controlled--[10]
ZnOct₂200-64--[14]

Table 3: Other Metal-Based Catalysts for Lactide Polymerization

Catalyst/Initiator SystemLactideTemp. (°C)P_m / P_rM_n ( kg/mol )PDI (M_w/M_n)Polymer MicrostructureReference
Ti(OiPr)₄/SBA-15L-LA70---PLLA[11]
Zr(HLMe)₂rac-LA----Cyclic PLA[12]
Ni(DBED)₂(O₂CC(CH₃)₃)₂rac-LA1400.33 (P_i)--Syndio-rich[13]
MgOct₂L-LA200-31-PLLA[14]
CaOct₂L-LA200-19.5-PLLA[14]

P_m: probability of meso linkages (isotactic); P_r: probability of racemo linkages (heterotactic); P_i: probability of isotactic dyads; PDI: Polydispersity Index.

Experimental Protocols

General Protocol for rac-Lactide Polymerization

This protocol is a general guideline and may require optimization for specific catalyst systems.

  • Preparation: In an argon-filled glovebox, add the calculated amounts of rac-lactide, anhydrous solvent (e.g., toluene or dichloromethane), and initiator (e.g., benzyl alcohol) to a flame-dried reaction tube equipped with a magnetic stirrer.[15]

  • Initiation: Stir the mixture at the desired temperature until the lactide is fully dissolved.

  • Polymerization: Commence the polymerization by adding a solution of the metal catalyst.[15]

  • Quenching: After the desired reaction time, quench the polymerization by adding a solution of a weak acid (e.g., 1 M acetic acid in dichloromethane).[15]

  • Purification: Determine the monomer conversion using ¹H NMR spectroscopy. Remove all volatile components under reduced pressure. Dissolve the crude polymer in dichloromethane and precipitate it in cold methanol. Repeat the dissolution-precipitation cycle 3-4 times to remove impurities and the catalyst.[15]

  • Drying: Dry the purified polymer under reduced pressure overnight.[15]

Protocol for Polymerization using a TBD Organocatalyst (for comparison)

While the focus is on metal catalysts, this organocatalytic protocol provides a useful benchmark.

  • Catalyst/Initiator Solution: In a glovebox, prepare a solution of benzyl alcohol (BnOH) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in dried toluene in a vial.[16]

  • Monomer Solution: In a separate vial, dissolve L- and D-lactide in dried toluene.[16]

  • Cryogenic Polymerization: Cool both vials to -75 °C in a cryogenic bath.[16]

  • Initiation: Add the catalyst/initiator solution to the monomer solution to start the polymerization.

  • Characterization: After the reaction, the resulting polymer can be analyzed for its molecular weight, dispersity, and stereoregularity (e.g., a high level of isotacticity with a P_m of 0.88 has been reported).[16]

Characterization of Polylactide
  • Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

  • Stereochemistry: The microstructure of the PLA (isotactic, heterotactic, syndiotactic) is determined by homonuclear decoupled ¹H NMR or ¹³C NMR spectroscopy by analyzing the methine region of the spectrum.[17][18]

  • Thermal Properties: The glass transition temperature (T_g) and melting temperature (T_m) are determined by Differential Scanning Calorimetry (DSC).[5]

Visualizations

Signaling Pathways and Logical Relationships

stereoselective_rop cluster_reactants Reactants cluster_process Process cluster_products Products (Stereoregular PLA) lactide Lactide (rac-LA, meso-LA) rop Ring-Opening Polymerization (ROP) lactide->rop catalyst Metal Catalyst (e.g., Al, Zn, Y) catalyst->rop initiator Initiator (e.g., Alcohol) initiator->rop isotactic Isotactic PLA rop->isotactic Isotactic Control (e.g., from rac-LA) heterotactic Heterotactic PLA rop->heterotactic Heterotactic Control (e.g., from rac-LA or meso-LA) syndiotactic Syndiotactic PLA rop->syndiotactic Syndiotactic Control (e.g., from meso-LA)

Caption: Overview of stereoselective ring-opening polymerization of lactide.

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst & Ligand Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization ligand_synthesis Ligand Synthesis catalyst_synthesis Metal Catalyst Synthesis ligand_synthesis->catalyst_synthesis rop Ring-Opening Polymerization catalyst_synthesis->rop Add Catalyst polymerization_setup Polymerization Setup (Lactide, Solvent, Initiator) polymerization_setup->rop quenching Quenching rop->quenching purification Purification (Precipitation) quenching->purification sec SEC/GPC (Mn, PDI) purification->sec nmr NMR (Stereochemistry) purification->nmr dsc DSC (Tg, Tm) purification->dsc

Caption: Experimental workflow for stereoselective lactide polymerization.

Logical Relationships in Stereocontrol

stereocontrol_logic cluster_monomers Lactide Isomers cluster_mechanisms Stereocontrol Mechanisms cluster_polymers Resulting Polymer Microstructures rac_la rac-Lactide (D-LA + L-LA) esc Enantiomorphic Site Control (Catalyst Chirality) rac_la->esc cec Chain-End Control (Growing Chain Chirality) rac_la->cec meso_la meso-Lactide meso_la->esc meso_la->cec isotactic Isotactic PLA esc->isotactic Chiral Catalyst heterotactic Heterotactic PLA esc->heterotactic syndiotactic Syndiotactic PLA esc->syndiotactic cec->isotactic Achiral Catalyst cec->heterotactic

Caption: Logical relationships between lactide isomers, control mechanisms, and PLA microstructures.

References

Detecting Dimethyldioxane in Consumer Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of dimethyldioxane in consumer products. Due to the structural and chemical similarities between this compound and the well-studied compound 1,4-dioxane, the methodologies presented here are adapted from established and validated methods for 1,4-dioxane analysis. The physicochemical properties of this compound isomers, such as their boiling points (ranging from 116-123°C) and volatility, are comparable to those of 1,4-dioxane (boiling point 101°C), making them suitable for analysis by headspace gas chromatography-mass spectrometry (GC-MS).[1][2] This approach is widely recognized for its sensitivity and selectivity in identifying and quantifying volatile organic compounds (VOCs) in complex matrices.[3][4][5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of 1,4-dioxane, which can be expected to be comparable for this compound analysis upon method validation.

Table 1: Method Detection and Quantification Limits

ParameterConcentrationAnalytical MethodMatrix
Limit of Detection (LOD)0.2 µg/gGC-MS/MSCosmetics (Lotion, Gel, etc.)[6]
Limit of Quantification (LOQ)0.5 µg/gGC-MS/MSCosmetics (Lotion, Gel, etc.)[6]
Limit of Quantification (LOQ)0.05 mg/kgGC-MSHousehold Detergents[7][8]

Table 2: Method Performance and Recovery

ParameterValueAnalytical MethodMatrix
Recovery84-108%GC-MS/MSVarious Cosmetics[6]
Relative Standard Deviation (RSD)< 5%GC-MS/MSVarious Cosmetics[6]
Mean Overall Recovery78%GC-MSHousehold Detergents[7][8]
Relative Standard Deviation (RSD)15%GC-MSHousehold Detergents[7][8]

Experimental Protocols

Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

This protocol is a common and effective method for the analysis of volatile compounds like this compound in various consumer product matrices.

1. Sample Preparation

  • Accurately weigh approximately 0.5 g of the homogenized consumer product sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water to the vial.

  • Spike the sample with an appropriate internal standard (e.g., 1,4-dioxane-d8 for isotope dilution) to a final concentration of 1 ppm.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Gently vortex the vial for 30 seconds to ensure mixing.

2. Headspace Incubation and Injection

  • Place the vial in the headspace autosampler.

  • Equilibrate the sample at 80°C for 20 minutes with intermittent shaking.

  • Inject 1 mL of the headspace gas into the GC-MS system.

3. GC-MS Parameters

  • Gas Chromatograph (GC)

    • Injector: Splitless mode, 250°C

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 220°C

      • Hold: 5 minutes at 220°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS)

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Note: Specific ions for this compound isomers will need to be determined from their mass spectra. For 2,5-dimethyl-1,4-dioxane, characteristic ions would be expected around m/z 116 (molecular ion), 101, 71, and 43.

4. Quantification

  • Create a calibration curve using a series of this compound standards prepared in a matrix similar to the samples.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free sample preparation technique that can be used to concentrate volatile and semi-volatile analytes from a sample matrix, often providing lower detection limits.

1. Sample Preparation

  • Prepare the sample in a headspace vial as described in Protocol 1.

2. SPME Procedure

  • Place the vial in the autosampler.

  • Incubate the sample at 60°C for 15 minutes.

  • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

3. GC-MS Analysis

  • Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

  • Follow the GC-MS parameters as outlined in Protocol 1.

4. Quantification

  • Perform quantification as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample add_water Add Deionized Water weigh->add_water add_is Add Internal Standard add_water->add_is seal Seal Vial add_is->seal incubate Incubate in Headspace Autosampler seal->incubate inject Inject into GC-MS incubate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify calibrate Calibration Curve calibrate->quantify

Caption: Experimental workflow for the detection of this compound.

signaling_pathway Consumer Product Consumer Product Sample Matrix Sample Matrix Consumer Product->Sample Matrix This compound This compound Consumer Product->this compound Headspace Headspace Sample Matrix->Headspace Heating & Equilibration This compound->Headspace Volatilization GC Column GC Column Headspace->GC Column Injection Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Elution Signal Signal Mass Spectrometer->Signal Ionization & Detection

Caption: Logical relationship of analytical steps.

References

Application Notes & Protocols: Synthesis of Isoprene via 4,4-Dimethyl-1,3-Dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoprene, a vital monomer for synthetic rubber and various chemical industries, can be effectively achieved through the dioxane method. This process involves the intermediate synthesis of 4,4-dimethyl-1,3-dioxane (DMD), which is subsequently decomposed to yield isoprene. This two-step approach, originating from the Prins reaction, is a well-established industrial method.

The first stage involves the reaction of isobutene (or an isobutene-containing hydrocarbon fraction) with aqueous formaldehyde in the presence of an acid catalyst to produce DMD.[1][2] The second stage involves the catalytic cracking of the purified DMD at elevated temperatures to yield isoprene and regenerate formaldehyde.[1][3]

Key Applications
  • Synthetic Rubber Production: Isoprene is the monomer for polyisoprene, which is a synthetic version of natural rubber.

  • Fine Chemical Synthesis: Isoprene serves as a building block in the synthesis of various fine chemicals, including vitamins and fragrances.

  • Adhesives and Sealants: Isoprene-based polymers are used in the formulation of pressure-sensitive adhesives.

Data Presentation

The following tables summarize the quantitative data for the two key stages of isoprene synthesis via the dimethyldioxane route.

Table 1: Synthesis of 4,4-Dimethyl-1,3-Dioxane (DMD) via Prins Reaction

CatalystTemperature (°C)Pressure (bar)ReactantsReported Yield (%)Reference
Strong Mineral Acid (e.g., H₂SO₄)70 - 95~20Isobutene, Formaldehyde-[3]
Sulfonated Silica9210Isobutene, Formaldehyde94.6[4]
Phosphoric Acid826Isobutylene, Formaldehyde67.0 (selectivity)[5]

Table 2: Catalytic Decomposition of 4,4-Dimethyl-1,3-Dioxane (DMD) to Isoprene

CatalystTemperature (°C)Key ConditionsConversion (%)Isoprene Yield/Selectivity (%)Reference
H₃PO₄/Charcoal or Ca₃(PO₄)₂240 - 400Presence of steam-~77% (Total Selectivity from Isobutene)[3]
Calcium Phosphate (KVD-15U)380 - 405Integral flow reactor80 - 85-[6]
SiO₂/Al₂O₃ (90 wt.% SiO₂)225 - 250WHSV = 1.4 h⁻¹-~60[7]
Amberlite IR-120 (Cation Exchange Resin)~43 (overhead)Methanolysis-87.2 - 89.0[8]

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethyl-1,3-Dioxane (DMD)

This protocol is based on the Prins reaction between isobutene and formaldehyde.

Materials:

  • Isobutene (or a C4 hydrocarbon fraction containing isobutene)

  • Aqueous formaldehyde (formalin, e.g., 40% by weight)

  • Acid catalyst (e.g., phosphoric acid)

  • Reaction vessel (autoclave or pressure reactor)

  • Separation funnel

  • Distillation apparatus

Procedure:

  • Charge the pressure reactor with aqueous formaldehyde and the acid catalyst (e.g., phosphoric acid).[1]

  • Introduce the isobutene-containing stream into the reactor.[1] The molar ratio of isobutene to formaldehyde is typically controlled to optimize the reaction.

  • Heat the reactor to the target temperature, typically between 70-95°C.[3]

  • Pressurize the reactor to approximately 20 bar to maintain the reactants in the liquid phase.[3]

  • Maintain the reaction conditions with agitation for a sufficient residence time to achieve high conversion.

  • After the reaction is complete, cool the mixture and transfer it to a separator.

  • Allow the mixture to separate into an organic phase (containing DMD) and an aqueous phase.[1]

  • Separate the upper organic phase.

  • Purify the crude DMD by distillation to remove unreacted C4 hydrocarbons and other by-products.[1]

Protocol 2: Catalytic Decomposition of DMD to Isoprene

This protocol describes the vapor-phase cracking of DMD.

Materials:

  • Purified 4,4-dimethyl-1,3-dioxane (DMD)

  • Solid acid catalyst (e.g., Calcium Phosphate, Ca₃(PO₄)₂)

  • Packed-bed flow reactor or integral flow reactor

  • Steam generator

  • Condenser and quenching system

  • Separation and purification train (distillation columns)

Procedure:

  • Pack the flow reactor with the chosen solid acid catalyst, such as calcium phosphate.[3]

  • Heat the reactor to the operating temperature, typically in the range of 240-400°C.[3]

  • Vaporize the purified DMD and feed it into the reactor, often with a co-feed of superheated steam.[1][2] The steam acts as a heat carrier and can help suppress side reactions.

  • The kinetic process is typically first-order with respect to the initial DMD concentration.[6]

  • The effluent from the reactor, containing isoprene, formaldehyde, water, and by-products, is rapidly cooled in a quenching system to stop further reactions.[1]

  • The quenched products are separated into an organic, isoprene-containing phase and an aqueous phase containing formaldehyde.[1]

  • The formaldehyde in the aqueous phase can be recovered and recycled back to the first reaction stage.[1]

  • The organic phase is subjected to a series of distillations to separate and purify the isoprene product from by-products and unreacted DMD.[7]

Visualizations

G cluster_step1 Step 1: Prins Reaction cluster_step2 Step 2: Catalytic Decomposition Isobutene Isobutene DMD 4,4-Dimethyl-1,3-Dioxane (DMD) Isobutene->DMD Formaldehyde Formaldehyde Formaldehyde->DMD DMD2 DMD DMD->DMD2 Purification catalyst1 Acid Catalyst (H₂SO₄, H₃PO₄) catalyst1->DMD Isoprene Isoprene Formaldehyde_regen Formaldehyde (Recycled) DMD2->Isoprene DMD2->Formaldehyde_regen catalyst2 Solid Acid Catalyst (Ca₃(PO₄)₂) catalyst2->Isoprene

Caption: Reaction pathway for isoprene synthesis via the dioxane method.

G Reactants Isobutene & Formaldehyde + Acid Catalyst PrinsReactor Prins Reaction (70-95°C, 20 bar) Reactants->PrinsReactor Separator1 Phase Separation PrinsReactor->Separator1 Distill1 DMD Purification (Distillation) Separator1->Distill1 Organic Phase DMD_storage Purified DMD Distill1->DMD_storage DecompReactor Catalytic Decomposition (240-400°C) DMD_storage->DecompReactor Quench Quenching System DecompReactor->Quench Separator2 Phase Separation Quench->Separator2 Distill2 Isoprene Purification (Distillation Train) Separator2->Distill2 Organic Phase Aqueous_Waste Aqueous Phase (Recycle Formaldehyde) Separator2->Aqueous_Waste Aqueous Phase Isoprene_Product Final Isoprene Product Distill2->Isoprene_Product

Caption: General experimental workflow for isoprene production from DMD.

References

Application Notes and Protocols: Meldrum's Acid as a Superior Alternative to Malonic Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, often serving as a highly effective substitute for malonic esters (e.g., diethyl malonate) in a variety of carbon-carbon bond-forming reactions. Its unique structural and electronic properties offer several distinct advantages, leading to milder reaction conditions, higher yields, and simplified purification procedures. These attributes make Meldrum's acid an invaluable tool in the synthesis of complex molecules, particularly in the realm of pharmaceutical and drug development.

One of the most significant advantages of Meldrum's acid is its exceptional acidity. With a pKa of approximately 4.97, it is significantly more acidic than diethyl malonate (pKa ≈ 13).[1][2] This heightened acidity allows for deprotonation with weaker bases, minimizing side reactions such as hydrolysis of ester groups or base-catalyzed self-condensation of substrates. Furthermore, the rigid cyclic structure of Meldrum's acid often leads to different reactivity and selectivity compared to its acyclic malonic ester counterparts. Derivatives of Meldrum's acid can be readily hydrolyzed and decarboxylated under mild conditions, providing a facile route to carboxylic acids, ketones, and other valuable synthetic intermediates.[3]

This document provides detailed application notes and experimental protocols for the use of Meldrum's acid in key synthetic transformations, including alkylation, Knoevenagel condensation, Michael addition, and acylation reactions. Comparative data with traditional malonic ester syntheses are presented to highlight the advantages of employing Meldrum's acid.

Advantages of Meldrum's Acid over Malonic Esters

  • Increased Acidity: Enables the use of milder bases, reducing the likelihood of side reactions and improving functional group tolerance.[1][2]

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and with shorter reaction times.

  • Ease of Decarboxylation: Substituted Meldrum's acid derivatives undergo decarboxylation under significantly milder conditions than the corresponding malonic esters, often requiring only gentle heating.[3]

  • High Reactivity: The cyclic structure and activated methylene group contribute to high reactivity in a variety of nucleophilic and condensation reactions.

  • Crystalline Products: Many derivatives of Meldrum's acid are crystalline solids, facilitating purification by recrystallization.

Core Applications and Experimental Protocols

Alkylation Reactions

Alkylation of the active methylene group is a fundamental C-C bond-forming reaction. The high acidity of Meldrum's acid allows for efficient mono- and dialkylation under mild conditions.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation Meldrum's Acid Meldrum's Acid Deprotonation Deprotonation Meldrum's Acid->Deprotonation Alkyl Halide Alkyl Halide Nucleophilic Attack Nucleophilic Attack Alkyl Halide->Nucleophilic Attack Base Base Base->Deprotonation Solvent Solvent Deprotonation->Nucleophilic Attack Alkylated Meldrum's Acid Alkylated Meldrum's Acid Nucleophilic Attack->Alkylated Meldrum's Acid Decarboxylation (Heat) Decarboxylation (Heat) Alkylated Meldrum's Acid->Decarboxylation (Heat) Final Product Final Product Decarboxylation (Heat)->Final Product

Caption: Workflow for the alkylation of Meldrum's acid.

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Meldrum's Acid NaHDMFRT195[2]
Diethyl Malonate NaOEtEtOHReflux685[4]

Materials:

  • Meldrum's acid (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of Meldrum's acid in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound. Meldrum's acid is highly reactive in this condensation, often proceeding without a catalyst or with only a mild catalyst.

Meldrum's Acid Meldrum's Acid Enolate Formation Enolate Formation Meldrum's Acid->Enolate Formation Aldehyde/Ketone Aldehyde/Ketone Nucleophilic Addition Nucleophilic Addition Aldehyde/Ketone->Nucleophilic Addition Base (optional) Base (optional) Base (optional)->Enolate Formation Enolate Formation->Nucleophilic Addition Intermediate Adduct Intermediate Adduct Nucleophilic Addition->Intermediate Adduct Dehydration Dehydration Intermediate Adduct->Dehydration Product Product Dehydration->Product cluster_reactants Reactants cluster_conditions Reaction Conditions Meldrum's Acid Meldrum's Acid Reaction Mixture Reaction Mixture Meldrum's Acid->Reaction Mixture Michael Acceptor Michael Acceptor Michael Acceptor->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Stirring at RT Stirring at RT Reaction Mixture->Stirring at RT Workup Workup Stirring at RT->Workup Purification Purification Workup->Purification Michael Adduct Michael Adduct Purification->Michael Adduct Meldrum's Acid Meldrum's Acid Acylation Acylation Meldrum's Acid->Acylation Acyl Chloride Acyl Chloride Acyl Chloride->Acylation Acyl Meldrum's Acid Acyl Meldrum's Acid Acylation->Acyl Meldrum's Acid Alcoholysis Alcoholysis Acyl Meldrum's Acid->Alcoholysis β-Keto Ester β-Keto Ester Alcoholysis->β-Keto Ester

References

Application Notes and Protocols: Synthesis of β-Ketoesters using Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ketoesters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals and biologically active molecules. Their synthesis via Meldrum's acid offers a robust and high-yielding alternative to traditional methods like the Claisen condensation. This protocol outlines the synthesis of β-ketoesters through the acylation of Meldrum's acid followed by alcoholysis, providing a straightforward and efficient route to these valuable compounds. Meldrum's acid, a cyclic diester, possesses highly acidic α-protons, facilitating its acylation under mild conditions. The subsequent alcoholysis of the acyl-Meldrum's acid intermediate proceeds smoothly to afford the desired β-ketoester.

Core Principles

The synthesis of β-ketoesters from Meldrum's acid is a two-step process:

  • Acylation of Meldrum's Acid: A carboxylic acid is activated and reacted with Meldrum's acid to form an acyl-Meldrum's acid derivative. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP), or by converting the carboxylic acid to its corresponding acid chloride.[1][2]

  • Alcoholysis: The resulting acyl-Meldrum's acid is then heated in an alcohol, which serves as both the solvent and the nucleophile. This step results in the formation of the β-ketoester, along with acetone and carbon dioxide as byproducts.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Acyl-Meldrum's Acid from a Carboxylic Acid

This protocol is adapted from procedures utilizing DCC and DMAP as coupling agents.[1][2]

Materials:

  • Carboxylic acid

  • Meldrum's acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the N,N'-dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyl-Meldrum's acid, which can often be used in the next step without further purification.

Protocol 2: Synthesis of Acyl-Meldrum's Acid from an Acid Chloride

This protocol is a general procedure based on the reaction of acid chlorides with Meldrum's acid in the presence of a base.[3]

Materials:

  • Acid chloride

  • Meldrum's acid

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve Meldrum's acid (1.1 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.4 eq) to the solution with stirring over approximately 10 minutes.[3]

  • Dissolve the acid chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl to remove the pyridine.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the acyl-Meldrum's acid.

Protocol 3: Alcoholysis of Acyl-Meldrum's Acid to form β-Ketoester

This is a general procedure for the conversion of the intermediate to the final product.[3]

Materials:

  • Acyl-Meldrum's acid

  • Anhydrous alcohol (e.g., methanol, ethanol, tert-butanol)

Procedure:

  • Place the crude or purified acyl-Meldrum's acid in a round-bottom flask.

  • Add an excess of the desired anhydrous alcohol.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.[3]

  • After the reaction is complete, remove the alcohol under reduced pressure using a rotary evaporator.

  • The resulting crude β-ketoester can be purified by distillation under reduced pressure or by column chromatography on silica gel.[3]

Data Presentation

The following tables summarize representative yields for the synthesis of various β-ketoesters using Meldrum's acid derivatives.

Table 1: Synthesis of β-Ketoesters from Phenylacetic Acid Derivatives [2]

EntryPhenylacetic Acid SubstituentAlcoholYield (%)
1Htert-Butanol85
22-Ftert-Butanol96
34-OCH₃tert-Butanol78
44-NO₂tert-Butanol65
52-Cltert-Butanol92
62-Brtert-Butanol90
72-CH₃tert-Butanol88
82-Itert-Butanol91

Table 2: Synthesis of Fatty β-Ketoesters [1]

EntryFatty AcidAlcoholYield (%)
1Oleic AcidMethanol75
2Elaidic AcidMethanol78
3Ricinoleic AcidMethanol70
4Linoleic AcidMethanol72
5Linolenic AcidMethanol68

Visualizations

Reaction Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alcoholysis cluster_2 Purification A Carboxylic Acid (or Acid Chloride) D Acyl-Meldrum's Acid Intermediate A->D B Meldrum's Acid B->D C Acylating Agent (e.g., DCC/DMAP or Pyridine) C->D F β-Ketoester D->F E Alcohol (R'-OH) E->F G Byproducts (Acetone, CO₂) F->G H Purified β-Ketoester F->H reaction_mechanism cluster_acylation Acylation Step cluster_alcoholysis Alcoholysis & Rearrangement Meldrum's Acid Meldrum's Acid Enolate Enolate Meldrum's Acid->Enolate + Base Acyl-Meldrum's Acid Acyl-Meldrum's Acid Enolate->Acyl-Meldrum's Acid + RCO-X Tetrahedral Intermediate Tetrahedral Intermediate Acyl-Meldrum's Acid->Tetrahedral Intermediate + R'-OH β-Ketoester β-Ketoester Enolate Intermediate + Acetone + CO₂ Enolate Intermediate + Acetone + CO₂ Tetrahedral Intermediate->Enolate Intermediate + Acetone + CO₂ Ring Opening Enolate Intermediate + Acetone + CO₂->β-Ketoester Protonation

References

Application Notes and Protocols: Dimethyldioxane in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of dimethyldioxane isomers as components in fragrance synthesis. This document covers their synthesis, physicochemical properties, and the underlying principles of their olfactory perception, offering valuable information for the creation of novel fragrance compounds.

Introduction to Dimethyldioxanes in Fragrance

Dimethyldioxanes, a class of cyclic ethers, are utilized in the fragrance industry for their diverse and often pleasant aromas. Depending on the substitution pattern of the two methyl groups and the isomeric form of the dioxane ring (1,3-dioxane or 1,4-dioxane), these compounds can elicit a range of scents from fruity and green to woody and herbaceous. Their relative stability compared to corresponding aldehydes makes them valuable ingredients in various consumer products. The most common isomers in fragrance applications are derivatives of 1,3-dioxane, which are cyclic acetals formed from the reaction of a carbonyl compound with a 1,3-diol.

Physicochemical and Olfactory Properties of this compound Isomers

The olfactory profile and physical properties of dimethyldioxanes are highly dependent on their specific chemical structure. The position of the methyl groups on the dioxane ring significantly influences the molecule's shape, polarity, and volatility, which in turn dictates its interaction with olfactory receptors. Below is a summary of key data for representative this compound isomers and related compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor Description
2,5-Dimethyl-1,4-dioxaneC₆H₁₂O₂116.16117-121Ether-like[1]
5,5-Dimethyl-2-phenyl-1,3-dioxaneC₁₂H₁₆O₂192.26204-206Fragrant[2]
4-Isopropyl-5,5-dimethyldioxane derivativesVariesVariesVariesFruity, herbal to woody[3]
2-Isobutyl-5-methyl-1,3-dioxaneC₁₀H₂₀O₂172.26Not specifiedStrong chamomile and fruity with aniseed, minty, camphor, and green notes[3]

Experimental Protocols for Synthesis

The synthesis of dimethyldioxanes typically involves acid-catalyzed reactions. The following protocols provide detailed methodologies for the preparation of key this compound structures.

Protocol for the Synthesis of 2,5-Dimethyl-1,4-dioxane

This protocol describes the acid-catalyzed dehydration of propylene glycol to form 2,5-dimethyl-1,4-dioxane.

Materials:

  • Propylene glycol (distilled)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) flakes

  • Separatory funnel

  • Distillation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Ensure the propylene glycol is pure by distilling it prior to use.[1]

  • In a round-bottom flask, add the purified propylene glycol and a small amount of concentrated sulfuric acid as a catalyst.[1]

  • Set up a simple distillation apparatus and heat the mixture to distill the product.[1]

  • Collect the distillate, which will consist of this compound and water.

  • Transfer the distillate to a separatory funnel and remove the aqueous layer.[1]

  • Transfer the organic layer (this compound) to a clean flask.

  • To remove impurities, add sodium or potassium hydroxide flakes to the this compound and stir for several hours. This will cause impurities to polymerize.[1]

  • The product should take on a reddish color as impurities polymerize.[1]

  • For a purer product, perform a fractional distillation and collect the fraction boiling between 117-120 °C.[1]

Protocol for the Synthesis of Substituted 5,5-Dimethyl-1,3-dioxanes

This protocol outlines the general procedure for the synthesis of 5,5-dimethyl-1,3-dioxane derivatives through the condensation of an aldehyde with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • 2,2-Dimethyl-1,3-propanediol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the aldehyde, 2,2-dimethyl-1,3-propanediol, and a catalytic amount of p-toluenesulfonic acid in toluene.[2]

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or chromatography.

Diagrams of Pathways and Workflows

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the acid-catalyzed synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Workup and Purification Reactants Aldehyde/Ketone + Diol/Glycol Reaction Reaction Mixture in Round-Bottom Flask Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Reflux Heating and Reflux with Dean-Stark Trap Reaction->Reflux Quenching Neutralization (e.g., NaHCO₃ wash) Reflux->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Final_Product Pure this compound Derivative Purification->Final_Product G cluster_membrane Olfactory Neuron Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Ion Channel (CNG Channel) cAMP->Ion_Channel Binding and Opening Depolarization Depolarization (Ca²⁺/Na⁺ influx) Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Signal_to_Brain Signal to Brain (Odor Perception) Action_Potential->Signal_to_Brain G Structure Molecular Structure Ring Isomer (1,3- vs 1,4-dioxane) Substituent Position (e.g., C2, C4, C5) Substituent Identity (e.g., alkyl, aryl) Stereochemistry (cis/trans) Properties Physicochemical Properties Molecular Shape Volatility Polarity Lipophilicity Structure:f1->Properties:f1 Structure:f2->Properties:f1 Structure:f3->Properties:f2 Structure:f3->Properties:f3 Structure:f3->Properties:f4 Structure:f4->Properties:f1 Interaction Receptor Interaction Binding Affinity to Olfactory Receptor(s) Receptor Activation Pattern Properties->Interaction Perception Odor Perception Odor Profile (e.g., fruity, woody) Odor Intensity Odor Threshold Interaction->Perception

References

Troubleshooting & Optimization

troubleshooting low yield in dimethyldioxane synthesis via Prins reaction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dimethyldioxane Synthesis via Prins Reaction

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields and other issues during the synthesis of this compound and its derivatives via the Prins reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Prins reaction is resulting in a very low yield of the desired this compound. What are the most common causes?

Low yield is a frequent issue and can typically be attributed to several key factors:

  • Presence of Water: The Prins reaction is highly sensitive to water. Trace amounts of water in the reagents or solvent can lead to the formation of 1,3-diols as the major product instead of the dioxane.[1][2] It is critical to use anhydrous solvents and freshly dried reagents.

  • Suboptimal Reaction Temperature: The formation of dioxane is favored at lower reaction temperatures.[1][2] Elevated temperatures can promote the formation of side products like allylic alcohols through elimination reactions.[1][2][3]

  • Incorrect Stoichiometry: An excess of the aldehyde component is generally required to favor the formation of the dioxane.[1][2] The carbocation intermediate needs to be trapped by a second molecule of the aldehyde to form the cyclic acetal.

  • Catalyst Issues: The choice and concentration of the acid catalyst are crucial. Insufficient catalyst may lead to an incomplete reaction, while an overly strong or concentrated acid can promote polymerization of the alkene or other side reactions.[4] Both protic acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., BF₃, TiCl₄) are used, and the optimal choice depends on the specific substrates.[5]

  • Purity of Starting Materials: Impurities in the alkene or aldehyde can interfere with the reaction, potentially poisoning the catalyst or leading to undesired byproducts.

Q2: I'm observing significant formation of an allylic alcohol or a 1,3-diol instead of the dioxane. How can I improve selectivity?

The distribution of products in a Prins reaction is highly dependent on the reaction conditions.[1][2]

  • To Favor Dioxane Formation:

    • Use Excess Aldehyde: Employing an excess of the aldehyde (typically formaldehyde or paraformaldehyde) is critical for trapping the intermediate and driving the reaction toward the dioxane product.[1][2][3]

    • Lower the Temperature: Running the reaction at a low temperature suppresses the elimination pathway that leads to allylic alcohols.[2][3]

    • Ensure Anhydrous Conditions: Rigorously exclude water from the reaction mixture to prevent the formation of 1,3-diols. This includes drying solvents and reagents immediately before use.

  • To Favor 1,3-Diol Formation: Conduct the reaction in a protic, aqueous medium, such as with sulfuric acid in water.[2]

  • To Favor Allylic Alcohol Formation: Use anhydrous conditions but without an excess of the aldehyde. Higher temperatures can also favor this pathway.[1][2]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and solvent can significantly impact the yield and selectivity of the Prins reaction. The following table summarizes hypothetical results from an optimization study for the synthesis of 4-phenyl-1,3-dioxane from styrene and paraformaldehyde.

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Conversion (%) Dioxane Yield (%)
1H₂SO₄ (10)Dichloromethane25128565
2H₂SO₄ (10)Dichloromethane0127875
3p-TsOH (10)Cyclohexane25109288
4BF₃·OEt₂ (15)Dichloromethane089591
5ZnAlMCM-41 (solid)Toluene6069894
6H₂SO₄ (10)Dichloromethane (wet)0128015 (Diol: 60%)

This table illustrates trends in Prins reactions; actual results may vary. As shown, Lewis acids or solid acid catalysts like ZnAlMCM-41 can lead to higher yields and selectivities.[6] Entry 6 highlights the critical negative impact of water on dioxane yield.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol describes a general procedure for the synthesis of a 4,4-dimethyl-1,3-dioxane derivative using a Lewis acid catalyst under anhydrous conditions.

Materials:

  • Isobutylene (or a suitable precursor like tert-Butanol)

  • Paraformaldehyde (dried under vacuum)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with dried paraformaldehyde (1.2 equivalents) and anhydrous DCM.

  • Cool the stirred suspension to 0°C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., 10-15 mol% BF₃·OEt₂) to the suspension via syringe.

  • Add a solution of the alkene (e.g., isobutylene, 1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 4-8 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding cold, saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain the pure this compound derivative.

Visualizations

Reaction Mechanism and Pathway Selection

The following diagram illustrates the core mechanism of the Prins reaction and how different reaction conditions dictate the final product.

Prins_Mechanism sub Alkene + Aldehyde (R₂C=O) oxo Oxocarbenium Ion [R₂C=OH]⁺ sub->oxo Protonation cat Acid Catalyst (H⁺) cat->oxo intermed γ-Hydroxy Carbocation Intermediate oxo->intermed Electrophilic Addition invis1 intermed->invis1 invis2 intermed->invis2 dioxane 1,3-Dioxane diol 1,3-Diol alcohol Allylic Alcohol invis1->dioxane + Aldehyde (Anhydrous, Excess Aldehyde, Low Temp) invis1->diol + H₂O (Aqueous Conditions) invis2->alcohol -H⁺ (Anhydrous, High Temp)

Caption: Mechanism of the Prins reaction and product determination by reaction conditions.

General Experimental Workflow

This flowchart outlines the standard laboratory procedure for synthesizing and purifying this compound.

Workflow prep 1. Reagent & Glassware Prep (Oven-dry glassware, purify/dry reagents) setup 2. Reaction Setup (Assemble under N₂, cool to 0°C) prep->setup reagents 3. Add Reagents (Solvent, paraformaldehyde, catalyst) setup->reagents addition 4. Slow Alkene Addition (Maintain low temperature) reagents->addition monitor 5. Reaction Monitoring (TLC, GC, or LCMS) addition->monitor quench 6. Quench Reaction (Add sat. NaHCO₃ solution) monitor->quench workup 7. Aqueous Workup (Separate layers, extract) quench->workup dry 8. Dry & Concentrate (Dry with MgSO₄, rotary evaporation) workup->dry purify 9. Purification (Distillation or chromatography) dry->purify analyze 10. Product Analysis (NMR, GC-MS, IR) purify->analyze

Caption: Standard experimental workflow for this compound synthesis and purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving issues related to low reaction yield.

Troubleshooting start Start: Low Yield of Dioxane q1 Major byproduct observed? start->q1 a1_diol Byproduct is 1,3-Diol q1->a1_diol Yes a1_alcohol Byproduct is Allylic Alcohol q1->a1_alcohol Yes a1_polymer Polymerization / Tar q1->a1_polymer Yes q2 Low conversion of starting material? q1->q2 No s1_diol Solution: Rigorously dry all reagents and solvents. Use molecular sieves. a1_diol->s1_diol s1_alcohol Solution: Lower reaction temp. Ensure excess aldehyde is used. a1_alcohol->s1_alcohol s1_polymer Solution: Lower catalyst loading. Consider a milder catalyst (e.g., solid acid). a1_polymer->s1_polymer s2 Solution: Check catalyst activity. Increase reaction time or temp slightly. Verify purity of starting materials. q2->s2 Yes

Caption: A decision tree for troubleshooting low yields in Prins reactions.

References

purification techniques for dimethyldioxane from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of dimethyldioxane from crude reaction mixtures.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, particularly when synthesized from the acid-catalyzed dehydration of propylene glycol.

Q1: My final product has a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis and purification can stem from several factors throughout the process. Here are the most common causes and their solutions:

  • Impure Starting Materials: The purity of the initial propylene glycol is crucial. Additives or contaminants in lower-grade propylene glycol can interfere with the synthesis, leading to significant tar formation and a drastically reduced yield.[1]

    • Solution: Always use purified propylene glycol. If you are starting with a lower-grade material, such as antifreeze, it is essential to perform a simple distillation of the propylene glycol before proceeding with the synthesis reaction.[1][2]

  • Suboptimal Reaction Conditions: The choice and amount of acid catalyst, as well as the reaction temperature, can significantly impact the yield. One documented experiment using phosphoric acid as a catalyst reported a yield of 43%.[3]

    • Solution: Experiment with different acid catalysts (e.g., sulfuric acid, phosphoric acid) and optimize their concentrations.[2][3] Control the distillation rate during the reaction to about one drop every 2-3 seconds to minimize side reactions.[1]

  • Product Loss During Purification: this compound is susceptible to acid-catalyzed hydrolysis. Using acidic solutions for washing or impurity removal will degrade the product and lower the yield.[1][2]

    • Solution: Avoid all acidic washes. Use a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to neutralize acidic impurities and polymerize aldehydes and ketones.[1][2]

  • Inefficient Fractional Distillation: Poor separation during the final distillation step can lead to a lower yield of pure product.

    • Solution: Use an efficient fractionating column and maintain a slow and steady distillation rate. Wrapping the column with glass wool or aluminum foil can help maintain the temperature gradient.

Q2: The boiling point of my distilled this compound is incorrect. Why is this happening?

A2: An incorrect boiling point is a strong indicator of impurities or that a different product may have been synthesized. The expected boiling range for 2,5-dimethyl-1,4-dioxane is 117-120 °C.[2]

  • Presence of Water: Residual water in the crude product can azeotropically distill with the this compound, altering the boiling point.

    • Solution: Ensure the crude this compound is thoroughly dried before fractional distillation. After separating the aqueous layer, consider using a Dean-Stark trap during the base treatment step to remove residual water.[1]

  • Contamination with Other Byproducts: The synthesis can produce various side products. One researcher reported collecting a fraction at 111°C after purification, suspecting it was not pure this compound.[3] Another noted that the reaction of propylene glycol can lead to 2-Ethyl-4-Methyl-1,3-Dioxolane instead of this compound under certain conditions.[1]

    • Solution: Thoroughly treat the crude product with a strong base (e.g., 4M NaOH or KOH flakes) and allow it to stir for several hours, or even overnight, to ensure all polymerizable impurities have reacted.[1][3] Perform a careful fractional distillation, ensuring a clear separation between fractions.

  • Inaccurate Thermometer Placement: The thermometer bulb must be positioned correctly in the distillation head to get an accurate reading of the vapor temperature.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head leading to the condenser.

Q3: The crude product mixture turned reddish-brown or black after adding a base. Is this normal?

A3: Yes, this is a normal and expected observation. The reddish-brown or even black color indicates that the base (NaOH or KOH) is reacting with and polymerizing impurities such as aldehydes and ketones present in the crude mixture.[2] This process converts them into less volatile substances that will remain in the distillation flask during the final fractional distillation, allowing for the purification of the this compound.[1]

Q4: My this compound has developed a yellow tint over time and tests positive for peroxides. What should I do?

A4: Like many ethers, this compound can form explosive peroxides upon exposure to air and light during storage.[2]

  • Safety Precaution: NEVER distill a solution containing peroxides to dryness, as this can lead to an explosion.[2] If visible crystals have formed in an old bottle, do not open it and seek professional assistance for disposal.[2]

  • Peroxide Removal: For solutions that test positive for peroxides but have no visible precipitate, the peroxides can be neutralized.

    • Solution: Add reducing agents like ferrous sulfate, sodium bisulfite, or sodium metabisulfite in excess to the this compound and stir.[2] After treatment, re-test for the presence of peroxides to ensure they have been completely neutralized before proceeding with any further use or distillation.

  • Prevention:

    • Solution: To inhibit peroxide formation, store purified this compound over sodium metal or with the addition of a small amount of butylated hydroxytoluene (BHT).[2] Store in a dark, airtight container.

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the common impurities in crude this compound synthesized from propylene glycol?

A5: The primary impurities include water, unreacted propylene glycol, and various aldehydes and ketones formed as byproducts.[1] If the starting propylene glycol is not pure, additives from the original source (e.g., antifreeze) will also be present.[1]

Q6: Why can't I use an acid wash to purify the crude product, similar to the purification of 1,4-dioxane?

A6: this compound is highly susceptible to acid-catalyzed hydrolysis.[1][2] An acid wash would break the ether linkages, converting the product back into propylene glycol and other side products, thereby destroying your product.[2]

Q7: What is the purpose of the base treatment with NaOH or KOH?

A7: The base treatment serves two main purposes:

  • It neutralizes any residual acid catalyst from the synthesis reaction.

  • It causes impurities like aldehydes and ketones to undergo aldol condensation and polymerization, forming less volatile compounds that can be easily separated during the final distillation.[1][2]

Q8: What type of distillation is required for the final purification step?

A8: Fractional distillation is necessary for the final purification.[2] This is because the boiling points of this compound and some of the remaining impurities may be relatively close. Fractional distillation provides better separation than simple distillation by utilizing a fractionating column, which allows for multiple condensation-vaporization cycles.

Q9: How can I confirm the purity of my final product?

A9: The purity of the final this compound can be confirmed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity and identify any remaining byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the molecular structure of the synthesized this compound.[4]

  • Boiling Point Analysis: A sharp and accurate boiling point range (117-120 °C) during distillation is a good indicator of high purity.[2]

Section 3: Data Presentation

Table 1: Reported Yields for this compound Synthesis from Propylene Glycol

CatalystStarting Material (Propylene Glycol)Reported Yield of Crude ProductReference
Phosphoric Acid (85%)200 mL43%[3]
Phosphoric Acid (85%)100 mL29.5%[3]
Sodium Bisulfate100 mL36.5%[3]
Sulfuric Acid800 mLNot Quantified, but successful[1]

Table 2: Physical Properties and Distillation Parameters

PropertyValueReference
IUPAC Name2,5-Dimethyl-1,4-dioxane[2]
Chemical FormulaC₆H₁₂O₂[2]
AppearanceColorless liquid[2]
OdorEther-like[2]
Water SolubilityImmiscible[1][2]
Boiling Point (Purified)117-120 °C[2]

Section 4: Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol outlines the steps for purifying this compound from the crude reaction mixture obtained after the acid-catalyzed dehydration of propylene glycol.

1. Materials and Equipment:

  • Crude this compound/water mixture

  • Separatory funnel

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) flakes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips

2. Procedure:

  • Step 1: Aqueous Wash and Separation

    • Transfer the crude reaction distillate, which contains this compound and water, to a separatory funnel.

    • Allow the layers to fully separate. This compound is less dense than water and will be the upper layer.[1]

    • Drain and discard the lower aqueous layer.[1]

  • Step 2: Base Treatment for Impurity Removal

    • Transfer the separated crude this compound to a dry round-bottom flask equipped with a magnetic stir bar.

    • Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) flakes to the flask. A suggested amount is 40g of KOH for a reaction starting with 800mL of propylene glycol.[1]

    • Stir the mixture vigorously for several hours. For best results, leave it stirring overnight.[1] You should observe the liquid turning reddish-brown as impurities polymerize.[2]

  • Step 3: Fractional Distillation

    • Assemble a fractional distillation apparatus. Use a well-insulated fractionating column for efficient separation.

    • Transfer the base-treated, dark-colored this compound mixture to the distillation flask. Add boiling chips.

    • Begin heating the flask gently.

    • Discard any initial low-boiling fractions.

    • Carefully collect the fraction that distills between 117 °C and 120 °C.[2] This is your purified this compound.

    • Stop the distillation before the flask goes to dryness to avoid the potential detonation of any residual peroxides.[2]

  • Step 4: Storage

    • Store the purified, colorless this compound in a dark, airtight container.

    • For long-term storage, consider adding an inhibitor like BHT or storing over sodium metal to prevent peroxide formation.[2]

Section 5: Visualizations

Purification_Workflow This compound Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_output Products & Waste start Crude Reaction Mixture (this compound + Water + Impurities) sep_funnel 1. Liquid-Liquid Separation (Separatory Funnel) start->sep_funnel base_treat 2. Base Treatment (Add KOH/NaOH, Stir Overnight) sep_funnel->base_treat Organic Layer waste_water Aqueous Waste (Water, Acid Catalyst) sep_funnel->waste_water Aqueous Layer frac_dist 3. Fractional Distillation base_treat->frac_dist Crude, Dried Dioxane waste_poly Polymerized Impurities (Distillation Residue) frac_dist->waste_poly Residue product Purified this compound (Boiling Point: 117-120°C) frac_dist->product Collect Fraction

Caption: Workflow for purifying this compound.

Troubleshooting_Logic Troubleshooting Low Yield start Problem: Low Final Yield check_pg Was the starting propylene glycol pure? start->check_pg check_wash Were acidic washes used for purification? start->check_wash check_tar Was there significant tar formation during synthesis? start->check_tar check_pg->check_wash Yes sol_distill_pg Solution: Distill propylene glycol before synthesis. check_pg->sol_distill_pg No check_wash->check_tar No sol_base_wash Solution: Use only base treatment (KOH/NaOH) for purification. check_wash->sol_base_wash Yes check_tar->check_pg No sol_optimize Solution: Optimize reaction temp and catalyst concentration. check_tar->sol_optimize Yes

Caption: Logic diagram for troubleshooting low yield.

References

preventing the decomposition of Meldrum's acid during storage and reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Meldrum's acid during storage and reactions.

Frequently Asked Questions (FAQs)

Q1: What is Meldrum's acid and why is its stability a concern?

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis due to the high acidity of its methylene protons (pKa ≈ 4.97) and its utility as a building block for various molecular structures.[1][2] However, its unique cyclic di-ester structure also makes it susceptible to decomposition under various conditions, which can lead to reduced yields and the formation of impurities in chemical reactions.[3]

Q2: What are the primary pathways for the decomposition of Meldrum's acid?

Meldrum's acid primarily decomposes through three main pathways:

  • Thermal Decomposition (Pyrolysis): At elevated temperatures, Meldrum's acid undergoes a retro-Diels-Alder reaction to produce ketene, acetone, and carbon dioxide.[2][4] This is a common method for generating highly reactive ketene intermediates for subsequent reactions.[2]

  • Hydrolysis: The ester linkages in Meldrum's acid are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of malonic acid and acetone.

  • Nucleophilic Attack: Besides water, other nucleophiles such as alcohols, amines, and thiols can attack the carbonyl carbons of Meldrum's acid, leading to ring-opening and the formation of various derivatives.[5]

Q3: How should I properly store Meldrum's acid to ensure its long-term stability?

To ensure the long-term stability of Meldrum's acid, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool environment, ideally between 2°C and 8°C.

  • Atmosphere: Store in a tightly sealed container to protect it from moisture. For enhanced stability, storing under an inert atmosphere, such as a nitrogen blanket, is recommended to prevent hydrolysis from atmospheric moisture.

  • Environment: The storage area should be dry and well-ventilated.

Troubleshooting Guides

Issue 1: Low yields in reactions involving Meldrum's acid, suspected decomposition.

Possible Cause 1: Thermal Decomposition

  • Symptom: The reaction is performed at a high temperature, and you observe the formation of unexpected byproducts.

  • Troubleshooting:

    • Lower the reaction temperature: If possible, conduct the reaction at a lower temperature. Many reactions involving Meldrum's acid can proceed efficiently at room temperature or even at 0°C.

    • Choose an appropriate solvent: Use a solvent with a lower boiling point to avoid reaching temperatures that induce pyrolysis.

    • Minimize reaction time: Prolonged heating can increase the extent of thermal decomposition. Monitor the reaction closely and quench it as soon as it is complete.

Possible Cause 2: Hydrolysis

  • Symptom: The reaction is run in the presence of water, or uses acidic or basic aqueous solutions, and you isolate malonic acid or its derivatives as byproducts.

  • Troubleshooting:

    • Use anhydrous conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize hydrolysis.

    • Careful selection of acid/base: If an acid or base is required, choose one that is compatible with Meldrum's acid. For base-catalyzed reactions like the Knoevenagel condensation, milder bases such as pyridine or organocatalysts are often preferred over strong bases like sodium hydroxide which can promote rapid hydrolysis.[6]

    • Control pH during workup: During aqueous workup, maintain a suitable pH to prevent acid- or base-catalyzed hydrolysis. A slightly acidic pH is generally preferable to a basic one.

Possible Cause 3: Nucleophilic attack by other reagents

  • Symptom: You are using nucleophilic reagents (e.g., primary or secondary amines, alcohols) and observe the formation of ring-opened products instead of the desired product.

  • Troubleshooting:

    • Protecting groups: If possible, protect the nucleophilic functional groups on your other reagents to prevent them from reacting with Meldrum's acid.

    • Control stoichiometry: Use a precise stoichiometry of your nucleophilic reagent to avoid having an excess that could lead to side reactions.

    • Optimize reaction conditions: Adjusting the temperature, reaction time, and order of addition of reagents can sometimes favor the desired reaction over nucleophilic decomposition of Meldrum's acid.

Issue 2: Inconsistent results or poor reactivity of Meldrum's acid.

Possible Cause: Poor quality or decomposed starting material.

  • Symptom: You observe a lower than expected reactivity, or your results are not reproducible.

  • Troubleshooting:

    • Check the purity of your Meldrum's acid: Use a freshly opened bottle or recrystallize your existing stock of Meldrum's acid before use. A common recrystallization solvent is acetone or a mixture of acetone and hexane.[7]

    • Verify storage conditions: Ensure that your Meldrum's acid has been stored correctly according to the recommendations in the FAQ section.

Quantitative Data

Table 1: Recommended Storage Conditions for Meldrum's Acid

ParameterRecommended ConditionRationale
Temperature2°C to 8°CMinimizes thermal decomposition and hydrolysis.
AtmosphereTightly sealed container, preferably under nitrogen.Prevents hydrolysis from atmospheric moisture.
EnvironmentCool, dry, and well-ventilated area.Ensures overall stability and safety.

Table 2: Hydrolysis Rate Constants for Meldrum's Acid Derivatives

The following table presents kinetic data for the hydrolysis of a derivative of Meldrum's acid, α-Alkyl-α-(methylthio)methylene Meldrum's acid, which provides insight into the pH-dependent stability.

pHRate Constant (k_obsd) [s⁻¹]Condition
2.00 - 4.00Varies with pHAcidic solution (HCl)
4.72 - 7.49pH-independentAcetate buffers
9.25Varies with pHTriethylamine buffer
11.89 - 15.28Varies with pHBasic solution (KOH)

Note: Data is for a derivative and serves as an illustrative example of pH-dependent hydrolysis. The original source should be consulted for specific values and experimental details.[1]

Experimental Protocols

Protocol 1: Recrystallization of Meldrum's Acid

This protocol is recommended to ensure the purity of Meldrum's acid before use in sensitive reactions.[7]

Materials:

  • Meldrum's acid (crude)

  • Acetone (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating plate (optional, use with caution)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude Meldrum's acid in a minimal amount of warm acetone in an Erlenmeyer flask.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Slowly add hexane until the solution becomes slightly cloudy.

  • Cool the flask in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetone/hexane mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Knoevenagel Condensation with Minimized Decomposition of Meldrum's Acid

This protocol provides a general method for performing a Knoevenagel condensation while minimizing the risk of Meldrum's acid decomposition.

Materials:

  • Meldrum's acid

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Mild base catalyst (e.g., pyridine, piperidine, or an organocatalyst like L-proline)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional)

Procedure:

  • Dissolve Meldrum's acid and the aldehyde or ketone in the anhydrous solvent in a round-bottom flask under an inert atmosphere (if reagents are sensitive).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of the mild base.

  • Stir the reaction at 0°C or room temperature, monitoring its progress by TLC. Avoid heating unless necessary, as it can promote decomposition.[8]

  • Upon completion, quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the catalyst.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualizations

DecompositionPathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis cluster_nucleophilic Nucleophilic Attack MeldrumsAcid Meldrum's Acid Ketene Ketene MeldrumsAcid->Ketene > 200°C Acetone_CO2 Acetone + CO2 MeldrumsAcid->Acetone_CO2 > 200°C MalonicAcid Malonic Acid MeldrumsAcid->MalonicAcid H+ or OH- / H2O Acetone_H Acetone MeldrumsAcid->Acetone_H H+ or OH- / H2O RingOpened Ring-Opened Products (e.g., Amides, Esters) MeldrumsAcid->RingOpened Nu: (e.g., RNH2, ROH)

Caption: Major decomposition pathways of Meldrum's acid.

TroubleshootingWorkflow start Low Yield / Suspected Decomposition check_temp Is reaction temperature high? start->check_temp check_water Are aqueous/protic reagents present? check_temp->check_water No solution_temp Reduce temperature, minimize reaction time. check_temp->solution_temp Yes check_nucleophiles Are other strong nucleophiles present? check_water->check_nucleophiles No solution_water Use anhydrous conditions, choose mild acid/base. check_water->solution_water Yes check_purity Is the starting material pure? check_nucleophiles->check_purity No solution_nucleophiles Protect nucleophiles, control stoichiometry. check_nucleophiles->solution_nucleophiles Yes check_purity->start Yes, but still fails solution_purity Recrystallize Meldrum's acid. check_purity->solution_purity No

Caption: Troubleshooting workflow for Meldrum's acid reactions.

References

controlling stereoselectivity in the synthesis of lactide isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling stereoselectivity in the synthesis of lactide-derived polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for controlling stereoselectivity in the ring-opening polymerization (ROP) of lactide?

A1: Stereocontrol in lactide ROP is primarily governed by two mechanisms, which are dictated by the nature of the catalyst or initiator used:

  • Enantiomorphic Site Control (ESC): In this mechanism, the chirality of the catalyst's active site determines which enantiomer of the incoming monomer is selected for polymerization. A chiral catalyst creates a chiral pocket that preferentially binds and polymerizes one lactide enantiomer over the other. For example, a catalyst with an (R)-configured active site might preferentially polymerize (R,R)-lactide from a racemic mixture. This is a common mechanism for catalysts bearing chiral ligands, such as Salen- or Salan-type complexes.[1][2]

  • Chain-End Control (CEC): In this mechanism, the stereochemistry of the last monomer unit added to the growing polymer chain dictates the stereochemistry of the next monomer to be added. The chirality of the polymer chain end itself creates a diastereomeric interaction with the incoming monomer, favoring one mode of addition. This mechanism is often dominant when using achiral catalysts. The degree of control can be highly dependent on reaction temperature, with lower temperatures often leading to higher stereoselectivity.[3][4]

The interplay between these two mechanisms can be complex. In some systems, both may be operative, or one may dominate depending on the reaction conditions and catalyst structure.[5]

Q2: How does the choice of lactide isomer (rac-lactide vs. meso-lactide) affect the synthesis of stereoregular polylactide (PLA)?

A2: The starting lactide isomer is critical for obtaining the desired polymer microstructure:

  • rac-Lactide (a 1:1 mixture of (R,R)- and (S,S)-lactide): Polymerization of rac-lactide can yield various microstructures.

    • Isotactic PLA: A chiral catalyst that selectively polymerizes one enantiomer (e.g., (R,R)-lactide) via kinetic resolution will produce isotactic PLA.[6] At high conversions, this can lead to stereoblock PLA, where blocks of poly(R,R-lactide) are followed by blocks of poly(S,S-lactide).

    • Heterotactic PLA: This involves the alternating insertion of (R,R)- and (S,S)-lactide units.

    • Atactic PLA: Non-stereoselective catalysts typically produce amorphous, atactic PLA with poor mechanical properties.[7]

  • meso-Lactide ((R,S)-lactide): This achiral monomer contains two stereocenters of opposite configuration.

    • Syndiotactic PLA: A stereoselective catalyst can preferentially open the lactide ring at one of the two non-equivalent carbonyl groups, leading to a polymer with alternating R and S stereocenters.[8][9][10]

    • Heterotactic PLA: Can also be formed from meso-lactide through a different mode of stereocontrol.

Q3: Why is my resulting polylactide amorphous or showing a low melting temperature (T_m)?

A3: A low melting temperature or completely amorphous nature in PLA is almost always due to a lack of stereoregularity (low tacticity) in the polymer chains. Several factors can cause this:

  • Non-Stereoselective Catalyst: The catalyst used may not have the ability to differentiate between lactide enantiomers or control the mode of ring-opening for meso-lactide. For example, simple catalysts like tin(II) octoate often produce atactic PLA from rac-lactide under standard industrial conditions.[2][11]

  • High Reaction Temperature: Stereoselectivity, particularly for systems under chain-end control, can be highly temperature-dependent. Higher temperatures provide more thermal energy, which can overcome the small energy differences between diastereomeric transition states, leading to an increase in stereoerrors and a loss of crystallinity.[3][12] Some organocatalytic systems require cryogenic temperatures (e.g., -75 °C) to achieve high isotacticity.[13]

  • Racemization/Epimerization: Side reactions can alter the stereochemistry of the monomer or the polymer chain end during polymerization. High temperatures and certain basic catalysts can promote epimerization, which randomizes the stereocenters and reduces the melting point.[12][14]

  • Impure Monomer: The presence of meso-lactide as an impurity in L-lactide or D-lactide can introduce stereoerrors into the polymer chain, disrupting crystal formation and lowering the T_m.[15]

Troubleshooting Guide

Problem 1: Low Stereoselectivity or Poor Tacticity (e.g., low P_m or P_s value)

Potential Cause Suggested Solution
Incorrect Catalyst Choice Verify that the selected catalyst is documented to be stereoselective for the specific lactide isomer and desired polymer microstructure. For isotactic PLA from rac-lactide, a chiral catalyst operating under enantiomorphic site control is often required.[8][16] For syndiotactic PLA from meso-lactide, specific chiral aluminum or yttrium complexes are effective.
High Reaction Temperature Decrease the polymerization temperature. Many stereoselective systems show a significant improvement in tacticity at lower temperatures. For some achiral organocatalysts, cryogenic conditions (-75 °C) may be necessary to achieve high isotacticity (P_m > 0.85).[13]
Catalyst Purity Issues Ensure the catalyst is of high purity. For chiral catalysts used for kinetic resolution, the presence of the opposite enantiomer will severely degrade stereoselectivity. Recrystallize or purify the catalyst as needed.
Monomer Impurities Use high-purity, recrystallized lactide. Residual lactic acid or water can interfere with the catalyst's active site. The presence of meso-lactide in a batch of L-lactide will act as a chain defect.
Solvent Effects The coordinating ability of the solvent can influence the catalyst's active site geometry. Consider switching to a less coordinating solvent (e.g., toluene instead of THF) or running the polymerization in bulk (solvent-free), if applicable.

Problem 2: Low Catalyst Activity or Slow/Incomplete Conversion

Potential Cause Suggested Solution
Presence of Impurities Water, lactic acid, or other protic impurities in the monomer or solvent can protonate and deactivate many metal-alkoxide initiators. Ensure all reagents and glassware are rigorously dried. Purify the lactide monomer by recrystallization or sublimation immediately before use.
Initiator/Co-catalyst Not Added Many ROP catalysts are pre-catalysts and require activation by an initiator, typically an alcohol (e.g., benzyl alcohol). Verify that the initiator has been added at the correct stoichiometry.
Incorrect Temperature While high temperatures can reduce selectivity, excessively low temperatures may lead to very slow reaction rates. Find the optimal balance between activity and selectivity for your specific catalytic system by consulting literature or running small-scale trials.
Poor Catalyst Solubility Ensure the catalyst is fully dissolved in the reaction medium. If solubility is an issue, consider a different solvent or a catalyst with modified ligands to improve solubility.[17]
Catalyst Degradation Some catalysts, particularly organometallic complexes, are sensitive to air and moisture.[2] Handle them under an inert atmosphere (e.g., in a glovebox) and use freshly prepared solutions.

Data Presentation: Catalyst Performance in Stereoselective ROP

The following tables summarize quantitative data for various catalytic systems used in the stereoselective ring-opening polymerization of lactide.

Table 1: Stereoselective Polymerization of rac-Lactide

Catalyst/Initiator System Monomer Temp. (°C) Time (h) Conversion (%) Stereoselectivity T_m (°C) Ref.
(R,R)-SalenAlOiPr rac-LA 70 24 ~50 kL/kD ≈ 14 ~155 [6][15]
rac-SalenAlOiPr rac-LA 70 24 >95 Isotactic stereoblock ~185 [6][15]
Achiral Salen-Al Complex rac-LA 130 1-2 98 Pm = 0.92 (Isotactic) 189 [3]
Chiral (SalBinap)AlOiPr rac-LA 70 - >60 Isotactic Stereoblock 187 [12]

| TBD (Organocatalyst) | rac-LA | -75 | 24 | 91 | Pm = 0.88 (Isotactic) | 158 |[13] |

P_m: Probability of meso dyad formation (a measure of isotacticity).

Table 2: Stereoselective Polymerization of meso-Lactide

Catalyst/Initiator System Monomer Temp. (°C) Time (h) Conversion (%) Stereoselectivity T_m (°C) Ref.
Chiral (SalBinap)AlOiPr meso-LA 25 - >99 Pr = 0.95 (Syndiotactic) 153 [12]
Yttrium Complex meso-LA 20 0.1 99 Pr > 0.99 (Syndiotactic) 150-160 [18]

| TBD (Organocatalyst) | meso-LA | -75 | 24 | 93 | Pm ~ 0.80 (Heterotactic) | Amorphous |[13] |

P_r: Probability of racemo dyad formation (a measure of syndiotacticity).

Experimental Protocols

Protocol 1: Isoselective Polymerization of rac-Lactide using a Chiral Salen-Aluminum Complex

This protocol is a representative procedure adapted from literature for producing isotactic-enriched PLA from racemic lactide.[6][16]

Materials:

  • Chiral Salen-Al-OiPr complex (e.g., (R,R)-cyclohexylSalenAlOiPr)

  • rac-Lactide (recrystallized from dry toluene or ethyl acetate three times)

  • Anhydrous toluene (distilled over Na/benzophenone)

  • Benzyl alcohol (BnOH), dried over molecular sieves

  • Anhydrous methanol and dichloromethane (for workup)

  • Schlenk flask and standard Schlenk line equipment or a glovebox

Procedure:

  • Preparation: All glassware must be flame-dried under vacuum and cooled under a positive pressure of dry nitrogen or argon. All manipulations should be performed under an inert atmosphere.

  • Reaction Setup: In a glovebox, add the chiral Salen-Al complex (e.g., 0.05 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Add recrystallized rac-lactide (e.g., 5.0 mmol, 100 equivalents).

  • Add anhydrous toluene (e.g., 10 mL) to dissolve the reactants.

  • Initiation: If the complex is not a pre-activated alkoxide, add one equivalent of dry benzyl alcohol with respect to the catalyst.

  • Polymerization: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 70 °C). Stir the reaction mixture for the specified time (e.g., 24-48 hours). Monitor the reaction progress by taking aliquots for 1H NMR analysis if desired.

  • Quenching & Precipitation: After the reaction is complete, cool the flask to room temperature. Open the flask to the air and add a few drops of methanol to quench the active species.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol (~100 mL) with vigorous stirring.

  • Purification: Collect the white, fibrous polymer by filtration. Wash the polymer several times with fresh methanol.

  • Drying: Dry the polymer under vacuum at 40-50 °C overnight to a constant weight.

  • Characterization: Characterize the polymer by 1H NMR (for conversion and tacticity), GPC/SEC (for molecular weight and dispersity), and DSC (for thermal properties like T_m and T_g).

Visualizations

Troubleshooting_Stereoselectivity start Low Stereoselectivity (Amorphous PLA / Low T_m) q_catalyst Is the catalyst known to be highly stereoselective? start->q_catalyst q_temp Is reaction temperature optimized? q_purity Are monomer and catalyst of high purity? q_temp->q_purity Yes sol_temp Lower the temperature. (Consider cryogenic for some systems) q_temp->sol_temp No q_catalyst->q_temp Yes sol_catalyst Select a different catalyst. (e.g., chiral Salen-Al for isotactic, Y/Al complexes for syndiotactic) q_catalyst->sol_catalyst No q_atmosphere Was the reaction run under strictly inert conditions? q_purity->q_atmosphere Yes sol_purity Recrystallize monomer. Purify catalyst. Ensure solvent is anhydrous. q_purity->sol_purity No sol_atmosphere Use glovebox or Schlenk line. Ensure all reagents are dry. q_atmosphere->sol_atmosphere No end_node Improved Stereoselectivity q_atmosphere->end_node Yes sol_temp->end_node sol_catalyst->end_node sol_purity->end_node sol_atmosphere->end_node

Caption: Troubleshooting workflow for low stereoselectivity in lactide polymerization.

Stereocontrol_Mechanisms Mechanisms of Stereocontrol in ROP cluster_ESC Enantiomorphic Site Control (ESC) cluster_CEC Chain-End Control (CEC) esc_catalyst (R)-Chiral Catalyst Active Site esc_interaction Preferential binding of (R,R)-Lactide to (R)-Site esc_catalyst->esc_interaction esc_monomers rac-Lactide (R,R) and (S,S) esc_monomers->esc_interaction esc_polymer Growing Isotactic (R)-Polymer Chain esc_interaction->esc_polymer esc_polymer->esc_catalyst Chain propagation cec_catalyst Achiral Catalyst cec_interaction Diastereomeric interaction favors addition of (R,R)-Lactide cec_catalyst->cec_interaction cec_chain_end Chiral Polymer Chain End (e.g., ending in an R-unit) cec_chain_end->cec_interaction cec_monomers rac-Lactide (R,R) and (S,S) cec_monomers->cec_interaction cec_polymer Growing Isotactic (R)-Polymer Chain cec_interaction->cec_polymer

Caption: Comparison of enantiomorphic site control and chain-end control mechanisms.

References

Technical Support Center: Peroxide Management in Dimethyldioxane Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe detection and effective removal of peroxide formation in dimethyldioxane solvents. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peroxide formation and why is it a concern with this compound?

A1: this compound, like other ethers, can react with atmospheric oxygen in a process called autoxidation to form potentially explosive peroxide compounds.[1][2][3] This reaction is a free-radical process that is accelerated by exposure to light and heat.[2][4] The accumulation of these peroxides poses a significant safety hazard, as they are sensitive to thermal or mechanical shock and can detonate violently, especially upon concentration during distillation or evaporation.[1][3][5]

Q2: How can I visually inspect a container of this compound for peroxides?

A2: Before handling, visually inspect the container without opening it. If you observe any of the following, do not move or open the container and contact your Environmental Health & Safety (EHS) department immediately:

  • The presence of crystals, either suspended in the solvent or around the cap.[1][3][6]

  • A viscous oily layer or precipitate in the liquid.[7]

  • Discoloration of the solvent.[3][6]

  • Evidence of container deterioration, such as a rusty or distorted cap.[3][6]

Q3: How often should I test my this compound for peroxides?

A3: The frequency of testing depends on the age and usage of the solvent. A general guideline is to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals.[1] It is recommended to dispose of peroxidizable solvents within one year of purchase or six months of opening.[1] Always label containers with the date received and the date opened.[1][6]

Q4: My peroxide test for this compound is positive. What concentration is considered hazardous?

A4: While there is no universal consensus on a hazardous peroxide concentration, a widely accepted control point is 100 ppm (parts per million).[5][6][7] Solvents with peroxide concentrations approaching or exceeding this level should be decontaminated or disposed of as hazardous waste.[5] For distillation, the solvent must be peroxide-free.[8]

Q5: I need to distill this compound. What are the critical safety precautions?

A5: Never distill a peroxidizable solvent without first testing for and removing peroxides.[1][5] Even if the initial test is negative, it is crucial to never distill to dryness.[9][10] A minimum of 10-20% of the liquid volume should remain in the distillation flask to prevent the concentration of any residual peroxides.[5][10]

Q6: Can I use this compound that contains an inhibitor? Will it prevent peroxide formation?

A6: Using solvents with an added inhibitor, such as Butylated Hydroxytoluene (BHT), is a good practice as it scavenges oxygen and slows down the rate of peroxide formation.[3][9] However, inhibitors are consumed over time, especially with repeated exposure to air.[3] Therefore, even inhibited solvents must be regularly tested for peroxides. Distillation will remove the inhibitor, making the distilled solvent highly susceptible to rapid peroxide formation.[3]

Quantitative Data Summary

ParameterValueSource(s)
General Hazard Threshold> 100 ppm[5][6][7]
Concerning Concentration> 20 ppm (for immediate disposal)[11][12]
Safe for Most Lab Use< 3 ppm[13]
Moderate Hazard3 - 30 ppm[13]

Experimental Protocols

Protocol 1: Qualitative Detection of Peroxides using the Iodide Test

This method provides a rapid qualitative assessment of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Sodium iodide (NaI) or Potassium iodide (KI) crystals

  • Test tube

Procedure:

  • In a clean test tube, add 0.5-1.0 mL of the this compound sample.[1][7]

  • Add an equal volume of glacial acetic acid to the test tube.[1][7]

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.[1][7]

  • Observe any color change against a white background.

    • No color change: Peroxides are likely absent or at a very low level.

    • Yellow color: Indicates a low concentration of peroxides.[1][7]

    • Brown color: Indicates a high concentration of peroxides.[1][7]

Note: Always prepare the iodide/acetic acid mixture at the time of the test, as it can slowly oxidize in air and give a false positive result.[1]

Protocol 2: Semi-Quantitative Detection of Peroxides using Commercial Test Strips

Commercial peroxide test strips offer a convenient and semi-quantitative method for estimating peroxide concentration.

Materials:

  • Sample of this compound

  • Commercial peroxide test strips (e.g., MQuant®)[14]

  • Distilled water

Procedure:

  • Follow the manufacturer's specific instructions for the test strips.[1]

  • Typically, the test strip is briefly dipped into the this compound sample.

  • Allow the solvent to evaporate from the test pad.[14]

  • Add a drop of distilled water to the test pad.[7][14]

  • Compare the resulting color of the test pad to the color scale provided with the kit to determine the peroxide concentration in ppm. A blue color is often indicative of the presence of peroxides.[7]

Protocol 3: Removal of Peroxides using Activated Alumina

This method is effective for both water-soluble and water-insoluble ethers and is suitable for routine purification.

Materials:

  • This compound containing peroxides

  • Activated alumina (basic, 80-mesh)[5]

  • Chromatography column

  • Collection flask

Procedure:

  • Set up a chromatography column with a stopcock.

  • Prepare a slurry of activated alumina in a small amount of peroxide-free solvent and pour it into the column to create a packed bed. A column of 2 x 33 cm filled with 80 g of alumina is generally sufficient for 100-400 mL of solvent.[5]

  • Drain the excess solvent until the solvent level is just above the alumina packing.

  • Carefully add the this compound containing peroxides to the top of the column.

  • Allow the solvent to pass through the alumina column under gravity.

  • Collect the purified solvent in a clean collection flask.

  • Test the collected solvent for the presence of peroxides using one of the detection methods described above to confirm their removal.[5]

Safety Note: Although the peroxides are typically decomposed by the alumina, it is a good practice to safely treat the used alumina. Flush the column with a dilute acidic solution of ferrous sulfate before discarding the alumina.[5]

Protocol 4: Removal of Peroxides using Ferrous Sulfate

This method involves the chemical reduction of peroxides and is effective for water-insoluble ethers.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Separatory funnel

Procedure:

  • Prepare a ferrous salt solution by dissolving 60 g of ferrous sulfate in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[1]

  • In a separatory funnel, shake the peroxide-containing this compound with an equal volume of the ferrous sulfate solution.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the this compound layer with water to remove any residual acid and iron salts.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Test the purified this compound for peroxides to ensure their complete removal.

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation This compound This compound Ether_Radical This compound Radical (R•) This compound->Ether_Radical H abstraction by Initiator Oxygen O₂ (Air) Light_Heat Light / Heat Initiator Radical Initiator Light_Heat->Initiator Peroxy_Radical Peroxy Radical (ROO•) Ether_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + this compound (H abstraction) Hydroperoxide->Ether_Radical Generates new R•

Caption: Mechanism of peroxide formation in this compound.

Peroxide_Detection_Workflow Start Start: this compound Sample Visual_Inspection Visual Inspection for Crystals/Precipitate Start->Visual_Inspection Crystals_Present Crystals or Precipitate Visible? Visual_Inspection->Crystals_Present Stop STOP! Contact EHS Crystals_Present->Stop Yes Peroxide_Test Perform Peroxide Test (Strips or Iodide) Crystals_Present->Peroxide_Test No Peroxide_Detected Peroxides > 100 ppm? Peroxide_Test->Peroxide_Detected Removal_Required Peroxide Removal Required Peroxide_Detected->Removal_Required Yes Distillation_Check Distillation Planned? Peroxide_Detected->Distillation_Check No Safe_To_Use Safe for Use (Non-distillation) Removal_Required->Peroxide_Test After Removal Distillation_Check->Safe_To_Use No Zero_Peroxide_Check Peroxides = 0 ppm? Distillation_Check->Zero_Peroxide_Check Yes Zero_Peroxide_Check->Removal_Required No Safe_To_Distill Safe for Distillation (Do not distill to dryness) Zero_Peroxide_Check->Safe_To_Distill Yes

Caption: Workflow for the safe detection of peroxides.

Peroxide_Removal_Process Input This compound with Peroxides (>100 ppm) Choice Choose Removal Method Input->Choice Alumina_Column Pass through Activated Alumina Column Choice->Alumina_Column Chromatography Ferrous_Sulfate Wash with Acidified Ferrous Sulfate Solution Choice->Ferrous_Sulfate Chemical Reduction Collect_Solvent Collect Purified Solvent Alumina_Column->Collect_Solvent Ferrous_Sulfate->Collect_Solvent Test_Peroxides Test for Residual Peroxides Collect_Solvent->Test_Peroxides Peroxides_Removed Peroxides Removed? Test_Peroxides->Peroxides_Removed Output Purified this compound Peroxides_Removed->Output Yes Repeat_Process Repeat Removal Process Peroxides_Removed->Repeat_Process No Repeat_Process->Choice

Caption: Logical workflow for peroxide removal from solvents.

References

optimizing reaction conditions for Knoevenagel condensation with Meldrum's acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Knoevenagel condensation reactions involving Meldrum's acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Knoevenagel condensation with Meldrum's acid?

A1: A variety of catalysts can be employed, ranging from basic to acidic, as well as organocatalysts. Commonly used catalysts include piperidine, pyridine, and ammonia.[1] More environmentally friendly and efficient options include L-proline, L-tyrosine, and ionic liquids.[1][2][3] For instance, L-tyrosine has been used as an eco-friendly catalyst for the condensation of arylaldehydes with Meldrum's acid under solvent-free conditions.[1] Boric acid has also been demonstrated as an effective Brønsted acid catalyst for this reaction in ethanol.[4]

Q2: What solvents are recommended for this reaction?

A2: The choice of solvent can significantly impact reaction efficiency and green chemistry metrics. While traditional organic solvents can be used, greener alternatives are gaining prominence. Water is an effective medium, with reactions often carried out at elevated temperatures (e.g., 75°C) without a catalyst.[5] Ethanol and ethanol/water mixtures are also common.[5][6] Ionic liquids have been explored as both the solvent and catalyst, offering advantages like recyclability.[3][7] Solvent-free conditions, using methods like grinding or ball-milling, represent another sustainable approach.[1][8]

Q3: Can the Knoevenagel condensation with Meldrum's acid be performed under catalyst-free conditions?

A3: Yes, catalyst-free Knoevenagel condensations with Meldrum's acid are possible, particularly when using water as the solvent at elevated temperatures (e.g., 75°C for 2 hours).[5] This approach offers a greener alternative by avoiding potentially hazardous catalysts.

Q4: What are typical reaction times and temperatures?

A4: Reaction times and temperatures can vary widely depending on the chosen catalyst and solvent system. Reactions in ionic liquids with a piperidine catalyst can proceed efficiently at room temperature over several hours.[3] With more active catalyst systems or under heating, reaction times can be significantly shorter. For example, some reactions are completed within 15 minutes.[2] Catalyst-free reactions in water may require heating at 75°C for a couple of hours.[5]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the catalyst is pure and active. If using a base like piperidine, ensure it has not degraded. Consider switching to a different catalyst system, such as an organocatalyst like L-proline or an acidic catalyst like boric acid.[2][4]
Inappropriate Solvent The solvent may not be suitable for the specific substrates and catalyst. If using a non-polar solvent, consider switching to a more polar one like ethanol or water, which have been shown to be effective.[5][6]
Low Reaction Temperature Some catalyst systems require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider heating the reaction mixture. For example, catalyst-free reactions in water are typically performed at 75°C.[5]
Steric Hindrance Highly substituted aldehydes or ketones may react slower. In such cases, a more active catalyst or harsher reaction conditions (higher temperature, longer reaction time) may be necessary.
Decomposition of Meldrum's Acid Meldrum's acid can be sensitive to strong bases and high temperatures, leading to decomposition. If a strong base is used, consider a milder catalyst. Also, avoid unnecessarily high reaction temperatures.

Problem 2: Formation of side products.

Possible Cause Troubleshooting Suggestion
Self-condensation of Aldehyde This can occur if a strong base is used. Switch to a milder base or an organocatalyst to minimize this side reaction.[9]
Michael Addition The Knoevenagel product can sometimes undergo a subsequent Michael addition with another molecule of Meldrum's acid.[4] To minimize this, use a stoichiometric amount of the reactants. Adjusting the reaction conditions (e.g., lower temperature, shorter reaction time) may also help.
Retro-Knoevenagel Reaction The reverse reaction can sometimes occur, especially under harsh conditions. Ensure the product is isolated promptly once the reaction is complete.

Problem 3: Difficulty in product purification.

Possible Cause Troubleshooting Suggestion
Product is soluble in the workup solvent. If the product is soluble in the solvent used for washing or precipitation (e.g., ethanol), this can lead to low isolated yields.[10] In such cases, evaporate the reaction mixture and attempt to precipitate the product by adding a different solvent in which it is insoluble, such as dichloromethane (DCM).[10]
Catalyst is difficult to remove. If using a non-volatile catalyst, it may co-precipitate with the product. Consider using a recyclable catalyst like an ionic liquid or a catalyst that can be easily removed by washing.[3] Alternatively, purification by column chromatography may be necessary.
Product is an oil. Some Knoevenagel adducts may be oils rather than solids. In these cases, purification will require techniques such as column chromatography or distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation with Meldrum's Acid

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Piperidine (catalytic)[bmim]BF4Room Temp10 hHigh[3]
L-TyrosineSolvent-free (grindstone)Room TempN/AGood to Excellent[1]
ProlineSolvent-freeRoom Temp15 min75[2]
(PhNH3)2CuCl4N/AN/A5 min79[10]
p-Toluene sulfonic acid (PTSA)N/AN/A12 h62[10]
Boric Acid (10 mol%)EthanolRoom TempVariesGood to Excellent[4]
NoneWater752 hGood[5]

Table 2: Solvent Effects on the Knoevenagel Condensation

SolventCatalystTemperature (°C)Key AdvantagesReference
WaterNone75Environmentally friendly, catalyst-free option.[5]
Ethanol/WaterVariesVariesGreen solvent system, good yields.[6]
Ionic Liquids (e.g., [bmim]BF4)PiperidineRoom TempRecyclable, can act as both solvent and catalyst.[3][7]
Solvent-freeL-Tyrosine, ProlineRoom TempReduced waste, high efficiency.[1][2]

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation in Water

  • In a round-bottom flask, suspend Meldrum's acid (1 equivalent) and the desired aldehyde (1 equivalent) in water.

  • Heat the reaction mixture to 75°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: L-Proline Catalyzed Solvent-Free Condensation

  • In a mortar, combine the aromatic aldehyde (1 equivalent), Meldrum's acid (1 equivalent), and L-proline (typically 10-20 mol%).

  • Grind the mixture with a pestle at room temperature for approximately 15 minutes.

  • The progress of the reaction can be monitored by observing the physical state of the mixture, which may solidify upon product formation.

  • After the reaction is complete, the product can often be isolated directly. If necessary, wash the solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and the catalyst.

  • Dry the purified product.

Protocol 3: Knoevenagel Condensation in an Ionic Liquid

  • In a flask, dissolve Meldrum's acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in the ionic liquid [bmim]BF4.

  • Add a catalytic amount of piperidine (e.g., 10 µL for a 2 mmol scale reaction).

  • Stir the mixture at room temperature for approximately 10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product from the ionic liquid using a suitable organic solvent (e.g., diethyl ether).

  • The ionic liquid can be recovered and reused after removing any residual solvent under vacuum.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (Meldrum's Acid, Aldehyde) Catalyst_Solvent Choose Catalyst & Solvent (e.g., Proline/Solvent-free, None/Water) Reactants->Catalyst_Solvent Mix Combine Reactants, Catalyst, and Solvent Catalyst_Solvent->Mix Conditions Set Reaction Conditions (Temperature, Time) Mix->Conditions Monitor Monitor Progress (TLC) Conditions->Monitor Isolate Isolate Crude Product (Filtration, Extraction) Monitor->Isolate Purify Purify Product (Recrystallization, Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for Knoevenagel condensation.

Troubleshooting_Guide Start Low or No Yield? Cause1 Check Catalyst Activity Start->Cause1 No Cause2 Evaluate Solvent Choice Start->Cause2 No Cause3 Increase Temperature? Start->Cause3 No Cause4 Consider Steric Hindrance Start->Cause4 No Solution1 Use Fresh Catalyst / Change Catalyst Cause1->Solution1 Inactive Solution2 Switch to a More Suitable Solvent (e.g., Water, Ethanol) Cause2->Solution2 Inappropriate Cause3->Cause4 No Solution3 Heat the Reaction Cause3->Solution3 Yes Solution4 Increase Reaction Time / Use a More Active Catalyst Cause4->Solution4 Likely No_Improvement Further Investigation Needed Solution1->No_Improvement Solution2->No_Improvement Solution3->No_Improvement Solution4->No_Improvement

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimizing PLA Polymerization from Lactide Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for polylactic acid (PLA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of PLA synthesis from lactide monomers via ring-opening polymerization (ROP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during PLA polymerization, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Polymer Molecular Weight or Low Monomer Conversion

  • Question: My PLA polymerization is resulting in a low molecular weight polymer and/or low lactide conversion. What are the likely causes and how can I improve it?

  • Answer: Low molecular weight and poor conversion are common issues that can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:

    • Monomer Purity: The purity of the lactide monomer is critical. Impurities such as water, lactic acid, or other organic compounds can act as chain terminators or interfere with the catalyst, leading to shorter polymer chains.[1][2][3][4][5]

      • Solution: Ensure your lactide is of high purity. Recrystallization is a common and effective purification method.[4][6] Solvents like ethyl acetate or butyl acetate can be used for this purpose.[2][4] It is also crucial to thoroughly dry the monomer under vacuum before polymerization to remove any residual moisture.

    • Catalyst Activity and Concentration: The choice and concentration of the catalyst are paramount for achieving high molecular weight PLA.

      • Solution:

        • Catalyst Selection: Tin(II) octoate (Sn(Oct)₂) is a widely used and highly active catalyst for lactide ROP, known for producing high molecular weight PLA.[7][8] However, for biomedical applications where tin residues are a concern, alternative catalysts like zinc or calcium-based ones can be considered, though they may exhibit lower activity.[9][10]

        • Catalyst Concentration: The optimal catalyst concentration needs to be determined empirically. A concentration that is too low will result in slow polymerization and low conversion, while an excessively high concentration can lead to side reactions and a broader molecular weight distribution.[11] A typical starting point for Sn(Oct)₂ is around 100-1000 ppm.[12]

    • Reaction Temperature and Time: The polymerization temperature and duration significantly influence the outcome.

      • Solution: The optimal temperature for lactide ROP is typically between 130°C and 200°C.[7][8][13] Higher temperatures generally lead to faster reaction rates but can also increase the risk of side reactions like racemization and thermal degradation of the polymer.[2][14] The reaction time should be sufficient to achieve high conversion. Monitoring the reaction progress by taking samples at different time points can help determine the optimal duration.

    • Presence of an Initiator: Ring-opening polymerization requires an initiator, which is often an alcohol.

      • Solution: The presence of a co-initiator, such as a long-chain alcohol, is crucial for controlling the polymerization and the final molecular weight. The monomer-to-initiator ratio is a key parameter to control the polymer chain length.

Issue 2: Broad Polydispersity Index (PDI)

  • Question: The PDI of my synthesized PLA is high, indicating a wide range of polymer chain lengths. How can I achieve a more uniform polymer?

  • Answer: A broad PDI can be caused by several factors, including slow initiation, side reactions, and impurities.

    • Slow Initiation: If the initiation rate is slower than the propagation rate, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.[12]

      • Solution: Ensure your catalyst and initiator are well-mixed with the monomer before starting the polymerization. The choice of catalyst and initiator system can also influence the initiation kinetics.

    • Transesterification Reactions: At higher temperatures and longer reaction times, intermolecular and intramolecular transesterification reactions can occur, leading to a redistribution of chain lengths and a broadening of the PDI.[14]

      • Solution: Optimize the reaction temperature and time to minimize these side reactions. Lowering the temperature and reducing the reaction time once high conversion is reached can be beneficial.[14]

    • Impurities: As mentioned previously, impurities can lead to uncontrolled initiation events, contributing to a broad PDI.[12]

      • Solution: Rigorous purification of the lactide monomer is essential.

Issue 3: Polymer Discoloration

  • Question: My final PLA polymer is yellow or brown. What causes this discoloration and how can I prevent it?

  • Answer: Discoloration is often a sign of thermal degradation or side reactions.

    • High Polymerization Temperature: Excessive heat can cause the polymer to degrade, leading to discoloration.

      • Solution: Carefully control the polymerization temperature and avoid overheating. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Catalyst Residues: Some catalysts, particularly at high concentrations, can contribute to discoloration.

      • Solution: Use the minimum effective catalyst concentration. After polymerization, the polymer can be dissolved in a suitable solvent (like chloroform or dichloromethane) and precipitated in a non-solvent (like methanol) to remove catalyst residues.

    • Impurities in the Monomer: Certain impurities in the lactide can also lead to colored byproducts during polymerization.

      • Solution: Ensure high-purity lactide is used.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to provide a starting point for experimental design.

Table 1: Typical Reaction Conditions for Lactide Ring-Opening Polymerization

ParameterValue RangeSource(s)
Temperature 130 - 210 °C[4][7][8][15]
Catalyst Tin(II) octoate (Sn(Oct)₂), Zinc octoate (ZnOct₂), Tin(II) chloride (SnCl₂)[7][8][9]
Catalyst Conc. 0.05 - 0.5 wt%[4][7][16]
Pressure Vacuum to atmospheric[2][7]
Reaction Time 2 - 24 hours[9][15]

Table 2: Influence of Catalyst on PLA Properties

CatalystTypical Molecular Weight ( kg/mol )Conversion (%)RacemizationSource(s)
Tin(II) octoate >100HighLow[7][8]
Zinc octoate ~64~92-[9]
Magnesium octoate ~31~91.5-[9]
Calcium octoate ~19.5~58-[9]

Experimental Protocols

Protocol 1: Purification of Lactide by Recrystallization

This protocol describes a general procedure for purifying crude lactide.

  • Dissolution: Dissolve the crude lactide in a minimal amount of a suitable solvent (e.g., hot ethyl acetate or butyl acetate) with stirring.[2][4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

  • Isolation: Collect the lactide crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified lactide crystals under vacuum at a temperature below their melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Ring-Opening Polymerization of Lactide using Tin(II) Octoate

This protocol outlines a typical lab-scale polymerization of L-lactide.

  • Apparatus Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and an inlet for an inert gas (e.g., nitrogen or argon).

  • Monomer and Catalyst Charging: Add the purified and dried L-lactide monomer to the reactor. In a separate, dry container, dissolve the desired amount of tin(II) octoate catalyst in a small amount of dry toluene.[13]

  • Initiator Addition: If using a co-initiator, add the desired amount of a dry alcohol (e.g., 1-dodecanol) to the reactor.

  • Inert Atmosphere: Purge the reactor with the inert gas for at least 15-20 minutes to remove air and moisture.

  • Catalyst Injection: Inject the catalyst solution into the reactor using a dry syringe.

  • Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 160-190°C) with continuous stirring.[4][17]

  • Reaction Monitoring: Monitor the reaction progress by observing the increase in viscosity of the reaction mixture. Samples can be taken at intervals to determine monomer conversion and molecular weight.

  • Termination and Purification: After the desired reaction time, cool the reactor to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform). Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated PLA by filtration and dry it under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.[4]

Visualizations

Troubleshooting_PLA_Polymerization Start Low Molecular Weight or Low Conversion Impurity Monomer Impurity (Water, Lactic Acid) Start->Impurity Potential Cause Catalyst Catalyst Issues (Activity, Concentration) Start->Catalyst Potential Cause Conditions Suboptimal Reaction Conditions (T, t) Start->Conditions Potential Cause Initiator Initiator Problem Start->Initiator Potential Cause Purify Purify Lactide (Recrystallization) Impurity->Purify Solution OptimizeCatalyst Optimize Catalyst (Type, Concentration) Catalyst->OptimizeCatalyst Solution OptimizeConditions Optimize Temperature and Time Conditions->OptimizeConditions Solution CheckInitiator Verify Initiator (Presence, Ratio) Initiator->CheckInitiator Solution

Caption: Troubleshooting workflow for low molecular weight PLA.

PLA_Polymerization_Workflow LacticAcid Lactic Acid Oligomerization Polycondensation (Dehydration) LacticAcid->Oligomerization Depolymerization Depolymerization Oligomerization->Depolymerization CrudeLactide Crude Lactide Depolymerization->CrudeLactide Purification Purification (Recrystallization) CrudeLactide->Purification PureLactide Pure Lactide Monomer Purification->PureLactide ROP Ring-Opening Polymerization (ROP) - Catalyst - Initiator - Heat PureLactide->ROP PLA High Molecular Weight PLA ROP->PLA

Caption: General workflow for PLA synthesis from lactic acid.

References

troubleshooting peak tailing in GC-MS analysis of dimethyldioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the GC-MS analysis of dimethyldioxane, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of your results.[1][2][3] This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues in the GC-MS analysis of this compound.

Q1: My this compound peak is tailing. What is the first thing I should check?

A1: The first step is to determine if the issue is specific to your analyte or a general system problem.[3]

  • Inject a non-polar compound (e.g., a hydrocarbon like hexane or methane). If this peak also tails, it indicates a physical problem within the GC system, such as an improper column installation or a leak.[4]

  • If only the this compound peak (and other polar compounds) tails, the issue is likely due to chemical interactions (activity) within the system.[5] this compound, being a polar cyclic ether, is susceptible to interactions with active sites.

Q2: I've determined the issue is likely due to active sites. What are the common sources of activity and how do I address them?

A2: Active sites are typically exposed silanol groups (Si-OH) on glass surfaces within the GC system that can interact with polar analytes like this compound, causing peak tailing.[6][7] The most common sources of activity are the inlet liner and the analytical column.

Inlet Maintenance:

  • Inlet Liner: The liner is a primary site for sample introduction and can become contaminated or its deactivation layer can degrade over time.[8]

    • Action: Replace the inlet liner with a new, deactivated liner. For polar compounds like this compound, a liner with glass wool can aid in volatilization, but the wool must also be deactivated.[8]

  • Septum: A cored or worn septum can introduce particles into the inlet, creating active sites.

    • Action: Replace the septum.

  • Inlet Seal: The gold seal at the base of the inlet can also become contaminated.

    • Action: Inspect and, if necessary, replace the inlet seal.

Column Maintenance:

  • Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites and causing peak tailing.[3]

    • Action: Trim the column. A good starting point is to trim 10-20 cm from the front of the column.[1] This removes the contaminated section and exposes a fresh, inert surface.

  • Column Degradation: Over time and with exposure to oxygen at high temperatures, the stationary phase can degrade, exposing active silanol groups on the fused silica tubing.[5]

    • Action: If trimming the column does not resolve the issue, the column may need to be replaced.

Q3: I've performed inlet and column maintenance, but the peak tailing persists. What else could be causing the issue?

A3: If maintenance of the inlet and column does not resolve the peak tailing, consider the following factors:

  • Improper Column Installation: An incorrectly installed column can create dead volume or turbulence in the flow path, leading to peak tailing for all compounds.[3]

    • Action: Reinstall the column, ensuring a clean, square cut at both ends and correct insertion depths into the inlet and detector.[1][3]

  • Leaks: Leaks in the system can disrupt the carrier gas flow and lead to peak shape distortion.[4]

    • Action: Perform a leak check of the system, paying close attention to the fittings at the inlet and detector.

  • Sample Overload: Injecting too much sample can overload the column, resulting in peak fronting, but in some cases, it can also contribute to tailing.[2]

    • Action: Try injecting a more dilute sample.

  • Inappropriate Column Phase: The polarity of the stationary phase should be appropriate for the analyte. For a polar compound like this compound, a mid-polarity column is often a good choice.

    • Action: Consult column selection guides to ensure you are using a column with a suitable stationary phase.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for GC column selection for this compound analysis?

A: For a polar analyte like this compound, a column with a mid-polarity stationary phase is generally recommended. A 5% phenyl-methylpolysiloxane phase is a versatile and common choice. The column dimensions will depend on the specific requirements of your analysis (e.g., desired resolution and run time).

Q: How often should I perform inlet maintenance?

A: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, changing the liner and septum every 100-200 injections is a good practice. For dirtier samples, more frequent maintenance will be necessary.

Q: What is column conditioning and why is it important?

A: Column conditioning is the process of heating a new GC column under a flow of inert carrier gas to remove any volatile manufacturing residues and to ensure the stationary phase is stable.[9] Proper conditioning is crucial for achieving a stable baseline and good peak shapes. Always follow the manufacturer's instructions for conditioning a new column.

Q: Can the injection technique affect peak shape?

A: Yes, the injection technique can significantly impact peak shape. For splitless injections, which are common for trace analysis, a slow injection can lead to broad and tailing peaks. A fast, smooth injection is recommended to ensure the sample is transferred to the column as a narrow band.

Data Presentation

The following table summarizes the expected impact of various troubleshooting actions on the peak tailing factor for a polar analyte like this compound. The tailing factor is a measure of peak asymmetry, with a value of 1.0 representing a perfectly symmetrical peak and values greater than 1.0 indicating tailing.

Troubleshooting ActionExpected Impact on Tailing FactorRationale
Replacing Inlet Liner with a New, Deactivated Liner HighThe inlet liner is a primary site of analyte interaction and contamination. A fresh, deactivated liner minimizes active sites.[7]
Trimming 10-20 cm from the Column Inlet HighRemoves accumulated non-volatile residues and degraded stationary phase at the head of the column, which are common sources of activity.[1][10]
Re-installing the Column with Clean, Square Cuts Medium to HighEliminates dead volumes and turbulence in the flow path that can cause peak distortion for all compounds.[1][3]
Performing a System Leak Check MediumEnsures consistent carrier gas flow, which is crucial for maintaining good peak shape.[4]
Reducing Sample Concentration Low to MediumCan alleviate column overload, which may contribute to peak asymmetry.[2]
Using a Column with a More Appropriate Polarity HighEnsures proper chromatographic interaction between the analyte and the stationary phase, preventing secondary retention mechanisms that cause tailing.

Experimental Protocols

Protocol 1: GC Column Trimming

  • Cool the GC oven and inlet to room temperature.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer or a capillary column cutter, score the column at the desired length (typically 10-20 cm from the inlet end).

  • Gently flex the column at the score to create a clean, square break.

  • Inspect the cut under magnification to ensure it is clean and at a 90-degree angle. A poor cut can itself be a cause of peak tailing.[3][10]

  • Wipe the outside of the newly cut column end with a lint-free cloth dampened with methanol to remove any debris.

  • Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Restore carrier gas flow and perform a leak check.

  • Condition the column for a short period (e.g., 15-30 minutes at a moderate temperature) before analysis.

Protocol 2: Inlet Liner and Septum Replacement

  • Cool the GC inlet to room temperature.

  • Turn off the carrier gas flow.

  • Unscrew the inlet septum nut.

  • Remove the old septum using forceps.

  • Remove the inlet liner. It may be necessary to use liner removal tongs.

  • Inspect the inside of the inlet for any visible contamination. If necessary, clean the inlet with appropriate solvents.

  • Insert a new, deactivated inlet liner.

  • Place a new septum on top of the inlet.

  • Screw the septum nut back on, being careful not to overtighten.

  • Restore carrier gas flow and perform a leak check.

Mandatory Visualization

G Start Peak Tailing Observed for this compound CheckGenerality Inject a Non-Polar Compound (e.g., Hexane) Start->CheckGenerality AllPeaksTail All Peaks Tail CheckGenerality->AllPeaksTail Observe Peak Shape PolarPeaksTail Only Polar Peaks Tail CheckGenerality->PolarPeaksTail Observe Peak Shape PhysicalIssue Indicates a Physical Issue (e.g., Leak, Installation) AllPeaksTail->PhysicalIssue Yes ChemicalIssue Indicates Chemical Activity (Active Sites) PolarPeaksTail->ChemicalIssue Yes TroubleshootPhysical Troubleshoot Physical Issues: - Re-install Column - Perform Leak Check PhysicalIssue->TroubleshootPhysical TroubleshootChemical Troubleshoot Chemical Activity: - Inlet Maintenance - Column Maintenance ChemicalIssue->TroubleshootChemical StillTailing1 Peak Tailing Persists? TroubleshootPhysical->StillTailing1 InletMaintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum - Check Seal TroubleshootChemical->InletMaintenance StillTailing2 Peak Tailing Persists? InletMaintenance->StillTailing2 ColumnMaintenance Perform Column Maintenance: - Trim Column (10-20 cm) - Condition Column ColumnMaintenance->StillTailing1 ConsiderOther Consider Other Factors: - Sample Overload - Column Phase Polarity - Injection Technique StillTailing1->ConsiderOther Yes Resolved1 Problem Resolved StillTailing1->Resolved1 No StillTailing2->ColumnMaintenance Yes Resolved2 Problem Resolved StillTailing2->Resolved2 No Resolved3 Problem Resolved ConsiderOther->Resolved3

Caption: Troubleshooting workflow for peak tailing in GC-MS analysis.

References

identifying and removing common impurities from commercial dimethyldioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing common impurities from commercial dimethyldioxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The primary impurities depend on the synthesis route. For this compound synthesized from propylene glycol, common impurities include water, unreacted propylene glycol, aldehydes, and ketones.[1] Over time and with exposure to air, peroxide formation is also a significant concern.[2][3] If synthesized from isobutylene and formaldehyde, byproducts can include various high-boiling point compounds.

Q2: Why has the color of my this compound turned yellowish?

A2: A yellowish tint can indicate the presence of polymerized impurities, often resulting from the breakdown of aldehydes or other reactive species. It can also be an indicator of degradation of the product itself.

Q3: I suspect peroxide formation in my stored this compound. How can I test for it?

A3: Peroxides can be detected using commercially available peroxide test strips, which provide a rapid qualitative or semi-quantitative measurement. For a more quantitative analysis, an iodide-based titration method can be employed. It is crucial to test for peroxides before any distillation or concentration steps, as peroxides can become explosive when concentrated.[4][5]

Q4: Can I use an acid wash to purify this compound, similar to 1,4-dioxane?

A4: No, this compound is sensitive to acids and can undergo hydrolysis, breaking down into its parent constituents or other byproducts.[2] Purification should be performed using basic or neutral methods.

Q5: What is the purpose of adding a base like potassium hydroxide (KOH) during purification?

A5: Strong bases such as KOH or sodium hydroxide (NaOH) are used to induce the polymerization of acidic impurities, aldehydes, and ketones.[1] These polymerized byproducts are significantly less volatile than this compound, allowing for their separation via distillation.

Q6: How can I remove water from this compound?

A6: For bulk water removal, a separatory funnel can be used as this compound is immiscible with water.[2] For removal of dissolved or trace amounts of water, a Dean-Stark trap during distillation or the use of drying agents followed by filtration are effective methods.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in GC-MS analysis Contamination from the injection port, column bleed, or impure solvents used for dilution.Run a blank solvent injection to check for system contamination. Ensure high-purity solvents are used for sample preparation.
Inaccurate results from Karl Fischer titration Interference from side reactions with certain impurities. Highly hygroscopic nature of the solvent leading to atmospheric moisture absorption.Ensure the sample is handled in a dry environment. Use a Karl Fischer apparatus with a diaphragm for samples with potential side reactions.
Low yield after fractional distillation Boiling point of impurities is too close to this compound. Inefficient fractionating column. Distillation rate is too high.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the distillation rate to allow for better separation.[6]
Cloudy appearance of this compound after purification Presence of residual water or insoluble impurities.Dry the this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter. If the cloudiness persists, a final filtration through a fine porosity filter may be necessary.
Peroxide test remains positive after treatment with ferrous sulfate Insufficient amount of ferrous sulfate solution used. Inadequate mixing of the biphasic system.Add more ferrous sulfate solution and shake vigorously to ensure thorough contact between the aqueous and organic layers.[7]

Data on Common Impurities and Purification Efficiency

The following table summarizes common impurities found in commercial this compound and the effectiveness of recommended purification methods. Note: Specific quantitative data for commercial this compound is not widely available. The typical concentration ranges provided are based on data for the closely related compound, 1,4-dioxane, and should be considered as illustrative examples.

Impurity Typical Concentration Range (in 1,4-Dioxane as a proxy) Analytical Method Removal Method Removal Efficiency
Water100 - 1000 ppmKarl Fischer TitrationFractional Distillation / Drying AgentsHigh
Peroxides< 10 ppm (fresh) to > 100 ppm (aged)[4][5]Peroxide Test Strips / Iodometric TitrationTreatment with Ferrous Sulfate Solution[2]High
Aldehydes & Ketones10 - 500 ppmGC-MS after derivatizationTreatment with KOH/NaOH followed by Fractional DistillationHigh
Unreacted Propylene Glycol50 - 2000 ppmGC-MSWater Wash followed by Fractional DistillationModerate to High

Experimental Workflow for Impurity Identification and Removal

experimental_workflow cluster_start Initial Analysis cluster_analysis Impurity Identification & Quantification cluster_purification Purification Steps cluster_final Final Product start Commercial this compound gcms GC-MS Analysis (Aldehydes, Ketones, Propylene Glycol) start->gcms karl_fischer Karl Fischer Titration (Water Content) start->karl_fischer peroxide_test Peroxide Test (Strips/Titration) start->peroxide_test peroxide_removal Peroxide Removal (FeSO4 Wash) peroxide_test->peroxide_removal If peroxides > 10 ppm base_treatment Base Treatment (KOH/NaOH) peroxide_test->base_treatment If peroxides < 10 ppm peroxide_removal->base_treatment distillation Fractional Distillation base_treatment->distillation final_product Purified this compound distillation->final_product final_analysis Final Purity Analysis (GC-MS, Karl Fischer) final_product->final_analysis

References

strategies to increase the selectivity of the Prins reaction for dioxane formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Prins reaction, specifically tailored for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you increase the selectivity of 1,3-dioxane formation in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Prins reaction is giving a low yield of the desired 1,3-dioxane. What are the common causes and how can I improve the yield?

Low yields of 1,3-dioxane are often due to suboptimal reaction conditions that favor competing reaction pathways, such as the formation of 1,3-diols or allylic alcohols.[1][2][3][4] Key factors to investigate are:

  • Reactant Stoichiometry: An excess of the aldehyde (especially formaldehyde) is crucial for driving the reaction towards dioxane formation.[1][2][3][4][5] The excess aldehyde traps the intermediate carbocation to form the dioxane ring.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of 1,3-dioxanes.[1][2][5] Higher temperatures can promote the elimination pathway leading to allylic alcohols or the formation of 1,3-diols if water is present.

  • Catalyst Choice: The type and concentration of the acid catalyst play a significant role. Both Brønsted and Lewis acids can be used, and the optimal choice depends on the specific substrates.[3][6] In some cases, heterogeneous catalysts can offer improved selectivity and easier work-up.[7][8][9]

  • Water Content: The presence of water in the reaction medium can lead to the formation of 1,3-diols as a major byproduct.[1][2][4] Ensure you are using anhydrous conditions if dioxane is the desired product.

Q2: I am observing significant formation of allylic alcohols and other byproducts. How can I suppress these side reactions?

The formation of allylic alcohols and other undesired products is a common challenge. Here are some strategies to enhance selectivity for the dioxane product:

  • Increase Aldehyde Concentration: As mentioned, using an excess of the aldehyde is the primary method to favor the trapping of the carbocation intermediate to form the dioxane.[1][2][3][4][5]

  • Control the Temperature: Maintain a low reaction temperature to disfavor the elimination reaction that leads to allylic alcohols.[1][2][5]

  • Choice of Catalyst: Certain catalysts can offer higher selectivity. For instance, some Lewis acids may favor the desired cyclization over elimination.[10] The use of specific catalysts like confined imino-imidodiphosphate (iIDP) Brønsted acids has been shown to be highly selective for dioxane formation with styrenes.[10][11]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents are generally preferred to minimize side reactions.

Q3: What type of catalyst is best for maximizing 1,3-dioxane selectivity?

The "best" catalyst is substrate-dependent, but here are some general guidelines:

  • Brønsted Acids: Traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can sometimes lead to side reactions due to their high acidity.[6]

  • Lewis Acids: Lewis acids such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tin tetrachloride (SnCl₄) can activate the aldehyde and promote the reaction, sometimes with improved selectivity.[3]

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., H-ZSM-5, H-beta), mesoporous materials (e.g., ZnAlMCM-41), and acid-functionalized resins (e.g., Amberlyst-15) offer advantages in terms of reusability, easier product separation, and sometimes enhanced selectivity.[7][8][9][12]

  • Specialized Catalysts: For certain substrates like styrenes, advanced catalysts have been developed. For example, confined imino-imidodiphosphate (iIDP) Brønsted acids have demonstrated high enantioselectivity in the formation of 1,3-dioxanes.[10][11] Iodine in the presence of bis(trifluoromethanesulfonyl)imide salts has also been reported as an effective catalytic system.[13]

Data Presentation: Reaction Conditions for Selective Dioxane Formation

The following table summarizes quantitative data from various studies on the Prins reaction for 1,3-dioxane synthesis, highlighting the conditions that led to high selectivity.

AlkeneAldehydeCatalystSolventTemp (°C)Time (h)Alkene Conversion (%)Dioxane Selectivity (%)Reference
StyreneFormalinPhosphotungstic acidWater90387.398.9[14]
StyreneParaformaldehydeW-ZnAlMCM-41(75)Dichloromethane806~95~98[7]
StyreneParaformaldehydeiIDP Brønsted acidCyclohexane257290>95[10][11]
PropyleneFormaldehydeH-ZSM-5-150--41.4 (at 95% conversion)[11]
IsobuteneFormaldehydeCeO₂Water15049514 (84% selectivity to diol)[15]

Experimental Protocols

General Protocol for the Synthesis of 4-Phenyl-1,3-dioxane using a Heterogeneous Catalyst (Adapted from[7][8])

  • Catalyst Preparation: Prepare or procure the desired heterogeneous catalyst (e.g., W-ZnAlMCM-41(75)). Activate the catalyst by heating under vacuum if required by the specific material's protocol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the catalyst.

  • Addition of Reactants: Add the solvent (e.g., dichloromethane) followed by the alkene (e.g., styrene) and the aldehyde (e.g., paraformaldehyde). A typical molar ratio of alkene to formaldehyde is 1:2 or higher to favor dioxane formation.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 6 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Purification: Wash the filtrate with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Characterization: Purify the crude product by column chromatography or distillation to obtain the pure 1,3-dioxane. Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Prins_Reaction_Pathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Potential Products Alkene Alkene Carbocation β-Hydroxy Carbocation Alkene->Carbocation Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium H⁺ Oxocarbenium->Carbocation Dioxane 1,3-Dioxane Carbocation->Dioxane + Aldehyde (Excess Aldehyde, Low Temp) Allylic_Alcohol Allylic Alcohol Carbocation->Allylic_Alcohol -H⁺ (High Temp) Diol 1,3-Diol Carbocation->Diol + H₂O (Aqueous Conditions)

Caption: Reaction pathways in the Prins reaction.

Troubleshooting_Prins_Dioxane cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcome start Low Yield of 1,3-Dioxane? check_ratio Increase Aldehyde/Alkene Ratio start->check_ratio Yes lower_temp Lower Reaction Temperature check_ratio->lower_temp check_water Ensure Anhydrous Conditions lower_temp->check_water change_catalyst Optimize Catalyst check_water->change_catalyst success Increased Selectivity for 1,3-Dioxane change_catalyst->success

Caption: Troubleshooting workflow for low dioxane yield.

References

Technical Support Center: Purification of Acylated Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of acylated Meldrum's acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My acylated Meldrum's acid appears to be decomposing during purification. What causes this instability?

A1: Acylated Meldrum's acids are susceptible to both thermal and pH-dependent degradation.

  • Thermal Instability: At elevated temperatures (often above 80°C and especially >200°C), these molecules can undergo thermal decomposition through a retro-Diels-Alder reaction. This process eliminates acetone and carbon dioxide to generate highly reactive α-oxoketenes.[1][2] This is often the desired pathway for subsequent reactions but is problematic during purification if the goal is to isolate the acylated Meldrum's acid itself.

  • pH Sensitivity: The stability of acylated Meldrum's acids can be pH-dependent. Some studies have found that they are unstable in acidic media at ambient temperatures but are more stable in basic solutions.[1] Acidic conditions can catalyze the decomposition pathway.

Q2: What are the common impurities I should expect after synthesizing my acylated Meldrum's acid?

A2: Common impurities include:

  • Unreacted Meldrum's Acid: If the acylation reaction does not go to completion, you will have leftover starting material. It is crucial to use high-purity, recrystallized Meldrum's acid to ensure reproducible yields and a cleaner product.[3]

  • Pyridine/Base: If pyridine is used as the base and catalyst, it can be difficult to remove completely and may remain in the crude product.[3]

  • Side-Products: With diacid chlorides like glutaryl and adipyl dichlorides, dimeric products can form where two molecules of Meldrum's acid react with one molecule of the diacid chloride.[4]

  • Degradation Products: If the compound has started to decompose, you may have impurities resulting from the subsequent reactions of the generated ketene.

Q3: Can I store my crude acylated Meldrum's acid before purification?

A3: It is generally recommended to use the crude acylated Meldrum's acid immediately in the next step without purification or prolonged storage.[5] Some derivatives are known to decompose even at room temperature over time.[1] If storage is necessary, it should be done at low temperatures and under an inert atmosphere, but immediate use is preferable.

Troubleshooting Purification

Problem 1: Oily or impure solid after removal of solvent.

  • Possible Cause: Residual pyridine from the acylation reaction.

  • Troubleshooting Tip: The crude solid can be broken into a fine powder and placed under a high vacuum overnight to help remove volatile pyridine.[3] Alternatively, washing the organic phase thoroughly with dilute acid (e.g., 2 N HCl) during the workup is critical to remove the pyridine base.[5]

Problem 2: Difficulty with recrystallization.

  • Possible Cause 1: Incorrect solvent system.

  • Troubleshooting Tip: Several solvent systems have been successfully used for the recrystallization of acylated Meldrum's acid derivatives. Experiment with different combinations based on the polarity of your specific compound.

Recrystallization Solvent SystemReference Compound Example
Ether–Hexane2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione
Dichloromethane–Hexane2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione
Chloroform–Light Petroleum EtherSuccinyl Meldrum's acid
  • Possible Cause 2: The product is an oil or has a low melting point.

  • Troubleshooting Tip: If recrystallization proves difficult, column chromatography may be a necessary alternative. However, be aware of the potential for decomposition on silica gel.

Problem 3: Product decomposes on silica gel column chromatography.

  • Possible Cause: The acidic nature of standard silica gel can promote the decomposition of the acylated Meldrum's acid.

  • Troubleshooting Tip:

    • Neutralize the Silica: Use silica gel that has been neutralized with a base (e.g., washed with a solvent containing a small amount of triethylamine or pyridine).

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase. Monitor the consumption of the starting material by TLC for best results.[3]

Problem 4: Product is very soluble in the chosen purification solvent.

  • Possible Cause: The functional groups on the acyl chain significantly increase the compound's solubility. For example, an increased number of oxygen atoms in a side chain can make the derivative highly soluble in polar solvents like ethanol.[6]

  • Troubleshooting Tip: If the product is too soluble for recrystallization by cooling, try an anti-solvent precipitation method. In one reported case, a product that was too soluble in ethanol was precipitated by evaporating the reaction mixture and adding dichloromethane (DCM).[6]

Experimental Protocols

Protocol 1: General Synthesis and Workup of an Acylated Meldrum's Acid

This protocol is adapted from a procedure for the synthesis of methyl phenylacetylacetate, where an acylated Meldrum's acid is a key intermediate.[5]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve recrystallized Meldrum's acid (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask in an ice bath (0°C).

  • Base Addition: Under an argon atmosphere, add anhydrous pyridine (2.4 equiv.) to the solution with stirring over 10 minutes.

  • Acyl Chloride Addition: Add a solution of the desired acyl chloride (0.97 equiv.) in anhydrous DCM dropwise over a 2-hour period.

  • Reaction: Stir the mixture for 1 hour at 0°C, followed by an additional hour at room temperature. The mixture may become cloudy and orange.[5]

  • Quenching & Extraction:

    • Dilute the reaction mixture with DCM.

    • Pour the mixture into 2 N hydrochloric acid containing crushed ice.

    • Separate the organic phase. Extract the aqueous layer twice with DCM.

    • Combine all organic phases. Wash twice with 2 N HCl and once with a saturated sodium chloride solution.

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate. Remove the solvent with a rotary evaporator to yield the crude acylated Meldrum's acid, typically as a solid.[5] This crude product is often used directly in the next step.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline based on reported methods.[4][5]

  • Dissolution: Dissolve the crude acylated Meldrum's acid in a minimum amount of a suitable hot solvent (e.g., dichloromethane or chloroform).

  • Precipitation: Slowly add a less polar anti-solvent (e.g., hexane or light petroleum ether) until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature and then, if necessary, in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Diagrams and Workflows

Purification_Workflow General Workflow for Acylated Meldrum's Acid Purification Crude Crude Acylated Meldrum's Acid Workup Aqueous Workup (HCl wash) Crude->Workup Remove Pyridine Drying Drying (Na2SO4) & Solvent Removal Workup->Drying PurificationChoice Purification Method? Drying->PurificationChoice Recrystallization Recrystallization (e.g., DCM/Hexane) PurificationChoice->Recrystallization If solid & stable Chromatography Column Chromatography PurificationChoice->Chromatography If oily or inseparable NextStep Use Directly in Next Reaction PurificationChoice->NextStep Recommended Path PureProduct Pure Acylated Meldrum's Acid Recrystallization->PureProduct Chromatography->PureProduct Troubleshooting_Decomposition Troubleshooting Product Decomposition Start Product Decomposing During Purification Cause What is the purification step? Start->Cause Heating Heating (Recrystallization) Cause->Heating Thermal? Column Column Chromatography Cause->Column Acid-catalyzed? SolutionHeat Avoid prolonged heating. Use minimal heat to dissolve. Heating->SolutionHeat SolutionColumn Silica gel is acidic. Column->SolutionColumn ActionColumn1 Neutralize silica with base (e.g., TEA) SolutionColumn->ActionColumn1 ActionColumn2 Use alternative phase (Alumina, Florisil) SolutionColumn->ActionColumn2 ActionColumn3 Run column quickly (Flash) SolutionColumn->ActionColumn3

References

Technical Support Center: Avoiding Racemization in Lactide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing racemization during the polymerization of lactide, a critical factor in controlling the stereochemistry and, consequently, the physical and biodegradable properties of poly(lactic acid) (PLA).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of lactide polymerization, and why is it problematic?

A1: Lactide, the cyclic dimer of lactic acid, is a chiral molecule existing as L-lactide, D-lactide, and meso-lactide. Racemization is the process where one enantiomer (e.g., L-lactide) is converted into its mirror image (D-lactide), often through the formation of meso-lactide.[1][2][3] This is problematic because the stereochemistry of the resulting polylactide (PLA) dictates its properties. For instance, poly(L-lactide) (PLLA) is a semi-crystalline material, whereas poly(D,L-lactide) (PDLLA), resulting from the polymerization of a racemic mixture of L- and D-lactides, is amorphous.[4] Uncontrolled racemization leads to a loss of stereoregularity, which can negatively impact crystallinity, thermal properties, and degradation rate.[3]

Q2: What are the primary causes of racemization during lactide polymerization?

A2: Several factors can induce racemization during lactide polymerization:

  • High Temperatures: Elevated temperatures are a significant contributor to racemization.[1][2][5] Temperatures exceeding 200°C can lead to increased conversion of L,L-lactide to meso-lactide.[2]

  • Catalyst Type: The choice of catalyst plays a crucial role. Metal-based catalysts, particularly those with basic end groups, can deprotonate the lactide, leading to racemization.[4][5] Some catalysts, like certain zirconium initiators, have been shown to cause a higher degree of racemization compared to others like SnOct₂.[3]

  • Impurities: The presence of basic impurities can accelerate racemization.[1] It is crucial to use high-purity lactide to minimize side reactions.

  • Reaction Time: Longer reaction times, especially at high temperatures, can increase the extent of racemization.[2]

Q3: How can I minimize racemization during my polymerization experiments?

A3: To minimize racemization, consider the following strategies:

  • Optimize Reaction Temperature: Conduct the polymerization at the lowest feasible temperature that still allows for an acceptable reaction rate. Generally, temperatures below 200°C are recommended.[4]

  • Select an Appropriate Catalyst: Choose a catalyst known for low racemization. While tin(II) ethylhexanoate (SnOct₂) is a common catalyst, its use can lead to some racemization.[4] Alternative catalysts, or carefully controlling the concentration of SnOct₂, can mitigate this. For instance, using a lower concentration of SnO was found to result in lower racemization.[5]

  • Ensure High Monomer Purity: Use highly purified lactide to avoid impurities that can catalyze racemization.

  • Control Reaction Time: Monitor the polymerization progress and stop the reaction once the desired molecular weight and conversion are achieved to avoid unnecessary exposure to racemization-inducing conditions.

  • Consider Pressure: Lower pressure can be beneficial as it helps in removing volatile impurities that might contribute to side reactions.[5]

Q4: What analytical techniques can I use to quantify the extent of racemization in my polylactide samples?

A4: Several analytical techniques can be employed to assess the stereochemistry and extent of racemization in PLA:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the stereochemical composition of PLA.[6][7][8] Homonuclear decoupling in ¹H NMR can provide detailed information about the stereosequences.[6][9] The ratio of signals corresponding to heterochiral and homochiral PLA in ¹³C NMR can be used to quantify the degree of racemization.[7]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the different stereoisomers of lactide.[10] A robust HPLC method can also separate PLA based on its stereochemical composition.[6][9]

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) can be used to quantify residual lactide stereoisomers in the final polymer.[11]

  • Differential Scanning Calorimetry (DSC): DSC can provide indirect evidence of racemization by measuring changes in the polymer's melting temperature and crystallinity, which are affected by its stereoregularity.[6]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low crystallinity and melting point in the final polymer. High degree of racemization leading to an amorphous polymer.1. Verify Reaction Temperature: Ensure the polymerization temperature did not exceed the intended setpoint. Consider reducing the temperature in subsequent experiments. 2. Analyze Catalyst: Check the purity and concentration of the catalyst. Consider using a different catalyst known for lower racemization. 3. Assess Monomer Purity: Test the purity of the lactide monomer for the presence of meso-lactide or other impurities. 4. Quantify Racemization: Use NMR or HPLC to determine the extent of racemization.
Inconsistent batch-to-batch polymer properties. Variable levels of racemization due to inconsistencies in reaction conditions.1. Standardize Protocol: Strictly adhere to a standardized protocol for all polymerizations. 2. Calibrate Equipment: Regularly calibrate temperature controllers and other critical equipment. 3. Monitor Purity: Consistently check the purity of incoming lactide monomer. 4. Implement In-Process Controls: Monitor key parameters like temperature and pressure throughout the reaction.
Observed formation of meso-lactide in the final product. Racemization of L-lactide during polymerization.1. Lower Polymerization Temperature: As a first step, reduce the reaction temperature.[2] 2. Reduce Catalyst Concentration: A higher catalyst concentration can increase side reactions.[5] 3. Shorten Reaction Time: Minimize the time the polymer is exposed to high temperatures.

Quantitative Data Summary

Table 1: Effect of Temperature and Catalyst on Racemization

CatalystCatalyst Concentration (wt%)Temperature (°C)D,L-lactide Fraction (%)Reference
SnO0.121092.2[5]
SnO0.123090.1[5]
SnO0.125088.5[5]
SnO0.02523092.2[5]
SnO0.223089.5[5]

Table 2: Racemization with Different Biocompatible Catalysts

Catalyst (0.05 mol%)Polymerization Time (h)Temperature (°C)D-lactic acid content (%)Reference
SnOct₂242008[7]
CaOct₂242005[7]
MgOct₂2420011[7]
ZnOct₂242008[7][12]

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of L-Lactide with Minimized Racemization

  • Monomer and Catalyst Preparation:

    • Dry L-lactide under vacuum at 40-50°C for at least 24 hours to remove any moisture.

    • Prepare a stock solution of the chosen catalyst (e.g., SnOct₂) in anhydrous toluene under an inert atmosphere.

  • Polymerization Setup:

    • Assemble a flame-dried glass reactor equipped with a mechanical stirrer and an argon inlet/outlet.

    • Charge the reactor with the purified L-lactide.

    • Heat the reactor to the desired polymerization temperature (e.g., 130-160°C) under a gentle flow of argon.

  • Initiation and Polymerization:

    • Once the lactide has melted and reached a stable temperature, add the desired amount of initiator (e.g., a dry alcohol) followed by the catalyst solution via a syringe.

    • Stir the reaction mixture at a constant rate. Monitor the viscosity of the mixture as an indicator of polymerization progress.

  • Termination and Purification:

    • After the desired reaction time (typically a few hours, depending on the target molecular weight), stop the reaction by cooling the reactor to room temperature.

    • Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and dry it under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Quantification of Racemization using ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the purified polylactide sample in about 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹³C NMR spectrum on a high-field NMR spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the signals in the carbonyl region of the spectrum. The signal for homochiral PLA typically appears around 169.5 ppm, while the signal for heterochiral PLA is found around 169.3 ppm.[7]

    • Integrate the areas of these two signals.

    • Calculate the degree of racemization (as % D-lactic acid content) using the appropriate formula based on the signal assignments and integration values.

Visualizations

Racemization_Mechanism cluster_main Mechanism of Base-Catalyzed Racemization L_Lactide L-Lactide Enolate Enolate Intermediate L_Lactide->Enolate Deprotonation (Base) Enolate->L_Lactide Reprotonation Meso_Lactide Meso-Lactide Enolate->Meso_Lactide Reprotonation (Inversion) D_Lactide D-Lactide Enolate->D_Lactide Reprotonation (Inversion)

Caption: Base-catalyzed racemization of lactide via an enolate intermediate.

Troubleshooting_Workflow Start High Racemization Detected Check_Temp Is Polymerization Temperature > 180°C? Start->Check_Temp Reduce_Temp Reduce Temperature Check_Temp->Reduce_Temp Yes Check_Catalyst Is a highly basic catalyst or high concentration used? Check_Temp->Check_Catalyst No Reduce_Temp->Check_Catalyst Change_Catalyst Reduce concentration or select a different catalyst Check_Catalyst->Change_Catalyst Yes Check_Purity Check Monomer Purity Check_Catalyst->Check_Purity No Change_Catalyst->Check_Purity Purify_Monomer Purify Lactide Monomer Check_Purity->Purify_Monomer No End Racemization Minimized Check_Purity->End Yes Purify_Monomer->End

Caption: Troubleshooting workflow for addressing high racemization.

References

methods for neutralizing peroxides in ether solvents like dimethyldioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective neutralization of peroxides in ether solvents like dimethyldioxane.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and treatment of peroxide-forming solvents.

Q1: I suspect my ether solvent contains peroxides. What are the immediate safety precautions I should take?

A1: If you suspect the presence of peroxides, especially if you observe crystal formation or an oily viscous layer, treat the container as extremely hazardous.[1][2] Do not attempt to open or move the container. Secure the area and contact your institution's Environmental Health & Safety (EHS) department immediately for assistance with disposal.[3] For solvents that do not show visual signs of high contamination, the first step is to test for peroxide concentration.

Q2: My peroxide test strip indicates a high concentration of peroxides (>30 ppm). What should I do?

A2: A peroxide concentration greater than 30 ppm is considered a serious hazard and the solvent should not be used without treatment.[1][2] Depending on the concentration and your laboratory's safety protocols, you may need to dispose of the solvent as hazardous waste or proceed with a neutralization protocol. If the concentration is above 100 ppm, it is highly recommended to contact EHS for disposal.[4][5]

Q3: I treated my solvent with a neutralizing agent, but the peroxide test is still positive. What went wrong?

A3: There are several potential reasons for incomplete neutralization:

  • Insufficient Reagent: The amount of neutralizing agent was not enough to react with all the peroxides present.

  • Ineffective Mixing: The solvent and the neutralizing agent were not mixed thoroughly, leading to incomplete reaction. For aqueous quenchers, vigorous shaking is necessary.

  • Reagent Degradation: The neutralizing agent may have degraded over time and lost its effectiveness.

  • Inappropriate Method: The chosen neutralization method may not be suitable for the specific type of peroxide present. For example, diacyl peroxides react very slowly with acidic ferrous sulfate.[6][7][8]

Troubleshooting Steps:

  • Ensure you are using a fresh, active neutralizing solution.

  • Increase the amount of the neutralizing agent and repeat the treatment.

  • Ensure vigorous mixing for the recommended period.

  • If the issue persists, consider using an alternative neutralization method.

Q4: After neutralizing the peroxides and distilling the solvent, I found that peroxides reformed quickly. Why did this happen?

A4: Some neutralization methods, particularly passing the solvent through activated alumina, can remove the inhibitors (like BHT) that are added to prevent peroxide formation.[9][10] Once the inhibitor is removed, the solvent is highly susceptible to rapid peroxide formation upon exposure to air and light.[10][11] Solvents purified by such methods should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).[12][13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the methods for neutralizing peroxides in ether solvents.

Q1: What are the most common methods for neutralizing peroxides in ether solvents?

A1: The most common and effective methods for neutralizing peroxides in ether solvents include:

  • Treatment with Ferrous Sulfate: A solution of ferrous sulfate in dilute sulfuric acid is a widely used and effective method for reducing peroxides.[1][2][6][7][8][12]

  • Treatment with Sodium Bisulfite or Metabisulfite: Aqueous solutions of sodium bisulfite or metabisulfite are effective reducing agents for peroxides.[1][2]

  • Treatment with Activated Alumina: Passing the solvent through a column of activated alumina can effectively remove peroxides.[1][2][8][14] However, this method does not destroy the peroxides but adsorbs them onto the alumina.[2][8]

  • Treatment with Molecular Sieves: Refluxing the solvent over activated 4A molecular sieves can also destroy peroxides.[4][8]

Q2: How do I choose the best method for my specific application?

A2: The choice of method depends on several factors, including the type of ether, the concentration of peroxides, the scale of the operation, and the downstream application of the solvent.

  • Ferrous Sulfate: A robust and general method suitable for a wide range of ethers.

  • Sodium Bisulfite/Metabisulfite: A good alternative to ferrous sulfate, particularly for water-miscible ethers.

  • Activated Alumina: A convenient method for both water-soluble and insoluble ethers, especially for obtaining very dry, peroxide-free solvent. It is important to note that this method removes inhibitors.[9]

  • Molecular Sieves: Useful for simultaneously drying and removing peroxides from solvents.

Q3: Is it safe to distill an ether solvent that contains peroxides?

A3: No. It is extremely dangerous to distill an ether solvent without first removing the peroxides.[1][2] Peroxides are typically less volatile than the parent ether and will concentrate in the distillation flask as the solvent evaporates, creating a highly explosive mixture that can detonate upon heating or shock.[1][2][9] Always test for peroxides before distillation and ensure they are completely removed.

Q4: How can I prevent peroxide formation in my ether solvents?

A4: To minimize peroxide formation, follow these storage and handling guidelines:

  • Store in a cool, dark place: Keep ether containers away from light and heat, which can accelerate peroxide formation.[10][15]

  • Use airtight containers: Store ethers in tightly sealed, airtight containers, preferably under an inert atmosphere like nitrogen or argon.[12][13]

  • Purchase inhibited solvents: Whenever possible, purchase ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT).[9][10]

  • Monitor inventory: Date containers upon receipt and upon opening.[15][16] Use older stock first and discard solvents after their recommended shelf life.

Quantitative Data Summary

The following table summarizes the acceptable peroxide concentration levels and the composition of common neutralizing solutions.

ParameterValueHazard Level/RecommendationCitation
Peroxide Concentration< 3 ppmReasonably safe for most laboratory procedures.[1][2]
3 - 30 ppmPossible moderate hazard. Avoid concentration.[1][2]
> 30 ppmSerious hazard. Requires immediate treatment or disposal.[1][2]
> 100 ppmExtremely hazardous. Contact EHS for disposal.[4][5]
Neutralizing Agent Composition Notes Citation
Ferrous Sulfate Solution60 g FeSO₄·7H₂O, 6 mL conc. H₂SO₄, 100 mL H₂OStir with 1 L of solvent.[1][6]
Sodium Metabisulfite5% aqueous solutionWash the solvent with the solution.[1][2]
Activated AluminaBasic, 80-meshPass solvent through a column packed with alumina.[8]

Experimental Protocols

Protocol 1: Neutralization of Peroxides using Ferrous Sulfate

  • Prepare the Reagent: In a fume hood, prepare the ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 100 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[1]

  • Treatment: For every 1 liter of the ether solvent, add 100 mL of the freshly prepared ferrous sulfate solution to a separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the ether layer with an equal volume of deionized water to remove any residual acid and iron salts.

  • Drying: Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Testing: Test the treated solvent for the presence of peroxides to ensure complete removal. Repeat the treatment if necessary.

Protocol 2: Neutralization of Peroxides using Activated Alumina

  • Prepare the Column: In a fume hood, pack a chromatography column with basic activated alumina (80-mesh). A general guideline is to use about 100 g of alumina for every 100 mL of solvent to be purified.[15]

  • Elution: Carefully pour the ether solvent containing peroxides onto the top of the alumina column.

  • Collection: Allow the solvent to pass through the column under gravity and collect the purified solvent in a clean, dry flask.

  • Testing: Test the collected solvent for the presence of peroxides. If peroxides are still present, the solvent can be passed through the column a second time.

  • Alumina Deactivation: Crucially, the alumina column will contain concentrated peroxides and must be deactivated before disposal. Slowly pass a dilute acidic solution of ferrous sulfate or potassium iodide through the column to destroy the adsorbed peroxides.[1][2][8]

Visualizations

Peroxide_Detection_Workflow cluster_start cluster_visual Visual Inspection cluster_test Peroxide Testing cluster_action Action start Suspect Peroxide Formation in Ether Solvent visual_check Visually inspect container for crystals or oily layer start->visual_check test_peroxides Test for peroxides using test strips or KI solution visual_check->test_peroxides No visual indicators contact_ehs Contact EHS for disposal (DO NOT OPEN) visual_check->contact_ehs Crystals or oily layer present concentration_check Evaluate Peroxide Concentration test_peroxides->concentration_check safe_to_use Solvent is safe to use concentration_check->safe_to_use < 30 ppm neutralize Neutralize peroxides using appropriate protocol concentration_check->neutralize 30 - 100 ppm dispose Dispose as hazardous waste concentration_check->dispose > 100 ppm Neutralization_Method_Selection cluster_start cluster_considerations Key Considerations cluster_methods Recommended Methods start Need to Neutralize Peroxides in Ether Solvent water_miscibility Is the solvent water-miscible? start->water_miscibility inhibitor_removal Is inhibitor removal a concern? start->inhibitor_removal drying_needed Is simultaneous drying required? start->drying_needed ferrous_sulfate Ferrous Sulfate Solution water_miscibility->ferrous_sulfate No sodium_bisulfite Sodium Bisulfite Solution water_miscibility->sodium_bisulfite Yes inhibitor_removal->ferrous_sulfate Yes activated_alumina Activated Alumina Column inhibitor_removal->activated_alumina No drying_needed->ferrous_sulfate No molecular_sieves Molecular Sieves (Reflux) drying_needed->molecular_sieves Yes

References

Technical Support Center: Synthesis of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Meldrum's acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Meldrum's acid, providing direct answers and actionable solutions.

Q1: My yield of Meldrum's acid is consistently low. What are the most likely causes?

Low yields in Meldrum's acid synthesis can often be attributed to several critical factors:

  • Rate of Acetic Anhydride Addition: The most crucial factor for a high yield is the slow and controlled addition of acetic anhydride.[1][2][3][4][5] A rapid addition can lead to the formation of undesired byproducts, such as di-acetic anhydride, which does not lead to the formation of Meldrum's acid.[2][3][4] It is preferable to keep the concentration of unreacted acetic anhydride at 0.1 mole percent or less, based on the molar concentration of malonic acid in the solution phase.[1][3][4]

  • Reaction Temperature: The reaction is typically carried out at low temperatures, around 0°C, to control the reaction rate and minimize side reactions.[1][2][3] Higher temperatures can decrease the yield.

  • Purity of Reagents: The purity of the starting materials, particularly malonic acid and acetone, is important. Using recrystallized malonic acid can lead to better outcomes.

  • Moisture Content: The presence of water can lead to the hydrolysis of acetic anhydride and other intermediates, reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.

Q2: What are the common impurities, and how can I minimize them?

The primary impurity is often unreacted malonic acid and byproducts from the reaction of acetic anhydride. To minimize these:

  • Control Acetic Anhydride Addition: As mentioned, a slow addition rate is key to preventing the formation of non-productive intermediates.[2][3][4]

  • Optimize Reaction Time: While the reaction can take up to three days, a preferred duration is between 15 to 18 hours at 0°C.[1][2][3] Monitoring the reaction progress via techniques like HPLC can help determine the optimal stopping point to prevent the formation of degradation products.

  • Effective Purification: After the reaction, the crude product should be thoroughly washed and can be purified by recrystallization. Solvents such as methyl-tert-butyl ether or a mixture of acetone and hexane have been reported to be effective.[1][2][3][6]

Q3: I am observing the formation of a significant amount of solid byproducts. What could this be?

The formation of excessive solid byproducts could be due to the precipitation of malonic acid complexes or the formation of polymeric materials. This can be caused by:

  • Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. The recommended molar ratios of acetone, malonic acid, and an acid catalyst are in the range of 1.0:1.0:0.005 to 2.3:1.0:0.12.[1][2]

  • Localized High Concentrations: Inadequate stirring can lead to localized high concentrations of reagents, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.

Q4: Can I use a different acid catalyst instead of sulfuric acid?

While sulfuric acid is the most commonly cited catalyst, other strong protic acids may also be used. However, the concentration and type of acid catalyst can influence the reaction rate and yield. It is recommended to start with the well-established sulfuric acid and only deviate if specific experimental goals require it, with the understanding that re-optimization of the reaction conditions will be necessary.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported syntheses of Meldrum's acid to allow for easy comparison of experimental parameters.

Table 1: Molar Ratios of Reactants and Reported Yields

Acetone (mol)Malonic Acid (mol)Acid Catalyst (mol)Yield (%)Reference
1.0 - 2.31.00.005 - 0.12 (Sulfuric Acid)up to 92.35[1][2]

Table 2: Reaction Conditions and Their Impact on Yield

ParameterConditionExpected OutcomeReference
Temperature0°COptimal yield[1][2][3]
Reaction Time15 - 18 hoursHigh yield[1][2][3]
Acetic Anhydride Addition RateSlow and controlledMaximizes desired product formation, minimizes byproducts[1][2][3][4][5]
Unreacted Acetic Anhydride Concentration≤ 0.1 mol %Satisfactory to excellent yield[1][3][4]

Experimental Protocols

Below are detailed methodologies for the synthesis of Meldrum's acid, based on established procedures.

Protocol 1: High-Yield Synthesis of Meldrum's Acid[1][2][3]

Materials:

  • Malonic Acid

  • Acetone

  • Acetic Anhydride

  • Sulfuric Acid (concentrated)

  • Methyl-tert-butyl ether (for washing)

  • Hexanes (for washing)

Procedure:

  • Combine acetone, malonic acid, and the acid catalyst in the specified molar ratios (see Table 1) in a reaction vessel equipped with a stirrer and a dropping funnel. The mixture will form a solution phase containing 5-25 mole percent of the malonic acid and a solid phase with the remaining 75-95 mole percent.

  • Cool the mixture to approximately 0°C in an ice bath.

  • Slowly add acetic anhydride to the stirred mixture over a prolonged period. The rate of addition should be carefully controlled to maintain a low concentration of unreacted acetic anhydride.

  • Continue stirring the reaction mixture at 0°C for 15 to 18 hours.

  • Upon completion, filter the solid product.

  • Wash the collected solid with methyl-tert-butyl ether and then with hexanes to remove unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to obtain Meldrum's acid as off-white crystals. For higher purity, the product can be recrystallized from methyl-tert-butyl ether.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield of Meldrum's Acid cause1 Rapid Acetic Anhydride Addition? start->cause1 cause2 Incorrect Reaction Temperature? start->cause2 cause3 Impure Reagents? start->cause3 cause4 Presence of Moisture? start->cause4 solution1 Slow down the addition rate. Maintain low concentration of unreacted anhydride. cause1->solution1 Yes solution2 Maintain temperature at 0°C. cause2->solution2 Yes solution3 Use recrystallized malonic acid. cause3->solution3 Yes solution4 Use anhydrous reagents and dry glassware. cause4->solution4 Yes

Caption: Troubleshooting guide for low yield in Meldrum's acid synthesis.

General Experimental Workflow

experimental_workflow reagents 1. Mix Malonic Acid, Acetone & Catalyst cooling 2. Cool to 0°C reagents->cooling addition 3. Slow Addition of Acetic Anhydride cooling->addition reaction 4. Stir for 15-18 hours addition->reaction workup 5. Filter and Wash Crude Product reaction->workup purification 6. Recrystallize (Optional) workup->purification product Pure Meldrum's Acid workup->product purification->product

Caption: Step-by-step workflow for the synthesis of Meldrum's acid.

Factors Influencing Meldrum's Acid Synthesis Yield

influencing_factors main_node Meldrum's Acid Yield sub_node1 Reaction Conditions main_node->sub_node1 sub_node2 Reagent Quality main_node->sub_node2 sub_node3 Process Control main_node->sub_node3 factor1a Temperature (0°C) sub_node1->factor1a factor1b Time (15-18h) sub_node1->factor1b factor2a Purity of Malonic Acid sub_node2->factor2a factor2b Anhydrous Conditions sub_node2->factor2b factor3a Slow Acetic Anhydride Addition Rate sub_node3->factor3a factor3b Efficient Stirring sub_node3->factor3b

Caption: Key factors that influence the final yield of Meldrum's acid.

References

Validation & Comparative

A Comparative Analysis of Lewis Acid Catalysts in the Prins Reaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Prins reaction, a powerful carbon-carbon bond-forming reaction, has become an indispensable tool in the synthesis of tetrahydropyran and other oxygen-containing heterocycles, which are prevalent scaffolds in numerous natural products and pharmaceuticals. The reaction typically involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. The choice of the acid catalyst, particularly the Lewis acid, is crucial as it significantly influences the reaction's efficiency, selectivity, and overall outcome. This guide provides a comparative overview of commonly employed Lewis acid catalysts for the Prins reaction, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid in promoting the Prins reaction is dependent on several factors, including the nature of the substrates, solvent, reaction temperature, and catalyst loading. Below is a comparative summary of various Lewis acid catalysts based on reported experimental data.

Catalyst SystemAldehydeHomoallylic AlcoholSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
FeCl₃ p-Nitrobenzaldehyde(Z)-6-phenylhex-3-en-1-olCH₂Cl₂rt189>99:1[1][2]
FeCl₃ Benzaldehyde(Z)-6-phenylhex-3-en-1-olCH₂Cl₂rt268>99:1[1]
BiCl₃ / TMSCl Benzaldehyde(E)-4-phenylbut-3-en-1-olCH₂Cl₂00.5-160-[3][4]
BiCl₃ / TMSCl Vanillin(E)-4-phenylbut-3-en-1-olCH₂Cl₂00.5-170-[3][4]
BiCl₃ / TMSCl trans-Cinnamaldehyde(E)-4-phenylbut-3-en-1-olCH₂Cl₂00.5-177-[3]
InBr₃ / TMSBr Various AldehydesDienyl Alcohols----cis-E selectivity[5]
Sc(OTf)₃ Various AldehydesHomoallylic Alcohols---Moderate to Good-[6]
BF₃·OEt₂ Various AldehydesD-glucose-derived homoallylic alcoholBenzene25-Good to ExcellentComplete cis-selectivity[6]
Iodine p-Anisaldehyde2-(3,4-dihydronaphthalen-1-yl)propan-1-olCH₂Cl₂rt-75-[7]

Note: The table above is a compilation of data from various sources and direct comparison should be made with caution as substrate scope and reaction conditions may vary. "-" indicates that the specific data was not provided in the cited source.

Key Observations:

  • Iron(III) Chloride (FeCl₃): This inexpensive and abundant Lewis acid has demonstrated excellent catalytic activity and high diastereoselectivity, particularly in tandem Prins/Friedel-Crafts cyclizations.[1][2] The use of molecular sieves can further enhance its efficiency by reducing reaction times and improving yields.[1]

  • Bismuth(III) Chloride (BiCl₃) with TMSCl: The combination of BiCl₃ as a catalyst and trimethylsilyl chloride (TMSCl) as an additive has proven to be a highly effective system for the synthesis of 4-chloro-tetrahydropyrans.[3][4] This method is characterized by its mild reaction conditions and high yields.

  • Indium(III) and Scandium(III) Triflates (In(OTf)₃, Sc(OTf)₃): These triflates are powerful Lewis acids that can catalyze the Prins reaction effectively.[6][8] In(OTf)₃, in conjunction with trimethylsilyl halides, can be used to produce cis-4-halo-2,6-disubstituted tetrahydropyrans.[8]

  • Boron Trifluoride Etherate (BF₃·OEt₂): A classic and widely used Lewis acid, BF₃·OEt₂ is effective in promoting Prins cyclizations, often with high stereoselectivity.[6]

  • Iodine: As a mild Lewis acid, molecular iodine can catalyze the Prins cyclization under metal-free conditions, offering an environmentally benign alternative.[7]

Reaction Mechanisms and Experimental Workflows

The generally accepted mechanism for the Lewis acid-catalyzed Prins reaction involves the activation of the aldehyde by the Lewis acid, followed by the nucleophilic attack of the homoallylic alcohol to form an oxocarbenium ion. This key intermediate then undergoes intramolecular cyclization to form the tetrahydropyran ring.

Prins_Mechanism Aldehyde Aldehyde ActivatedAldehyde Activated Aldehyde [R-CHO-LA] Aldehyde->ActivatedAldehyde Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedAldehyde Oxocarbenium Oxocarbenium Ion ActivatedAldehyde->Oxocarbenium HomoallylicAlcohol Homoallylic Alcohol HomoallylicAlcohol->Oxocarbenium Nucleophilic Attack Tetrahydropyran Tetrahydropyran Product Oxocarbenium->Tetrahydropyran Intramolecular Cyclization Nucleophile Nucleophile (Nu-) Nucleophile->Tetrahydropyran Trapping

Caption: Generalized mechanism of the Lewis acid-catalyzed Prins reaction.

A general workflow for carrying out a Lewis acid-catalyzed Prins reaction is depicted below. The specific conditions, such as temperature, reaction time, and work-up procedure, will vary depending on the chosen catalyst and substrates.

Experimental_Workflow Start Start Setup Reaction Setup: - Inert atmosphere - Dry solvent Start->Setup AddReagents Add Homoallylic Alcohol and Aldehyde Setup->AddReagents AddCatalyst Add Lewis Acid Catalyst (often at low temperature) AddReagents->AddCatalyst Reaction Stir at specified temperature and time AddCatalyst->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for the Prins reaction.

Detailed Experimental Protocols

Below are representative experimental protocols for the Prins reaction using selected Lewis acid catalysts.

Protocol 1: BiCl₃/TMSCl-Catalyzed Synthesis of 4-Chloro-tetrahydropyran Derivatives[3][4]

Materials:

  • Bismuth(III) chloride (BiCl₃)

  • Trimethylsilyl chloride (TMSCl)

  • Homoallylic alcohol

  • Aldehyde

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a suspension of BiCl₃ (0.05 equiv) in anhydrous dichloromethane (CH₂Cl₂) containing the aldehyde (1.2 equiv) at 0 °C under an inert atmosphere, slowly add TMSCl (1.2 equiv).

  • Stir the mixture for 5 minutes at 0 °C.

  • Add a solution of the homoallylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 1 hour.

  • Upon completion, partially evaporate the solvent under reduced pressure.

  • Filter the crude mixture through a small plug of silica gel.

  • Evaporate the remaining volatiles under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-tetrahydropyran derivative.

Protocol 2: FeCl₃-Catalyzed Tandem Prins/Friedel-Crafts Cyclization[1][2]

Materials:

  • Iron(III) chloride (FeCl₃), anhydrous

  • Homoallylic alcohol (e.g., (Z)-6-phenylhex-3-en-1-ol)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • 4Å Molecular Sieves

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask containing 4Å molecular sieves, add a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add anhydrous FeCl₃ (10 mol%) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 1-2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The selection of an appropriate Lewis acid catalyst is a critical step in the successful execution of the Prins reaction. While traditional Lewis acids like BF₃·OEt₂ remain effective, modern catalysis has introduced a range of milder and more selective alternatives. Iron-based catalysts offer an economical and environmentally friendly option with excellent stereocontrol. Bismuth and indium salts provide mild conditions for the reaction, while scandium triflates are powerful catalysts for more challenging substrates. This guide provides a starting point for researchers to navigate the diverse landscape of Lewis acid catalysts for the Prins reaction and to develop efficient and selective syntheses of valuable heterocyclic compounds. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.

References

Meldrum's Acid vs. Diethyl Malonate: A Comparative Guide to Knoevenagel Condensation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of carbon-carbon bond formation, the Knoevenagel condensation stands as a cornerstone reaction, widely employed in the synthesis of fine chemicals and pharmaceuticals. The choice of the active methylene compound is pivotal to the reaction's success, with Meldrum's acid and diethyl malonate being two of the most common options. This guide provides a detailed comparison of their performance in the Knoevenagel condensation, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

At a Glance: Key Differences and Reactivity

The primary differentiator between Meldrum's acid and diethyl malonate lies in their acidity. Meldrum's acid possesses a significantly lower pKa of approximately 4.97, making it substantially more acidic than diethyl malonate, which has a pKa of about 13.[1][2] This heightened acidity is attributed to the rigid cyclic structure of Meldrum's acid, which enforces a conformation that destabilizes the C-H bond and stabilizes the resulting carbanion.[1] Consequently, Meldrum's acid can be deprotonated by weaker bases and often reacts more readily and under milder conditions than diethyl malonate.

Quantitative Comparison of Performance

The following table summarizes quantitative data from various studies, highlighting the differences in reaction conditions and outcomes when using Meldrum's acid versus diethyl malonate in Knoevenagel condensations with various aldehydes.

Active Methylene CompoundAldehydeCatalystSolventTimeYield (%)Reference
Meldrum's Acid 4-MethoxybenzaldehydePiperidine (catalytic)[bmim]BF410 hHigh (not specified)[3]
Meldrum's Acid p-AnisaldehydeProlineNone15 min75%[4]
Meldrum's Acid Aromatic AldehydesNoneWater2 hGood (not specified)[5][6]
Meldrum's Acid 4-(Dimethylamino)benzaldehydeHistidineDMSO/Water2.5 h70%[7]
Diethyl Malonate IsovaleraldehydeImmobilized GelatineDMSOOvernight85-89%[8]
Diethyl Malonate Salicylaldehyde4-PiperidinopiperidineTolueneNot specifiedNot specified[9]
Diethyl Malonate BenzaldehydePiperidineNot specifiedNot specifiedBis-adduct at 298 K[10][11]
Diethyl Malonate FormaldehydeDiethylamineNot specifiedNot specifiedBis-adduct[11][12][13]

Experimental Protocols

Detailed methodologies for representative Knoevenagel condensations are provided below.

Knoevenagel Condensation with Meldrum's Acid

Catalyst-Free Condensation in Water: A general procedure for the environmentally benign Knoevenagel condensation of aromatic aldehydes with Meldrum's acid in water involves heating a mixture of the aldehyde and Meldrum's acid in water at 75°C for 2 hours, without the addition of any catalyst.[5]

Proline-Catalyzed Solventless Condensation: In a solventless approach, an aromatic aldehyde and Meldrum's acid are mixed with a catalytic amount of proline. The reaction proceeds to a high yield within a short timeframe, typically around 15 minutes, at room temperature.[4]

Knoevenagel Condensation with Diethyl Malonate

Immobilized Gelatine Catalyzed Condensation: A mixture of an aldehyde (e.g., isovaleraldehyde, 25 mmol) and diethyl malonate (30 mmol) in DMSO (7 mL) is treated with immobilized gelatine on a polymeric support (1 g). The reaction mixture is shaken overnight at room temperature. The product is then extracted with hexane.[8]

Piperidine-Catalyzed Condensation: In a classic approach, an aldehyde (e.g., benzaldehyde) is reacted with diethyl malonate in the presence of a catalytic amount of piperidine. The reaction temperature can influence the product, with the bis-adduct forming at room temperature.[10][11]

Factors Influencing Condensation Efficiency

The efficiency of the Knoevenagel condensation is a multifactorial outcome. The inherent reactivity of the active methylene compound is a critical starting point, with the acidity playing a central role. The choice of catalyst, solvent, and reaction temperature further modulates the reaction rate and final yield.

Knoevenagel_Efficiency cluster_reagents Reactants cluster_conditions Reaction Conditions Meldrums_Acid Meldrum's Acid (pKa ~4.97) Efficiency Condensation Efficiency (Yield, Reaction Time) Meldrums_Acid->Efficiency Higher Acidity -> Higher Reactivity Diethyl_Malonate Diethyl Malonate (pKa ~13) Diethyl_Malonate->Efficiency Lower Acidity -> Lower Reactivity Catalyst Catalyst (e.g., Piperidine, Proline) Catalyst->Efficiency Influences Rate Solvent Solvent (e.g., Water, DMSO, Toluene) Solvent->Efficiency Affects Solubility & Reactivity Temperature Temperature Temperature->Efficiency Controls Rate & Selectivity

Caption: Factors influencing Knoevenagel condensation efficiency.

Conclusion

References

comparison of polylactic acid properties from different lactide stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Properties of Polylactic Acid from Different Lactide Stereoisomers

Polylactic acid (PLA) has emerged as a leading biodegradable and biocompatible polymer for a wide range of applications, from biomedical devices and drug delivery systems to packaging and 3D printing. The properties of PLA are intricately linked to the stereochemistry of its precursor, lactide. This guide provides a detailed comparison of the properties of PLA derived from different lactide stereoisomers: L-lactide, D-lactide, and their racemic mixture, D,L-lactide (which forms PDLLA), and meso-lactide.

The Influence of Stereochemistry on PLA Properties

Lactic acid, the monomer from which PLA is derived, is a chiral molecule existing in two enantiomeric forms: L-lactic acid and D-lactic acid. The dimerization of these monomers produces three stereoisomers of lactide: L-lactide (formed from two L-lactic acid molecules), D-lactide (from two D-lactic acid molecules), and meso-lactide (from one L- and one D-lactic acid molecule). A racemic mixture of L- and D-lactide is known as D,L-lactide or rac-lactide. The polymerization of these different lactide stereoisomers leads to PLAs with distinct microstructures and, consequently, different physical, thermal, and mechanical properties.

Poly(L-lactide) (PLLA), derived from L-lactide, and poly(D-lactide) (PDLA), from D-lactide, are isotactic and semi-crystalline polymers.[1][2][3] In contrast, poly(D,L-lactide) (PDLLA), produced from the polymerization of a racemic mixture of L- and D-lactides, is an amorphous polymer due to the random arrangement of L- and D-lactyl units in the polymer chain.[2][4] The degree of crystallinity significantly influences the material's mechanical strength, thermal stability, and degradation rate.

A unique phenomenon occurs when PLLA and PDLA are blended. They can form a stereocomplex, a highly ordered crystalline structure with a melting point approximately 50°C higher than that of the individual homopolymers.[4][5] This stereocomplexation enhances the thermal stability and mechanical properties of the resulting PLA.[4][5]

Comparative Data of PLA Properties

The following table summarizes the key quantitative data for PLLA, PDLA, and PDLLA, providing a clear comparison of their properties.

PropertyPoly(L-lactide) (PLLA)Poly(D-lactide) (PDLA)Poly(D,L-lactide) (PDLLA)
Crystallinity Semi-crystalline (~35-40%)[2]Semi-crystallineAmorphous[2][4]
Melting Temperature (Tm) 170-180 °C[1][2]170-180 °C[2]No melting point[2]
Glass Transition Temp. (Tg) 55-65 °C[2][4]55-65 °C[2]50-60 °C[1][2]
Young's Modulus 2.7–16 GPa[4]Similar to PLLAGenerally lower than PLLA
Tensile Strength Superior to PDLA[3]More flexible and tougher than PLLA[3]Lower than PLLA
Degradation Rate Slower[3][6]Slower than PDLLA[4]Faster[6][7]

Experimental Protocols

The characterization of PLA properties relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments cited in the comparison.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of PLA samples.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in a DSC instrument alongside an empty reference pan.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its melting point (e.g., 200 °C) to erase its thermal history.[8]

  • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.

  • A second heating scan is performed at the same heating rate.

  • The glass transition temperature is identified as a step-change in the heat flow curve. The melting temperature is determined from the peak of the endothermic melting event.

  • The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / ΔH°m) * 100 where ΔHm is the enthalpy of melting obtained from the DSC curve, and ΔH°m is the theoretical enthalpy of melting for 100% crystalline PLA (93.6 J/g).[9]

X-ray Diffraction (XRD) for Crystallinity Analysis

Objective: To determine the crystalline structure and degree of crystallinity of PLA.

Methodology:

  • A thin film or powdered sample of the PLA is prepared.

  • The sample is mounted on the sample holder of an X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation with λ = 1.54 Å).[10]

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting XRD pattern will show sharp peaks for crystalline or semi-crystalline materials (like PLLA and PDLA) at specific 2θ values corresponding to different crystal planes. Amorphous materials like PDLLA will exhibit a broad halo.[11][12]

  • The degree of crystallinity can be estimated by separating the crystalline peaks from the amorphous halo and calculating the ratio of the crystalline peak area to the total area under the curve.

Tensile Testing for Mechanical Properties

Objective: To determine the Young's modulus, tensile strength, and elongation at break of PLA.

Methodology:

  • Dog-bone shaped specimens of the PLA material are prepared according to standard specifications (e.g., ASTM D638).[13]

  • The dimensions of the specimen's cross-sectional area are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is subjected to a tensile load at a constant rate of extension (e.g., 10 mm/min) until it fractures.[13]

  • The load and displacement are continuously recorded throughout the test.

  • A stress-strain curve is generated from the load-displacement data.

  • Young's modulus is calculated from the initial linear portion of the stress-strain curve. Tensile strength is the maximum stress the material can withstand before fracture. Elongation at break is the percentage increase in length at the point of fracture.

Visualization of Structure-Property Relationships

The following diagram illustrates the relationship between the different lactide stereoisomers and the resulting properties of the polylactic acid.

PLA_Properties cluster_lactide Lactide Stereoisomers cluster_pla Polylactic Acid (PLA) cluster_properties Key Properties L_lactide L-Lactide PLLA Poly(L-lactide) (PLLA) L_lactide->PLLA Polymerization D_lactide D-Lactide PDLA Poly(D-lactide) (PDLA) D_lactide->PDLA Polymerization meso_lactide meso-Lactide rac_lactide rac-Lactide (L/D mixture) PDLLA Poly(D,L-lactide) (PDLLA) rac_lactide->PDLLA Polymerization Stereocomplex PLLA/PDLA Stereocomplex PLLA->Stereocomplex Crystalline Semi-crystalline PLLA->Crystalline PDLA->Stereocomplex PDLA->Crystalline Amorphous Amorphous PDLLA->Amorphous Stereocomplex->Crystalline Enhanced_Stability Enhanced Thermal Stability Stereocomplex->Enhanced_Stability High_Tm High Melting Temp. Crystalline->High_Tm High_Strength High Tensile Strength Crystalline->High_Strength Low_Tg Lower Glass Trans. Temp. Amorphous->Low_Tg Fast_Degradation Faster Degradation Amorphous->Fast_Degradation

Caption: Relationship between lactide stereoisomers and PLA properties.

References

GC-MS vs. HPLC for the Quantitative Analysis of Dimethyldioxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like dimethyldioxane is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for this purpose. The evidence strongly supports GC-MS as the superior method for the quantitative analysis of this volatile compound.

This compound, a volatile organic compound, lends itself well to analysis by GC-MS due to its ability to be readily vaporized without decomposition. In contrast, its lack of a UV-absorbing chromophore and high volatility present significant challenges for HPLC analysis. This guide will delve into the experimental methodologies and expected performance of both techniques, supported by data inferred from the closely related and extensively studied compound, 1,4-dioxane.

Principle of Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried through the column by an inert gas. As the separated compounds exit the column, they enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fingerprint for identification and highly sensitive quantification.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with a stationary phase in a column and a liquid mobile phase. The separation is influenced by the polarity of the analyte, stationary phase, and mobile phase. Detection is typically achieved using a UV-vis detector, which requires the analyte to absorb light. For compounds like this compound that lack a chromophore, alternative, less sensitive detection methods such as refractive index (RI) detection or derivatization to introduce a chromophore would be necessary.

Comparative Quantitative Performance

The following table summarizes the anticipated quantitative performance of GC-MS and a theoretical HPLC method for the analysis of this compound. The GC-MS data is largely inferred from established methods for the analogous compound, 1,4-dioxane, due to a lack of direct studies on this compound.

ParameterGC-MS (Inferred for this compound)HPLC (Theoretical)
Linearity (R²) > 0.99> 0.99 (with suitable detection)
Limit of Detection (LOD) Low ppb to ppt (µg/L to ng/L)High ppm to low ppb (mg/L to µg/L)
Limit of Quantitation (LOQ) Low ppb (µg/L)High ppm to low ppb (mg/L to µg/L)
Accuracy (% Recovery) 85-115%80-120% (highly method dependent)
Precision (%RSD) < 15%< 15%

Experimental Protocols

GC-MS Methodology (Recommended)

The recommended approach for the quantitative analysis of this compound is Headspace GC-MS. This technique is ideal for volatile organic compounds in complex matrices as it minimizes sample preparation and reduces contamination of the instrument.

1. Sample Preparation (Static Headspace)

  • Accurately weigh 1-5 g of the sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a similar volatile compound).

  • For aqueous samples, addition of salt (e.g., NaCl) can be used to increase the volatility of the analyte.

  • Seal the vial and place it in the headspace autosampler.

  • Equilibrate the vial at a controlled temperature (e.g., 80-100 °C) for a set time to allow the volatile compounds to partition into the headspace.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

  • Inlet: Split/splitless inlet at 250 °C.

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Parameters:

    • Ion Source: Electron Ionization (EI) at 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for 2,5-dimethyl-1,4-dioxane would be selected based on its mass spectrum (e.g., m/z 116, 101, 71, 58, 43).

HPLC Methodology (Theoretical and Challenging)

A theoretical HPLC method for this compound would likely require derivatization or the use of a less sensitive, universal detector.

1. Sample Preparation

  • Direct Injection: For simple matrices, direct injection of a filtered sample might be possible if a universal detector like a refractive index detector is used.

  • Derivatization: To use a more sensitive UV detector, a pre-column derivatization step would be necessary to attach a chromophore to the this compound molecule. This would involve a chemical reaction, significantly increasing sample preparation complexity and potential for error.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector:

    • Refractive Index Detector (RID): For direct analysis, but with significantly lower sensitivity.

    • Diode Array Detector (DAD): If a suitable derivatization agent is used.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) would be a starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing IS Internal Standard Addition Sample->IS Seal Vial Sealing IS->Seal Equilibrate Headspace Equilibration Seal->Equilibrate Injection Headspace Injection Equilibrate->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS Experimental Workflow for this compound Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Preparation Derivatization Derivatization (Optional) Sample->Derivatization Filtration Filtration Derivatization->Filtration Injection HPLC Injection Filtration->Injection Separation LC Separation Injection->Separation Detection Detection (RI or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Theoretical HPLC Experimental Workflow for this compound Analysis.

Conclusion

For the quantitative analysis of this compound, GC-MS is the unequivocally superior and recommended technique . Its inherent suitability for volatile compounds, coupled with the high sensitivity and selectivity of mass spectrometric detection, allows for robust and reliable quantification at trace levels. Sample preparation for GC-MS, particularly with headspace analysis, is straightforward and minimizes potential sources of error.

While HPLC is a powerful and versatile technique for a wide range of analytes, it is not well-suited for volatile, non-polar compounds like this compound that lack a chromophore. The development of a viable HPLC method would require significant effort in either utilizing a low-sensitivity universal detector or developing a complex and potentially unreliable derivatization procedure. Therefore, for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this compound, GC-MS is the clear and logical choice.

A Comparative Guide to Validating Dimethyldioxane Synthesis Yield: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate determination of reaction yields is paramount for process optimization and scalability. This guide provides a comparative analysis of two common analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID), for validating the yield of dimethyldioxane synthesis.

This compound, a heterocyclic compound, can be synthesized through various routes, including the acid-catalyzed reaction of propylene glycol with an aldehyde or ketone. Validating the yield of this synthesis requires a robust analytical method that is both accurate and precise. This guide will delve into the experimental protocols for both qNMR and GC-FID and present a comparative analysis of their performance.

Methodologies for Yield Determination

This section outlines the detailed experimental protocols for the synthesis of 2,4-dimethyl-1,3-dioxane and its subsequent yield determination using both qNMR and GC-FID techniques.

Synthesis of 2,4-dimethyl-1,3-dioxane

A common method for the synthesis of 2,4-dimethyl-1,3-dioxane is the reaction of propylene glycol with acetaldehyde, catalyzed by an acid resin.

Materials:

  • Propylene glycol

  • Acetaldehyde

  • Acidic ion-exchange resin (e.g., Amberlite IR-120)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for qNMR

  • Internal Standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

  • Internal Standard for GC-FID (e.g., n-dodecane)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propylene glycol and a molar excess of acetaldehyde.

  • Add a catalytic amount of the acid resin.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress over time.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure to obtain the crude product.

Quantitative NMR (qNMR) Protocol

Sample Preparation:

  • Accurately weigh a specific amount of the crude reaction product into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a signal in a region of the ¹H NMR spectrum that does not overlap with the signals of the reactants or products.

  • Add a sufficient volume of deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both the product and the internal standard). This is crucial for accurate quantification. A typical starting point is a d1 of 30 seconds.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Pulse Angle: 90° pulse.

Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the characteristic, well-resolved signals of both the 2,4-dimethyl-1,3-dioxane product and the internal standard.

  • Calculate the molar amount of the product using the following formula:

    Molproduct = (Iproduct / Nproduct) * (NIS / IIS) * MolIS

    Where:

    • Iproduct = Integral of the product signal

    • Nproduct = Number of protons giving rise to the product signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons giving rise to the internal standard signal

    • MolIS = Moles of the internal standard

  • Determine the reaction yield based on the initial moles of the limiting reactant.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Sample Preparation:

  • Accurately weigh a specific amount of the crude reaction product into a vial.

  • Add a known volume of a suitable solvent (e.g., diethyl ether).

  • Add a known amount of a suitable internal standard (e.g., n-dodecane). The internal standard should be well-resolved from the product and other components in the chromatogram.

  • Prepare a series of calibration standards containing known concentrations of purified 2,4-dimethyl-1,3-dioxane and the internal standard.

GC-FID Conditions:

  • Column: A suitable capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of 2,4-dimethyl-1,3-dioxane to the peak area of the internal standard against the concentration of the dioxane in the calibration standards.

  • Inject the prepared sample of the crude reaction mixture.

  • Calculate the concentration of 2,4-dimethyl-1,3-dioxane in the sample using the calibration curve.

  • Determine the total amount of product and calculate the reaction yield based on the initial moles of the limiting reactant.

Comparative Data Presentation

The following table presents a hypothetical but realistic comparison of the yield determination for the synthesis of 2,4-dimethyl-1,3-dioxane using qNMR and GC-FID.

ParameterqNMRGC-FID
Sample Preparation Time ~10 minutes~30 minutes (including calibration standards)
Analysis Time per Sample ~15 minutes~20 minutes
Need for Pure Standard No (uses an internal standard of known concentration)Yes (for calibration curve)
Selectivity High (based on distinct NMR signals)High (based on chromatographic separation)
Precision (RSD) < 2%< 3%
Accuracy High (direct molar ratio)High (dependent on calibration curve accuracy)
Determined Yield 85.2%84.5%

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for yield determination using qNMR and GC-FID.

qNMR_Workflow cluster_synthesis Synthesis cluster_qnmr qNMR Analysis synthesis Synthesize this compound workup Reaction Work-up synthesis->workup sample_prep Prepare NMR Sample (Crude Product + Internal Standard) workup->sample_prep acquire Acquire 1H NMR Spectrum sample_prep->acquire process Process Data (Integration) acquire->process calculate Calculate Molar Ratio & Yield process->calculate

qNMR Experimental Workflow

GCFID_Workflow cluster_synthesis Synthesis cluster_gcfid GC-FID Analysis synthesis Synthesize this compound workup Reaction Work-up synthesis->workup sample_prep Prepare Sample for Injection (Crude Product + Internal Standard) workup->sample_prep cal_prep Prepare Calibration Standards inject Inject Standards & Sample cal_prep->inject sample_prep->inject analyze Analyze Chromatograms (Peak Area Ratio) inject->analyze calculate Calculate Concentration & Yield analyze->calculate

GC-FID Experimental Workflow

Discussion and Comparison

Both qNMR and GC-FID are powerful techniques for the quantitative analysis of reaction mixtures.

qNMR offers the significant advantage of being a primary analytical method, meaning it does not require a calibration curve using an authentic standard of the analyte. The quantification is based on the direct relationship between the integral of an NMR signal and the number of protons giving rise to that signal. This can be particularly beneficial in early-stage drug development when a pure standard of the product may not be readily available. The sample preparation for qNMR is also generally faster. However, care must be taken to ensure complete relaxation of all relevant nuclei for accurate integration, which may require longer experiment times (increased relaxation delays).

GC-FID , on the other hand, is a highly sensitive and robust technique, especially for volatile compounds like this compound. It provides excellent separation of components in a mixture, which can be advantageous if there are overlapping signals in the NMR spectrum. The main drawback is the need to prepare a calibration curve with a pure standard of the analyte, which can be time-consuming and introduces an additional source of potential error.

Conclusion

The choice between qNMR and GC-FID for validating the yield of this compound synthesis will depend on the specific needs of the researcher and the resources available.

  • For rapid and direct quantification, especially when a pure standard is not available, qNMR is an excellent choice. Its nature as a primary ratio method can provide highly accurate results with minimal sample preparation.

  • When high sensitivity and the separation of complex mixtures are critical, and a pure standard is accessible, GC-FID remains a reliable and powerful option.

Ultimately, for method validation and in regulated environments, it is often beneficial to use orthogonal methods. Therefore, employing both qNMR and GC-FID can provide a comprehensive and robust validation of the synthesis yield, increasing confidence in the obtained results.

a comparative analysis of catalysts for stereoselective lactide polymerization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Catalysts for Stereoselective Lactide Polymerization

For Researchers, Scientists, and Drug Development Professionals

The stereoselective polymerization of lactide is a critical process for the synthesis of biodegradable polylactide (PLA) with tailored thermal and mechanical properties. The choice of catalyst is paramount in controlling the polymer's microstructure, molecular weight, and polydispersity, which in turn dictates its suitability for various applications, including drug delivery systems, medical implants, and sustainable packaging. This guide provides a comparative analysis of prominent metal-based and organocatalytic systems for the stereoselective ring-opening polymerization (ROP) of lactide, supported by experimental data.

Performance Comparison of Catalysts

The following table summarizes the performance of selected catalysts for the stereoselective polymerization of racemic lactide (rac-LA), highlighting key parameters such as monomer conversion, molecular weight, polydispersity index (PDI), and stereoselectivity.

Catalyst SystemCatalystMonomerTemp. (°C)Time (h)Conv. (%)M_n_ (kDa)PDIStereoselectivity (P_m_ / P_r_)
Metal-Based Catalysts
Aluminum Salenrac-(salen)AlO_i_Prrac-LA7049528.81.10P_m_ = 0.85[1]
Aluminum Salen(R,R)-(salen)AlO_i_Prrac-LA70249829.41.05-
Zinc β-diiminate[(BDI)ZnO_i_Pr]2rac-LA029529.01.14P_r_ = 0.94[2][3]
Yttrium Sal-Binap(R)-(SalBinap)YO(CH_2_)2_NMe_2meso-LA250.5>9830.11.12P_s_ > 0.95
Organocatalysts
Phosphazene/UreaC_3_N_3_-Py-P_3_/U4rac-LA200.179227.51.07P_m_ = 0.92
Thiourea/PhosphazeneTakemoto's catalyst/t-BuP_2_rac-LA25728524.81.15P_m_ = 0.88[4]

Note: P_m_ refers to the probability of forming a meso dyad (isotactic preference), P_r_ refers to the probability of forming a racemo dyad (heterotactic preference), and P_s_ refers to the probability of forming a syndiotactic dyad.

Mechanistic Overview and Experimental Workflow

To understand the process of stereoselective lactide polymerization, it is essential to visualize the general reaction mechanism and the typical workflow for comparing different catalyst systems.

G General Mechanism of Stereoselective Ring-Opening Polymerization cluster_initiation Initiation cluster_propagation Propagation Catalyst Catalyst ActiveSpecies Active Catalyst-Initiator Species Catalyst->ActiveSpecies Initiator Initiator (e.g., ROH) Initiator->ActiveSpecies Stereocontrol Stereoselective Insertion ActiveSpecies->Stereocontrol Coordination Lactide Lactide Monomer Lactide->Stereocontrol GrowingChain Growing Polymer Chain GrowingChain->Stereocontrol Chain End Reactivation Polymer Polylactide GrowingChain->Polymer Termination/Quenching Stereocontrol->GrowingChain Ring-Opening

Caption: General mechanism of stereoselective ring-opening polymerization of lactide.

G Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_comparison Comparison CatalystPrep Catalyst Synthesis/Purification ReactionSetup Reaction Setup (Inert Atmosphere) CatalystPrep->ReactionSetup MonomerPrep Monomer Purification (Lactide) MonomerPrep->ReactionSetup SolventPrep Solvent Drying SolventPrep->ReactionSetup Polymerization Polymerization under Controlled Conditions (Temp, Time, Concentration) ReactionSetup->Polymerization Quenching Reaction Quenching Polymerization->Quenching Isolation Polymer Isolation & Purification Quenching->Isolation Conversion Conversion Determination (NMR) Isolation->Conversion MWD Molecular Weight & PDI (GPC) Isolation->MWD Stereo Stereoregularity (NMR) Isolation->Stereo Thermal Thermal Properties (DSC) Isolation->Thermal DataAnalysis Data Tabulation & Analysis Conversion->DataAnalysis MWD->DataAnalysis Stereo->DataAnalysis Thermal->DataAnalysis Conclusion Conclusion on Catalyst Performance DataAnalysis->Conclusion

Caption: Typical experimental workflow for comparing catalyst performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the polymerization of lactide and the characterization of the resulting polylactide.

General Procedure for Stereoselective Polymerization of rac-Lactide

This protocol is a general guideline and may require optimization for specific catalyst systems.

Materials:

  • rac-Lactide (recrystallized from dry toluene)

  • Catalyst (synthesized and purified under inert atmosphere)

  • Initiator (e.g., benzyl alcohol, dried over molecular sieves)

  • Anhydrous solvent (e.g., toluene, dichloromethane, distilled over a drying agent)

  • Schlenk flask and other oven-dried glassware

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the desired amount of catalyst to a Schlenk flask equipped with a magnetic stir bar.

  • Add the appropriate volume of anhydrous solvent to dissolve the catalyst.

  • In a separate oven-dried vial, dissolve the desired amount of rac-lactide in the anhydrous solvent.

  • Transfer the lactide solution to the Schlenk flask containing the catalyst via a cannula or a gas-tight syringe.

  • Add the initiator (e.g., benzyl alcohol) to the reaction mixture. The monomer-to-initiator ratio will determine the target molecular weight.

  • Place the Schlenk flask in a pre-heated oil bath at the desired reaction temperature and stir for the specified reaction time.

  • After the designated time, quench the polymerization by adding a small amount of a proton source (e.g., benzoic acid or acidic methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Characterization of Polylactide

1. Determination of Monomer Conversion by ¹H NMR Spectroscopy:

  • Dissolve a small, accurately weighed sample of the crude polymer in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the methine proton of the unreacted lactide (around 5.0 ppm) and the methine proton of the polymer backbone (around 5.1-5.2 ppm).

  • Calculate the conversion using the following formula: Conversion (%) = [Integral(Polymer CH)] / [Integral(Polymer CH) + Integral(Lactide CH)] * 100

2. Determination of Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC):

  • Prepare a dilute solution of the purified polymer in a suitable solvent for GPC analysis (e.g., THF or chloroform).

  • Calibrate the GPC system using polystyrene standards.

  • Inject the polymer solution into the GPC system.

  • Determine the number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and PDI (M_w_/M_n_) from the resulting chromatogram using the calibration curve.

3. Determination of Stereoregularity by Homonuclear Decoupled ¹H NMR Spectroscopy:

  • Dissolve a sample of the purified polymer in a deuterated solvent (e.g., CDCl₃).

  • Acquire a homonuclear decoupled ¹H NMR spectrum, focusing on the methine region (around 5.1-5.2 ppm). This technique simplifies the complex multiplets into singlets, allowing for the resolution of different stereosequences (tetrads).

  • Analyze the relative intensities of the signals corresponding to different tetrads (e.g., mmm, mmr, rmr, mrm, mrr, rrr) to determine the stereoregularity of the polymer. The probability of meso (P_m_) or racemo (P_r_) linkages can be calculated from the integration of these peaks.[5][6]

References

A Comparative Guide to Ethereal Solvents: Dimethyldioxane, THF, and 1,4-Dioxane

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. For researchers, scientists, and professionals in drug development, a thorough understanding of solvent properties is paramount. This guide provides a detailed comparison of dimethyldioxane, tetrahydrofuran (THF), and 1,4-dioxane, three ethereal solvents with distinct characteristics and applications.

Physical and Chemical Properties at a Glance

A summary of the key physical and chemical properties of this compound (specifically 2,5-dimethyl-1,4-dioxane and 4,4-dimethyl-1,3-dioxane as representative isomers), THF, and 1,4-dioxane is presented below. These properties are fundamental to their behavior as solvents and their suitability for various experimental conditions.

PropertyThis compound (2,5-isomer)This compound (4,4-isomer)Tetrahydrofuran (THF)1,4-Dioxane
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂C₄H₈OC₄H₈O₂
Molar Mass ( g/mol ) 116.16116.1672.1188.11
Boiling Point (°C) 116.5–121~13366101.1
Melting Point (°C) -4.5-66-108.411.8
Density (g/cm³) 0.932 (at 20°C)0.99230.8876 (at 20°C)1.033
Solubility in Water ImmiscibleSoluble in polar solventsMiscibleMiscible
Vapor Pressure N/AN/A193 hPa (at 20°C)37 mmHg (at 20°C)
Flash Point (°C) 23.9N/A-2012

Performance as Solvents: A Comparative Analysis

Tetrahydrofuran (THF) is a widely used aprotic, moderately polar solvent capable of dissolving a broad range of polar and nonpolar compounds.[1][2] Its ability to form strong complexes with Lewis acids like Li⁺ and Mg²⁺ makes it a popular choice for organometallic reactions, including Grignard and organolithium reactions.[1][3][4] The oxygen atom's lone pairs in THF are readily available for coordination, which helps to stabilize reactive intermediates.[3] However, its low boiling point of 66°C can be a limitation for reactions requiring higher temperatures.[3] THF is also known to form explosive peroxides upon exposure to air, necessitating the use of stabilizers like butylated hydroxytoluene (BHT).[1]

1,4-Dioxane is another versatile aprotic solvent, often used as a higher-boiling point alternative to THF.[5][6] With a boiling point of 101.1°C, it is suitable for reactions that require more thermal energy.[5] While it is also a cyclic ether, its two oxygen atoms are in a 1,4-relationship, which can influence its coordination properties compared to THF.[2] 1,4-Dioxane is miscible with water and is used in a variety of applications, including as a solvent for inks, adhesives, and in some palladium-catalyzed cross-coupling reactions.[5][7] It is considered less toxic than THF in some contexts, which can be an advantage in industrial applications.[2][5]

This compound represents a class of solvents with various isomers, each exhibiting unique properties. For instance, 2,5-dimethyl-1,4-dioxane is immiscible with water, a characteristic that can be advantageous in liquid-liquid extractions.[6] In contrast to THF and 1,4-dioxane, some isomers of this compound are highly susceptible to acid-catalyzed hydrolysis, which limits their use in acidic reaction conditions.[8] The presence of methyl groups can also influence the solvent's polarity and solvating power. While not as commonly used as THF or 1,4-dioxane, dimethyldioxanes can offer specific advantages in certain applications where their unique solubility profile or higher boiling points are desirable.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic organic reaction that can be performed using ethereal solvents. Below is a general protocol, with specific considerations for each of the three solvents. This reaction involves the reaction of an alkoxide with a primary alkyl halide.

Materials:

  • Alcohol (e.g., 2-naphthol)

  • Sodium hydroxide (NaOH) or other strong base

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Solvent (this compound, THF, or 1,4-Dioxane)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol in the chosen solvent. Add the strong base (e.g., sodium hydroxide) and stir the mixture. If using THF or 1,4-dioxane, the reaction can be gently heated to facilitate the deprotonation of the alcohol to form the alkoxide.

  • Nucleophilic Substitution: To the solution containing the alkoxide, add the primary alkyl halide. The reaction mixture is then heated to reflux.

    • Using THF: Reflux will occur at approximately 66°C. This lower temperature may require longer reaction times but can be beneficial for thermally sensitive substrates.

    • Using 1,4-Dioxane: Reflux will be around 101°C, which can significantly shorten the reaction time.

    • Using this compound: The reflux temperature will depend on the specific isomer used (e.g., ~117-120°C for 2,5-dimethyl-1,4-dioxane). This higher boiling point can be advantageous for slow reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent like THF or 1,4-dioxane, the solvent can be removed under reduced pressure. The residue is then partitioned between water and an extraction solvent (e.g., diethyl ether or ethyl acetate). If using a water-immiscible this compound isomer, the reaction mixture can be directly washed with water in a separatory funnel.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude ether product. The product can be further purified by distillation or chromatography.

Safety and Environmental Impact

Toxicity:

  • THF: Chronic exposure to THF is suspected of causing cancer.[1] It can also penetrate the skin, causing dehydration.[1]

  • 1,4-Dioxane: It is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA).[6][9] Exposure to high levels can cause damage to the nasal cavity, liver, and kidneys.[5][6]

  • This compound: Specific toxicity data for various this compound isomers is less readily available and should be handled with care, assuming similar hazards to other cyclic ethers until proven otherwise.

Environmental Fate:

  • THF and 1,4-Dioxane: Both are water-miscible and can be persistent in groundwater, posing challenges for remediation.[10]

  • This compound: The environmental fate will depend on the specific isomer. Water-immiscible isomers may behave differently in the environment compared to their water-soluble counterparts. Some this compound compounds have been studied in the context of their environmental presence and stability.[11]

Peroxide Formation: All three solvents are ethers and are prone to forming explosive peroxides upon storage and exposure to air and light.[1][8] It is crucial to test for the presence of peroxides before distilling these solvents to dryness.

Logical Workflow for Solvent Selection

For a common reaction such as a nucleophilic substitution, the choice of an ethereal solvent can be guided by several factors. The following diagram illustrates a logical workflow for this selection process.

SolventSelection Solvent Selection for Nucleophilic Substitution start Start: Define Reaction Requirements temp High Temperature Required (>100°C)? start->temp organometallic Involves Grignard or Organolithium Reagent? temp->organometallic No dioxane Consider 1,4-Dioxane or this compound temp->dioxane Yes extraction Need for Easy Aqueous Extraction? organometallic->extraction No thf Consider THF organometallic->thf Yes acid_stability Acidic Conditions? extraction->acid_stability No dimethyldioxane_immiscible Consider Water-Immiscible this compound extraction->dimethyldioxane_immiscible Yes avoid_this compound Avoid Acid-Labile this compound acid_stability->avoid_this compound Yes end Final Solvent Choice acid_stability->end No dioxane->end thf->end dimethyldioxane_immiscible->end avoid_this compound->end

Caption: Logical workflow for selecting an ethereal solvent.

Conclusion

The selection of an appropriate ethereal solvent is a multifaceted decision that requires careful consideration of the reaction conditions, substrate stability, and safety and environmental implications.

  • THF remains a workhorse solvent for many organometallic reactions due to its excellent solvating properties and ability to stabilize reactive species, though its low boiling point and peroxide-forming tendency are key drawbacks.

  • 1,4-Dioxane serves as a valuable higher-boiling point alternative to THF, offering a wider temperature range for reactions. However, its potential carcinogenicity necessitates stringent safety precautions.

  • This compound isomers offer a more diverse range of properties, including water immiscibility for some, which can simplify workup procedures. Their susceptibility to acid-catalyzed hydrolysis and less comprehensive safety data warrant careful evaluation before use.

Ultimately, the optimal solvent choice will depend on a balanced assessment of these factors to achieve the desired reaction outcome in a safe and environmentally responsible manner.

References

GC-MS for Accurate Quantification of Dimethyldioxane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical isomers is paramount for ensuring product quality, safety, and efficacy. Dimethyldioxane isomers, present as potential impurities or degradation products, require robust analytical methods for their determination. This guide provides a comprehensive overview of the accuracy and precision of Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying these isomers, alongside a comparison with alternative methods, supported by experimental data.

Performance of GC-MS in Quantifying Dioxane Analogs

GC-MS is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds.[1] Its high specificity and sensitivity make it particularly suitable for isomer analysis.[1] The following tables summarize the quantitative performance of validated GC-MS methods for the analysis of 1,4-dioxane, which can be considered indicative for this compound isomers.

Table 1: Accuracy and Precision of Headspace GC-MS for 1,4-Dioxane
ParameterResultReference
Accuracy (Recovery) 94.6% to 102.1%[2]
Precision (RSD) 0.2% to 1.1%[2]

A collaborative study with ten participating laboratories demonstrated excellent accuracy and reproducibility for the headspace GC-MS method in determining 1,4-dioxane in cosmetic products.[2]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
ParameterResultReference
Linearity (R²) > 0.999[2][3]
Concentration Range 0.1287 - 1.2875 µg/mL[2]
Limit of Detection (LOD) 0.11 ± 0.002 mg/L[3]
Limit of Quantification (LOQ) 0.37 ± 0.01 mg/L[3]

The method exhibits excellent linearity over the specified concentration range. The reported LOD and LOQ demonstrate the high sensitivity of the GC-MS technique.[2][3]

Table 3: Performance of Direct Injection GC-MS for 1,4-Dioxane
ParameterResultReference
Linearity (R²) 0.9998 (SIM mode)
Concentration Range 0.05 to 40 ppb
Precision (RSD) < 20% (for seven replicates at 0.07 and 2.0 ppb)

Direct injection GC-MS, particularly in Selected Ion Monitoring (SIM) mode, provides high sensitivity and linearity for the analysis of 1,4-dioxane in drinking water.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below is a typical experimental protocol for the GC-MS analysis of dioxane compounds.

Sample Preparation (Headspace Analysis)
  • Sample Weighing: Accurately weigh a specific amount of the sample into a headspace vial.

  • Internal Standard Addition: Add a known amount of a deuterated internal standard (e.g., 1,4-dioxane-d8) to the vial.[4]

  • Matrix Modification: For certain matrices, the addition of a salt solution may be required to enhance the partitioning of the analytes into the headspace.[4]

  • Equilibration: The vial is sealed and heated at a specific temperature for a defined period to allow for equilibrium to be reached between the sample and the headspace.[4]

GC-MS Parameters
  • Gas Chromatograph (GC): An Agilent 8890 GC or similar, equipped with a suitable capillary column (e.g., DB-624).

  • Mass Spectrometer (MS): An Agilent 7010B Triple Quadrupole MS or equivalent.[5]

  • Injection Mode: Headspace or direct liquid injection.

  • Inlet Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the isomers, for example, starting at 40°C and ramping up to 220°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the target this compound isomers and the internal standard. For 1,4-dioxane, characteristic ions are m/z 88, 58, and 43.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of this compound isomers.

GCMS_Workflow GC-MS Analysis Workflow for this compound Isomers cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Weighing Weighing Sample->Weighing IS_Addition Internal Standard Spiking Weighing->IS_Addition Sealing Vial Sealing IS_Addition->Sealing Headspace Headspace Incubation Sealing->Headspace Injection Injection Headspace->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Result Reporting Quantification->Report end End Report->end start Start start->Sample

Caption: Workflow for GC-MS quantification of this compound isomers.

Comparison with Alternative Methods

While GC-MS is a highly effective technique, other methods can also be employed for the quantification of this compound isomers. The choice of method often depends on the specific analytical requirements, such as the required sensitivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds.[6]

  • Advantages:

    • Suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis.[1]

    • A wide variety of stationary and mobile phases provides flexibility in method development.

  • Disadvantages:

    • Generally offers lower resolution for separating closely related isomers compared to high-resolution capillary GC.

    • Detection methods such as UV-Vis may lack the specificity of mass spectrometry, especially in complex matrices. Coupling with a mass spectrometer (LC-MS) can overcome this limitation but increases the complexity and cost of the analysis.

Comparison Summary
FeatureGC-MSHPLC
Analyte Volatility RequiredNot required
Isomer Separation Excellent with appropriate columnsCan be challenging
Sensitivity Very high, especially in SIM modeModerate to high (detector dependent)
Specificity High (based on mass-to-charge ratio)Moderate (UV) to High (MS)
Sample Throughput ModerateGenerally higher than GC-MS
Cost Moderate to highModerate to high

References

A Comparative Guide to Lactide and ε-Caprolactone for Biodegradable Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biodegradable polyesters is a cornerstone of modern biomedical and pharmaceutical research. Among the most prominent monomers used for this purpose are lactide (LA) and ε-caprolactone (CL), which are polymerized to form polylactide (PLA) and polycaprolactone (PCL), respectively. These aliphatic polyesters are renowned for their biocompatibility and biodegradability, making them ideal candidates for applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.[1][2][3][4][5]

The choice between lactide and ε-caprolactone is critical as it dictates the fundamental properties of the resulting polymer, including its degradation rate, mechanical strength, and thermal characteristics. This guide provides an objective comparison of these two monomers, supported by experimental data, to aid researchers in selecting the optimal material for their specific application.

Polymer Synthesis: Ring-Opening Polymerization (ROP)

The most common and efficient method for synthesizing high-molecular-weight PLA and PCL is the ring-opening polymerization (ROP) of their respective cyclic monomers, lactide and ε-caprolactone.[6][7][8] This method offers excellent control over the polymer's molecular weight and structure. The reaction is typically initiated by an alcohol and catalyzed by a variety of compounds, with tin(II) 2-ethylhexanoate (stannous octoate, Sn(Oct)₂) being the most widely used due to its high reactivity and low toxicity.[6][9][10]

The polymerization proceeds via a coordination-insertion mechanism, where the catalyst activates the monomer for nucleophilic attack by the initiator's hydroxyl group, leading to the propagation of the polymer chain.[9][11]

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Catalyst (e.g., Sn(Oct)₂) Activated_Complex Activated Monomer-Catalyst Complex Catalyst->Activated_Complex activates Initiator Initiator (R-OH) Initiator->Activated_Complex attacks Monomer Cyclic Monomer (Lactide or ε-Caprolactone) Monomer->Activated_Complex Opened_Ring Initiator-Monomer Unit Activated_Complex->Opened_Ring ring-opening Polymer_Chain Growing Polymer Chain Opened_Ring->Polymer_Chain forms Polymer_Chain->Polymer_Chain Another_Monomer Monomer Another_Monomer->Polymer_Chain

Caption: General workflow for Ring-Opening Polymerization (ROP).

Comparison of Physicochemical and Mechanical Properties

The structural differences between lactide and ε-caprolactone give rise to significant variations in the properties of their corresponding homopolymers, PLA and PCL. PLA is characterized by its high strength and stiffness, whereas PCL is a more flexible and tougher material. These differences are critical when designing materials for specific biomedical applications. For instance, load-bearing devices may require the rigidity of PLA, while soft-tissue engineering scaffolds might benefit from the elasticity of PCL.

Chemical Structures

Chemical_Structures cluster_monomers Monomers cluster_polymers Resulting Polymers Lactide Lactide (C₆H₈O₄) PLA Polylactide (PLA) Caprolactone ε-Caprolactone (C₆H₁₀O₂) PCL Polycaprolactone (PCL)

Caption: Chemical structures of monomers and their polymers.

Performance Data: PLA vs. PCL

The table below summarizes key quantitative data comparing the thermal and mechanical properties of PLA and PCL. The glass transition temperature (Tg) of PLA is well above room temperature, making it a rigid, glassy polymer, while PCL's low Tg makes it rubbery and flexible at the same temperature.

PropertyPolylactide (PLA)Polycaprolactone (PCL)References
Thermal Properties
Glass Transition Temp. (Tg)53 - 62 °C-60 °C[12]
Melting Temp. (Tm)130 - 180 °C56 - 65 °C[11][13]
Degradation Temp.~305 °C~347 °C[14]
Mechanical Properties
Tensile Strength42.9 - 54.1 MPa11 - 35 MPa[5][15][16]
Elastic Modulus (Young's)3 - 4 GPa0.2 - 0.4 GPa[15]
Elongation at Break3.5 - 10.3 %> 700 %[16]
Other Properties
CrystallinitySemi-crystalline / AmorphousSemi-crystalline[14][17]
Degradation RateMonths to ~2 years2 - 4 years[15][17][18]

Polymer Degradation: A Tale of Two Timelines

Both PLA and PCL degrade via the hydrolysis of their ester bonds.[15] However, the rate of degradation differs significantly. PLA degrades much faster than PCL, a difference attributed to PCL's higher hydrophobicity and crystallinity.[2][17][18] The degradation of PLA produces lactic acid, a natural human metabolite, while PCL degrades into 6-hydroxycaproic acid, which is eliminated through metabolic pathways.[15]

This difference in degradation kinetics is a key factor in material selection for drug delivery. A formulation requiring release over weeks to months might use PLA or a copolymer, while a long-term implant intended to last for years would be better suited to PCL.[2]

Degradation_Pathway cluster_pla PLA Degradation cluster_pcl PCL Degradation PLA Polylactide (PLA) PLA_Oligo Oligomers PLA->PLA_Oligo Hydrolysis (H₂O) Lactic_Acid Lactic Acid PLA_Oligo->Lactic_Acid Hydrolysis (H₂O) Metabolism Metabolic Cycle Lactic_Acid->Metabolism PCL Polycaprolactone (PCL) PCL_Oligo Oligomers PCL->PCL_Oligo Hydrolysis (H₂O) Hydroxycaproic_Acid 6-Hydroxycaproic Acid PCL_Oligo->Hydroxycaproic_Acid Hydrolysis (H₂O) Hydroxycaproic_Acid->Metabolism

Caption: Hydrolytic degradation pathway of PLA and PCL.

Tuning Properties with Copolymers

To achieve properties intermediate to those of PLA and PCL, or to fine-tune the degradation rate, lactide and ε-caprolactone can be copolymerized to create poly(lactide-co-caprolactone) (PLCL).[19] By varying the monomer feed ratio, the mechanical properties and degradation profile of the resulting copolymer can be precisely controlled to meet the demands of a specific application, such as vascular tissue engineering where both strength and elasticity are required.[19][20] Similarly, lactide is often copolymerized with glycolide to form poly(lactic-co-glycolic acid) (PLGA), one of the most widely used biodegradable polymers in the pharmaceutical field due to its tunable degradation rate, which can be controlled by adjusting the lactide-to-glycolide ratio.[1][2]

Polymer_Selection_Workflow Start Start: Define Application Requirements Mechanical High Strength & Rigidity? Start->Mechanical Flexibility High Flexibility & Toughness? Mechanical->Flexibility No Use_PLA Use PLA (e.g., bone screws) Mechanical->Use_PLA Yes Degradation Desired Degradation Time? Degradation->Use_PLA Short-Term (Months-2 Yrs) Use_PCL Use PCL (e.g., long-term implants) Degradation->Use_PCL Long-Term (>2 Yrs) Use_Copolymer Use Copolymer (PLGA, PLCL) (e.g., drug delivery, soft tissue) Degradation->Use_Copolymer Tunable (Weeks-Months) Flexibility->Use_PCL Yes Tunable Tunable Properties Needed? Flexibility->Tunable No Use_PLA->Degradation Use_PCL->Degradation Use_Copolymer->Degradation Tunable->Degradation No Tunable->Use_Copolymer Yes

Caption: Decision workflow for polymer selection.

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide standardized protocols for the synthesis of these essential biodegradable polyesters.

Protocol 1: Synthesis of Polylactide (PLA) via ROP

This protocol describes the bulk ring-opening polymerization of L-lactide using tin(II) octoate as a catalyst.[6][11][21]

  • Monomer and Catalyst Preparation:

    • Dry L-lactide monomer under vacuum at 40-50 °C for at least 24 hours to remove residual moisture. Purity of the monomer is critical for achieving high molecular weight.[6]

    • Prepare a stock solution of the catalyst, tin(II) octoate, in anhydrous toluene. The monomer-to-catalyst ratio typically ranges from 1000:1 to 20,000:1, depending on the desired molecular weight and reaction rate.

  • Polymerization:

    • Add the purified L-lactide to a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer.

    • Heat the vessel to the reaction temperature, typically between 160 °C and 190 °C, under a nitrogen atmosphere.[11][21]

    • Inject the required amount of the tin(II) octoate catalyst solution and an initiator (e.g., lauryl alcohol or 1-dodecanol) into the molten lactide with vigorous stirring.[11][22]

    • Continue the reaction for 2 to 5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.[23]

  • Purification:

    • After the reaction is complete, cool the polymer to room temperature.

    • Dissolve the crude PLA in a suitable solvent, such as chloroform or dichloromethane.[11]

    • Precipitate the polymer by slowly adding the solution to a non-solvent like cold methanol.[11][21]

    • Collect the purified white, fibrous PLA by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Synthesis of Polycaprolactone (PCL) via ROP

This protocol outlines the synthesis of PCL from ε-caprolactone using a similar ROP method.[7][13][24]

  • Monomer and Catalyst Preparation:

    • Dry the ε-caprolactone monomer over calcium hydride (CaH₂) for 48 hours, followed by distillation under reduced pressure to ensure it is free of water.

    • Prepare the tin(II) octoate catalyst and an alcohol initiator (e.g., benzyl alcohol or 1-dodecanol) as described in the PLA protocol. The monomer-to-initiator ratio will determine the final molecular weight.

  • Polymerization:

    • Charge a dry reaction vessel with the purified ε-caprolactone and initiator under a nitrogen atmosphere.

    • Heat the mixture to the desired reaction temperature, typically between 110 °C and 140 °C.[9][24][25]

    • Add the catalyst to the mixture to start the polymerization.

    • Allow the reaction to proceed for 4 to 24 hours. Samples can be taken periodically to monitor monomer conversion via ¹H NMR.[24]

  • Purification:

    • Once the desired conversion is reached, cool the reaction mixture.

    • Dissolve the polymer in a solvent like tetrahydrofuran (THF) or dichloromethane.[24]

    • Precipitate the PCL by adding the solution to a cold non-solvent such as methanol or diethyl ether.[24]

    • Filter the resulting white solid and dry it thoroughly in a vacuum oven at room temperature.

Protocol 3: Synthesis of PLGA Nanoparticles via Emulsification-Solvent Evaporation

This protocol describes a common method for formulating copolymers like PLGA into nanoparticles for drug delivery applications.[26][27][28]

  • Phase Preparation:

    • Organic Phase: Dissolve PLGA polymer (and the hydrophobic drug, if applicable) in a water-immiscible organic solvent with a low boiling point, such as dichloromethane (DCM) or ethyl acetate.[26][28] A typical concentration is 250 mg of PLGA in 5 mL of DCM.[28]

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant to stabilize the emulsion. Poly(vinyl alcohol) (PVA) is commonly used at a concentration of 1-5% (w/v).[27][28]

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-energy stirring or sonication. This breaks the organic phase into nanoscale droplets, forming an oil-in-water (o/w) emulsion.[27][28]

    • For sonication, use a probe sonicator in an ice bath to prevent overheating.[28]

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of water and stir continuously at room temperature overnight. This allows the organic solvent (DCM) to evaporate, causing the PLGA to precipitate and form solid nanoparticles.[27]

  • Collection and Purification:

    • Collect the nanoparticles by centrifugation. Multiple washing steps with distilled water are necessary to remove residual PVA and any unencapsulated drug.[27]

    • A typical centrifugation setting is 10,000-12,000 rpm for 5-30 minutes.[27][28]

    • The final nanoparticle pellet can be resuspended in water or lyophilized for long-term storage.

References

A Comparative Guide to the Synthetic Routes of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, prized for the high acidity of its methylene protons and its utility as a precursor to a wide array of chemical structures. Its synthesis has been approached through several routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

Comparison of Synthetic Performance

The following table summarizes the key quantitative data for the different synthetic routes to Meldrum's acid, offering a clear comparison of their performance.

Synthetic RouteReactantsCatalystSolventReaction Time (hours)Temperature (°C)Yield (%)Purity/Notes
Route 1: Meldrum's Original Synthesis (Optimized) Malonic Acid, Acetone, Acetic AnhydrideSulfuric AcidNone (neat)~19092.35High purity (99.82% by HPLC).
Route 2: Meldrum's Original Synthesis (Standard) Malonic Acid, Acetone, Acetic AnhydrideSulfuric AcidNone (neat)Not specified0-550Standard laboratory procedure.
Route 3: Iodine-Catalyzed Synthesis Malonic Acid, Acetone, Acetic AnhydrideIodineNone (neat)33077.1Milder catalyst compared to sulfuric acid.
Route 4: Isopropenyl Acetate Method Malonic Acid, Isopropenyl AcetateSulfuric AcidNot specifiedNot specifiedNot specifiedN/AAlternative to using acetone and acetic anhydride.
Route 5: Carbon Suboxide Method Carbon Suboxide, AcetoneOxalic AcidNot specifiedNot specifiedNot specifiedN/ALess common due to the nature of carbon suboxide.

Note: "N/A" indicates that specific quantitative data was not available in the reviewed literature.

Logical Workflow for Selecting a Synthetic Route

The choice of a synthetic route for Meldrum's acid depends on several factors, including the desired yield, purity, reaction time, and available reagents and equipment. The following diagram illustrates a logical workflow for this decision-making process.

Decision Workflow for Meldrum's Acid Synthesis start Start: Need to Synthesize Meldrum's Acid high_yield Is highest possible yield the primary concern? start->high_yield optimized_meldrum Route 1: Optimized Meldrum's Synthesis (Malonic Acid, Acetone, Acetic Anhydride, H₂SO₄) high_yield->optimized_meldrum Yes time_constraint Is reaction time a critical factor? high_yield->time_constraint No end End: Selected Synthetic Route optimized_meldrum->end iodine_method Route 3: Iodine-Catalyzed Synthesis (Malonic Acid, Acetone, Acetic Anhydride, I₂) time_constraint->iodine_method Yes standard_meldrum Route 2: Standard Meldrum's Synthesis (Malonic Acid, Acetone, Acetic Anhydride, H₂SO₄) time_constraint->standard_meldrum No iodine_method->end reagent_availability Are alternative reagents (Isopropenyl Acetate or Carbon Suboxide) readily available? standard_meldrum->reagent_availability Consider alternatives? alternative_routes Consider Alternative Routes: Route 4: Isopropenyl Acetate Method Route 5: Carbon Suboxide Method reagent_availability->alternative_routes Yes reagent_availability->end No, proceed with chosen method alternative_routes->end

The Unusually High Acidity of Meldrum's Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the acidity of dicarbonyl compounds is crucial for predicting reaction outcomes and designing novel molecular scaffolds. Meldrum's acid, a standout member of this class, exhibits significantly higher acidity than other cyclic dicarbonyl compounds. This guide provides a comparative analysis of the acidity of Meldrum's acid against other common cyclic dicarbonyls, supported by experimental data and detailed protocols for pKa determination.

Comparative Acidity of Cyclic Dicarbonyl Compounds

The acidity of a dicarbonyl compound is determined by the stability of the resulting carbanion (enolate) upon deprotonation of the α-carbon. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of acidity; a lower pKa indicates a stronger acid. The table below summarizes the pKa values for Meldrum's acid and other representative cyclic dicarbonyl compounds.

Compound NameStructurepKa
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)4.83–4.97[1][2]
Barbituric acid4.01[3][4][5]
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)5.23[3][6][7]
1,3-Cyclohexanedione5.26[8]
1,3-Cyclopentanedione5.23

Meldrum's acid is notably more acidic than its carbocyclic counterparts, dimedone, 1,3-cyclohexanedione, and 1,3-cyclopentanedione. This enhanced acidity is attributed to its unique rigid bicyclic structure. The dioxanone ring in Meldrum's acid constrains the ester groups in a conformation that minimizes destabilizing dipole-dipole interactions and maximizes the inductive electron-withdrawing effect of the oxygen atoms. This leads to a more stable conjugate base upon deprotonation. Barbituric acid is even more acidic than Meldrum's acid due to the additional stabilization of the negative charge by the two nitrogen atoms within its heterocyclic ring, which can delocalize the charge through resonance.[3]

Structural Factors Influencing Acidity

The acidity of these cyclic dicarbonyl compounds is a direct consequence of the stability of their conjugate bases. The following diagram illustrates the key structural features that influence this stability.

Acidity_Factors cluster_MeldrumsAcid Meldrum's Acid cluster_CyclicDiketones Carbocyclic Diketones cluster_BarbituricAcid Barbituric Acid MA Meldrum's Acid (pKa ≈ 4.9) MA_Enolate Highly Stabilized Enolate MA->MA_Enolate Deprotonation Factor1 Rigid Dioxanone Ring (Conformational Restriction) MA_Enolate->Factor1 Factor2 Strong Inductive Effect from Ring Oxygens MA_Enolate->Factor2 CD 1,3-Cyclohexanedione (pKa ≈ 5.3) CD_Enolate Stabilized Enolate CD->CD_Enolate Deprotonation Factor3 Flexible Carbocyclic Ring CD_Enolate->Factor3 BA Barbituric Acid (pKa ≈ 4.0) BA_Enolate Very Highly Stabilized Enolate BA->BA_Enolate Deprotonation Factor4 Charge Delocalization onto Nitrogen Atoms BA_Enolate->Factor4

Caption: Factors influencing the acidity of cyclic dicarbonyls.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for quantitative comparisons. The two most common methods are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the acidic compound and monitoring the resulting change in pH with a pH meter. The pKa is determined from the inflection point of the titration curve.

Apparatus:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Automatic titrator or a burette.

  • Magnetic stirrer and stir bar.

  • Titration vessel.

  • Nitrogen gas supply.

Reagents:

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized.

  • 0.1 M Hydrochloric acid (HCl) solution, standardized.

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength.

  • High-purity water, degassed to remove CO2.

  • The dicarbonyl compound of interest.

Procedure:

  • Sample Preparation: Prepare a solution of the dicarbonyl compound (e.g., 1 mM) in water or a suitable co-solvent if the compound has low water solubility.[3] Add KCl solution to maintain a constant ionic strength.

  • Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a standard HCl solution.

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to prevent the absorption of atmospheric CO2, which can interfere with the results.[3]

  • Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

Apparatus:

  • UV-Vis spectrophotometer.

  • pH meter.

  • Quartz cuvettes.

  • A set of calibrated buffer solutions covering a wide pH range.

Reagents:

  • A series of buffer solutions with known pH values (e.g., Britton-Robinson buffer).

  • A stock solution of the dicarbonyl compound.

Procedure:

  • Wavelength Selection: Determine the UV-Vis absorbance spectra of the compound in highly acidic (fully protonated) and highly alkaline (fully deprotonated) solutions to identify the wavelength(s) of maximum absorbance difference between the two forms.

  • Sample Preparation: Prepare a series of solutions of the dicarbonyl compound at a constant concentration in different buffer solutions spanning a pH range of approximately pKa ± 2 pH units.

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelength(s).

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

    pKa = pH - log[(A - A_HA) / (A_A- - A)]

    where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species.

Conclusion

The acidity of Meldrum's acid is significantly higher than that of related carbocyclic dicarbonyl compounds due to its rigid structure which enhances the stability of its conjugate base. Barbituric acid exhibits even greater acidity due to the participation of its nitrogen atoms in charge delocalization. The choice of experimental method for pKa determination, either potentiometric or spectrophotometric titration, will depend on the specific properties of the compound under investigation. A thorough understanding of these acidity differences is fundamental for chemists working to harness the synthetic potential of these versatile building blocks.

References

Navigating the Separation of Dimethyldioxane Isomers: A Comparative Guide to Analytical Columns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise separation of dimethyldioxane isomers is a critical analytical challenge. These isomers, often exhibiting distinct biological activities, demand robust and selective separation methods for accurate quantification and characterization. This guide provides a comprehensive comparison of the performance of various analytical columns, primarily focusing on gas chromatography (GC) for chiral separations and providing insights into high-performance liquid chromatography (HPLC) applications.

This comparison delves into the practical application of different column technologies, presenting quantitative data from experimental studies to inform your method development. Detailed experimental protocols are provided to ensure reproducibility, and workflows are visualized to clarify the separation processes.

Gas Chromatography (GC): A Powerful Tool for Chiral Recognition

Gas chromatography has proven to be a highly effective technique for the separation of volatile this compound isomers, particularly for resolving enantiomers using chiral stationary phases.

Comparative Performance of Chiral GC Columns

A key study on the enantiomeric separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane highlights the superior performance of specific chiral columns. The research investigated two conventional and four chiral capillary columns, with the results unequivocally favoring the chiral stationary phases for achieving baseline separation of the (R)- and (S)-enantiomers.

Column NameStationary Phase CompositionKey Performance Metric
Rt-bDEXse 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropyl phenyl / 86% dimethyl polysiloxane Resolution > 1.5
Rt-bDEXm[Stationary phase details not fully specified in the abstract]Sub-optimal separation
Rt-bDEXsm[Stationary phase details not fully specified in the abstract]Sub-optimal separation
InertCap CHIRAMIX[Stationary phase details not fully specified in the abstract]Sub-optimal separation
SH-I-5Sil MS5% phenyl / 95% polymethylsiloxaneNo chiral separation
SH-WAX100% crosslinked polyethylene glycolNo chiral separation

Table 1: Comparison of GC Column Performance for the Separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane Enantiomers. The Rt-bDEXse column demonstrated the best performance, achieving a resolution significantly greater than the baseline of 1.5.

Experimental Protocol: Chiral GC Separation

The optimal conditions for the separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane on the Rt-bDEXse column were determined as follows:

  • Column: Rt-bDEXse

  • Linear Velocity: 70 cm/s

  • Initial Column Temperature: 70 °C

  • Column Heating Rate: 2.0 °C/min

  • Final Column Temperature: 150 °C

  • Detector: Flame Ionization Detector (FID)

  • Solvent: Methanol

This optimized method allowed for the rapid separation of the enantiomers within 10 minutes.

cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution in Methanol Dissolution in Methanol Sample->Dissolution in Methanol Injection Injection Dissolution in Methanol->Injection Rt-bDEXse Column Rt-bDEXse Column Injection->Rt-bDEXse Column Separation FID Detector FID Detector Rt-bDEXse Column->FID Detector Detection Chromatogram Chromatogram FID Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration

Experimental workflow for the chiral GC separation of this compound isomers.

High-Performance Liquid Chromatography (HPLC): An Alternative Approach

While GC is well-established for volatile isomers, HPLC offers a versatile alternative, particularly for less volatile or thermally labile this compound derivatives. The choice of stationary phase is paramount in achieving successful separation of isomers in HPLC.

General Column Selection for Isomer Separation

For the separation of different types of isomers by HPLC, the following column chemistries are generally recommended:

  • Positional Isomers (e.g., ortho, meta, para): Phenyl and Pentafluorophenyl (PFP) columns are often the first choice due to their unique selectivity involving π-π interactions.

  • Cis/Trans Isomers and Diastereomers: Embedded amide and C8 columns can provide the necessary shape selectivity to resolve these geometric isomers.

  • Enantiomers: Chiral stationary phases (CSPs) are essential for the direct separation of enantiomers.

Specific Application: Reversed-Phase HPLC of a this compound Derivative

A study detailing the analysis of 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione provides a concrete example of a reversed-phase HPLC method.

Column NameStationary PhaseMobile Phase
Newcrom R1 Specialty Reversed-PhaseAcetonitrile (MeCN) and water with phosphoric acid

Table 2: HPLC Conditions for the Analysis of a this compound Derivative. This method provides a simple and effective separation for this specific compound.

Experimental Protocol: Reversed-Phase HPLC

The experimental conditions for the analysis on the Newcrom R1 column are as follows:

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.

cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis_hplc Data Analysis Sample Sample Dissolution in Mobile Phase Dissolution in Mobile Phase Sample->Dissolution in Mobile Phase Injection Injection Dissolution in Mobile Phase->Injection Newcrom R1 Column Newcrom R1 Column Injection->Newcrom R1 Column Separation UV/MS Detector UV/MS Detector Newcrom R1 Column->UV/MS Detector Detection Chromatogram Chromatogram UV/MS Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Analysis

General workflow for the HPLC analysis of this compound isomers.

Conclusion

The separation of this compound isomers requires careful consideration of the specific isomers of interest and the analytical goals. For the chiral separation of volatile this compound enantiomers, gas chromatography with a chiral stationary phase, such as the Rt-bDEXse column, offers excellent resolution and rapid analysis times. For broader applications, including less volatile derivatives and different types of isomerism, HPLC provides a powerful and flexible platform. The selection of an appropriate HPLC column, with stationary phases ranging from phenyl and PFP for positional isomers to specialized chiral phases for enantiomers, is critical for successful method development. The data and protocols presented in this guide serve as a valuable starting point for researchers and scientists in developing and optimizing their separation methods for this compound isomers.

Cross-Validation of Dimethyldioxane Concentration: A Comparative Guide to GC-MS and NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of dimethyldioxane. While both techniques are powerful analytical tools, they offer distinct advantages and limitations in terms of sensitivity, selectivity, and sample preparation. This document outlines the experimental protocols and presents a comparative analysis of hypothetical data to assist researchers in selecting the most appropriate method for their specific application.

Performance Comparison: GC-MS vs. NMR

The selection of an analytical technique is often dictated by the specific requirements of the study, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of accuracy and precision. Below is a summary of typical performance characteristics for the quantification of a small molecule like this compound using GC-MS and NMR.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 µg/mL2 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL10 µg/mL
Precision (RSD) < 5%< 3%
Accuracy (% Recovery) 95-105%98-102%

Note: The data presented in this table is illustrative and based on the typical performance of these methods for the analysis of small organic molecules. Actual performance may vary depending on the specific instrument, experimental conditions, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible quantitative data. The following sections describe representative methodologies for the analysis of this compound using GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers excellent sensitivity and is well-suited for the analysis of volatile and semi-volatile compounds.[1] For this compound, a headspace sampling method is often preferred to minimize matrix effects and simplify sample preparation.[2]

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Calibration standards are prepared by serial dilution of the stock solution.

  • For sample analysis, a known volume or weight of the sample is placed in a headspace vial.

  • An internal standard (e.g., deuterated 1,4-dioxane-d8) is added to all standards and samples to correct for variations in injection volume and instrument response.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for this compound and the internal standard are monitored.

3. Data Analysis:

  • A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • The concentration of this compound in the samples is determined from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of analytes without the need for an identical calibration standard, provided a certified internal standard is used.[3] It is highly precise and less susceptible to matrix effects than GC-MS.[4][5][6]

1. Sample Preparation:

  • A known amount of the sample is accurately weighed into an NMR tube.

  • A precise volume of a deuterated solvent (e.g., D₂O or CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) is added.

  • The sample is thoroughly mixed to ensure homogeneity.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent, equipped with a cryoprobe.

  • Pulse Sequence: A standard 1D proton (¹H) NMR experiment with a 90° pulse and a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is used to ensure full magnetization recovery.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Spectral width: 12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 30-60 seconds.

  • The sample temperature is maintained at a constant value (e.g., 298 K) to minimize variations in chemical shifts.

3. Data Analysis:

  • The NMR spectrum is processed with appropriate phasing and baseline correction.

  • The signals corresponding to this compound and the internal standard are integrated.

  • The concentration of this compound is calculated using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ

    Where:

    • Cₓ = Concentration of the analyte (this compound)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons giving rise to the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛ = Molar mass of the internal standard

    • Cₛ = Concentration of the internal standard

Visualizing the Workflow and Analyte

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

cluster_GCMS GC-MS Workflow cluster_NMR NMR Workflow cluster_Validation Cross-Validation GCMS_Prep Sample Preparation (Headspace Vial) GCMS_Inject GC Injection GCMS_Prep->GCMS_Inject GCMS_Sep Chromatographic Separation GCMS_Inject->GCMS_Sep GCMS_Ion Ionization (EI) GCMS_Sep->GCMS_Ion GCMS_Detect Mass Detection (SIM) GCMS_Ion->GCMS_Detect GCMS_Data Data Analysis (Calibration Curve) GCMS_Detect->GCMS_Data GCMS_Result Concentration (µg/mL) GCMS_Data->GCMS_Result Compare Compare Results GCMS_Result->Compare NMR_Prep Sample Preparation (NMR Tube + Internal Std) NMR_Acq NMR Data Acquisition (1D ¹H Spectrum) NMR_Prep->NMR_Acq NMR_Proc Data Processing (Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Integ Signal Integration NMR_Proc->NMR_Integ NMR_Calc Concentration Calculation NMR_Integ->NMR_Calc NMR_Result Concentration (mg/mL) NMR_Calc->NMR_Result NMR_Result->Compare Conclusion Method Validation & Conclusion Compare->Conclusion

Figure 1: Cross-validation workflow for this compound concentration analysis by GC-MS and NMR.

Figure 2: Chemical structure of 2,5-Dimethyl-1,4-dioxane.

Conclusion

Both GC-MS and NMR are robust techniques for the quantitative analysis of this compound, each with its own set of strengths. GC-MS provides superior sensitivity, making it the method of choice for trace-level detection.[4][5][6] Conversely, NMR offers higher precision and is less prone to matrix interferences, making it ideal for the analysis of more concentrated samples and for applications where high accuracy is paramount.[4][5][6] The choice between these two powerful techniques will ultimately depend on the specific analytical challenges and the research question at hand. For a comprehensive understanding of the sample, cross-validation using both methods is recommended.

References

A Comparative Review of Beta-Keto Ester Synthesis: Meldrum's Acid vs. Claisen Condensation

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of beta-keto esters is a cornerstone of modern organic chemistry, providing versatile building blocks for the construction of a wide array of complex molecules, including pharmaceuticals and natural products. Among the various synthetic strategies, the use of Meldrum's acid and the traditional Claisen condensation represent two prominent and distinct approaches. This guide provides a detailed comparative analysis of these methods, supported by experimental data, to assist researchers in selecting the most suitable strategy for their synthetic endeavors.

At a Glance: Meldrum's Acid vs. Claisen Condensation

FeatureMeldrum's Acid MethodClaisen Condensation
Starting Materials Carboxylic acids or acyl chloridesEsters with α-hydrogens
Key Intermediates Acyl Meldrum's acidEster enolate
Reaction Conditions Generally mild acylation, followed by alcoholysis (reflux)Requires a strong base (e.g., sodium ethoxide)
Key Advantages High yields, avoids self-condensation of esters, can use free carboxylic acids (with a coupling agent), high acidity of Meldrum's acid facilitates the initial reaction.Well-established, uses readily available esters and bases.
Key Disadvantages Requires the preparation or purchase of Meldrum's acid, can be sensitive to purification.[1]Risk of self-condensation and cross-condensation with mixed esters, requires stoichiometric amounts of a strong base.[2][3]

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of the Meldrum's acid method and the Claisen condensation for the synthesis of representative beta-keto esters.

Target Beta-Keto EsterMethodStarting MaterialsYield (%)Reference
Methyl PhenylacetylacetateMeldrum's AcidPhenylacetyl chloride, Meldrum's acid, Methanol82[4]
Ethyl BenzoylacetateClaisen CondensationEthyl acetate, Ethyl benzoate50-55
Ethyl BenzoylacetateMeldrum's Acid derivedBenzoyl chloride, Ethyl acetoacetate77-78 (via hydrolysis of intermediate)[5]
Ethyl 2-methyl-3-oxobutanoateClaisen CondensationEthyl propanoateNot specified, but generally high yields are obtained.[6]
Fatty Beta-Keto Esters (various)Meldrum's AcidFatty acids, Meldrum's acid, DCC, DMAP65-96

Reaction Workflows

The following diagrams illustrate the generalized experimental workflows for the synthesis of beta-keto esters using Meldrum's acid and the Claisen condensation.

Meldrums_Acid_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Alcoholysis Carboxylic_Acid Carboxylic Acid/Acyl Chloride Acyl_Meldrums_Acid Acyl Meldrum's Acid Intermediate Carboxylic_Acid->Acyl_Meldrums_Acid 1. Activate (if acid) 2. React with Meldrum's Acid Meldrums_Acid Meldrum's Acid Meldrums_Acid->Acyl_Meldrums_Acid Base_Solvent Base (e.g., Pyridine) in Solvent (e.g., DCM) Base_Solvent->Acyl_Meldrums_Acid Beta_Keto_Ester Beta-Keto Ester Acyl_Meldrums_Acid->Beta_Keto_Ester React with Alcohol Alcohol Alcohol (R'OH) Alcohol->Beta_Keto_Ester Heat Heat (Reflux) Heat->Beta_Keto_Ester

Meldrum's Acid Method Workflow

Claisen_Condensation_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Condensation & Workup Ester Ester (2 equiv.) Enolate Ester Enolate Ester->Enolate Deprotonation Beta_Keto_Ester_Product Beta-Keto Ester Ester->Beta_Keto_Ester_Product Strong_Base Strong Base (e.g., NaOEt) in Solvent (e.g., EtOH) Strong_Base->Enolate Enolate->Beta_Keto_Ester_Product 1. Nucleophilic Attack on Ester 2. Elimination of Alkoxide Acid_Workup Aqueous Acid Workup Acid_Workup->Beta_Keto_Ester_Product

Claisen Condensation Workflow

Experimental Protocols

Synthesis of Methyl Phenylacetylacetate via Meldrum's Acid

This two-step procedure is adapted from a reliable synthetic methodology.[4]

Step 1: Acylation of Meldrum's Acid

  • A solution of 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane is placed in a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.

  • The flask is cooled in an ice bath, and 32.5 mL (0.40 mol) of anhydrous pyridine is added with stirring under an argon atmosphere over a 10-minute period.

  • A solution of 25.5 g (0.165 mol) of phenylacetyl chloride in 20 mL of anhydrous dichloromethane is then added dropwise over 20-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the mixture is stirred for an additional 2 hours at 0-5 °C.

  • The reaction mixture is then poured into a mixture of 100 g of ice and 50 mL of concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude acyl Meldrum's acid as a pale-yellow solid. This intermediate is often used in the next step without further purification.

Step 2: Methanolysis of Acyl Meldrum's Acid

  • The crude acyl Meldrum's acid is refluxed in 250 mL of anhydrous methanol for 2.5 hours.

  • The solvent is removed using a rotary evaporator.

  • The residual oil is distilled under reduced pressure to give methyl phenylacetylacetate. The reported yield for this procedure is 82%.[4]

Synthesis of Ethyl Benzoylacetate via Claisen Condensation

This procedure describes a crossed Claisen condensation.

  • In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol.

  • Add an excess of ethyl acetate to the sodium ethoxide solution to serve as the nucleophilic component.

  • Slowly add ethyl benzoate dropwise to the reaction mixture.

  • After the addition is complete, the mixture is heated to reflux for several hours to drive the condensation.

  • The reaction mixture is then cooled, and the sodium salt of the beta-keto ester is precipitated.

  • The salt is filtered and then neutralized with a dilute aqueous acid (e.g., acetic acid or hydrochloric acid).

  • The resulting beta-keto ester is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with water and brine, then dried over an anhydrous drying agent.

  • The solvent is removed, and the crude product is purified by vacuum distillation to yield ethyl benzoylacetate. A reported yield for a similar procedure is in the range of 50-55%.

Concluding Remarks

Both the Meldrum's acid method and the Claisen condensation are powerful tools for the synthesis of beta-keto esters. The Meldrum's acid approach often provides higher yields and is particularly advantageous when direct acylation from a carboxylic acid is desired or when avoiding the self-condensation of a precious ester is critical. Its milder initial reaction conditions and the high acidity of Meldrum's acid are key benefits.

Conversely, the Claisen condensation is a classic and widely understood reaction that utilizes readily available starting materials. While potentially lower yielding and prone to side reactions in mixed condensations, its simplicity and the direct use of esters make it a valuable method, especially for large-scale syntheses where cost-effectiveness is a primary concern. The choice between these two methods will ultimately depend on the specific substrate, desired yield, scale of the reaction, and the availability of starting materials and reagents.

References

Safety Operating Guide

Proper Disposal of Dimethyldioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of dimethyldioxane is a critical aspect of laboratory safety and environmental responsibility. As a flammable cyclic ether, this compound presents specific hazards, including the potential for peroxide formation, that necessitate strict adherence to established protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, away from sources of ignition.[1][2] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][4]

Key Hazards:

  • Flammability: this compound is a highly flammable liquid and vapor.[2] Keep it away from heat, sparks, open flames, and hot surfaces. All equipment used during handling and disposal must be properly grounded to prevent static discharge.[2]

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time.[4][5] This is a critical consideration for aged containers of the chemical.

  • Irritation: The substance may cause serious eye irritation and skin irritation upon contact.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical FormulaC₆H₁₂O₂[5]
Molar Mass116.16 g/mol [2][5]
Flash Point23.9 °C (75 °F)[5]
Boiling Point116.5–121 °C[5]
Density0.932 g/cm³ (at 20 °C)[5]
UN Number2707

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that hinges on the assessment of peroxide formation.

Experimental Protocol: Peroxide Testing

A critical step before the disposal of any container of this compound is to test for the presence of peroxides, especially if the container has been opened or stored for an extended period (e.g., over 3 months).[4]

Methodology:

  • Use commercially available peroxide test strips.

  • Carefully open the container in a fume hood, minimizing exposure to air and light.

  • Dip the test strip into the this compound liquid.

  • Remove the strip and compare the color change to the chart provided with the test kit to determine the peroxide concentration.

  • Record the date of the test on the container label.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound based on the results of peroxide testing.

DimethyldioxaneDisposal start Start: this compound Waste test_peroxides Test for Peroxides start->test_peroxides peroxides_present Peroxides Detected? test_peroxides->peroxides_present no_peroxides No Peroxides Detected peroxides_present->no_peroxides No neutralize Neutralize Peroxides (e.g., with ferrous sulfate or sodium bisulfite) peroxides_present->neutralize Yes (no visible crystals) handle_crystals Visible Peroxide Crystals or Very Old Container? DO NOT OPEN OR MOVE. Contact EHS Immediately. peroxides_present->handle_crystals Yes (visible crystals or very old) disposal_prep Prepare for Disposal: - Label as 'Hazardous Waste' - Include chemical name and concentration - Keep container tightly closed no_peroxides->disposal_prep retest Retest for Peroxides neutralize->retest retest->no_peroxides Peroxides Neutralized retest->neutralize Peroxides Still Present saa Store in Designated Satellite Accumulation Area (SAA) disposal_prep->saa disposal_pickup Arrange for Pickup by a Licensed Waste Disposal Company saa->disposal_pickup end End of Process disposal_pickup->end

Caption: this compound Disposal Workflow

Detailed Disposal Steps:

  • Assess the Container: Before handling, visually inspect the container for any signs of peroxide crystal formation, especially around the cap. If crystals are present, or if the container is very old, do not attempt to open or move it.[4][5] Immediately contact your institution's Environmental Health and Safety (EHS) department for professional disposal.

  • Peroxide Testing: If no crystals are visible, test the this compound for peroxides as described in the protocol above.

  • Neutralization of Peroxides (if necessary): If peroxides are detected but no precipitate is visible, they can be neutralized.[5] This should be done by trained personnel. Add a reducing agent such as ferrous sulfate, sodium bisulfite, or sodium metabisulfite in excess.[5] After neutralization, re-test to ensure the absence of peroxides.[5]

  • Segregation and Collection:

    • Collect this compound waste in a dedicated, properly labeled, and sealed container.[6][7] The container must be compatible with the chemical; plastic is often preferred.[8]

    • Do not mix this compound with other waste streams, especially incompatible chemicals like acids and oxidizing agents.[9]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound").[7]

    • Do not fill the waste container to more than 90% of its capacity.[7]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

    • Ensure secondary containment, such as a spill tray, is in place.[6]

  • Final Disposal:

    • The final disposal of this compound must be conducted by a licensed chemical waste disposal company.[1] This can be arranged through your institution's EHS department.

    • The primary methods of disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Never dispose of this compound down the drain or in regular trash.[1][11]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyldioxane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling dimethyldioxane, a highly flammable and irritating chemical. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

This compound is a colorless, water-white liquid with an ether-like odor.[1][2][3] Its vapors are heavier than air and can form explosive mixtures with air, posing a significant fire hazard.[1][4] Direct contact can cause irritation or burns to the skin and eyes, while inhalation may lead to respiratory irritation and dizziness.[1][4] Furthermore, like many ethers, this compound can form explosive peroxides upon storage, requiring careful management.[2]

Key Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward safe handling. The following table summarizes its key quantitative data.

PropertyValueCitations
Appearance Water-white liquid[1][3][4]
Flash Point 75°F (23.9°C)[1][2]
Boiling Point 116.5–121°C[2]
Density ~0.93 g/cm³[2]
Vapor Density Heavier than air[1][3][4]
Solubility in Water Soluble / Miscible[1][3]
UN Number 2707[5][6]
Transport Hazard Class 3 (Flammable Liquid)[6][7]
Packing Group II[5]
OSHA Flammable Liquid Category Category 2[8]
Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable when handling this compound. The appropriate level of protection varies with the task at hand.

TaskEye/Face ProtectionSkin/Hand ProtectionRespiratory ProtectionBody Protection
General Handling / Dispensing Tightly fitting safety goggles with side shields (EN 166 / NIOSH approved).[5][7]For prolonged contact or immersion: Butyl rubber gloves (>480 min breakthrough time). For incidental splash contact: Double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contact.Not required if handled within a certified chemical fume hood.Lab coat.
Large Volume Transfers (>1L) Chemical safety goggles and a face shield.Heavy-duty Butyl rubber gloves.Not required if handled within a certified chemical fume hood with appropriate ventilation.Fire/flame-resistant and impervious clothing.[5][7]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty Butyl rubber gloves.Full-face respirator with appropriate cartridges for organic vapors, especially if ventilation is inadequate.[5]Chemical-resistant suit or apron over fire/flame-resistant clothing.[5][7]
Emergency / Fire N/AN/ASelf-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[5][7]Full protective, fire-resistant gear.

Standard Operating Procedure (SOP) for this compound

This protocol provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Hazard Assessment and Control
  • Primary Hazards: Highly flammable liquid and vapor, serious eye and skin irritant, potential for explosive peroxide formation.[1][2][4][6]

  • Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] All equipment used for handling must be properly grounded to prevent static discharge.[3][4] An eyewash station and safety shower must be readily accessible.[10]

  • Ignition Sources: Eliminate all potential ignition sources from the immediate area, including open flames, hot surfaces, sparks, and non-explosion-proof electrical equipment.[3][4][6]

Receiving and Storage
  • Receiving: Upon receipt, inspect containers for damage or leaks.

  • Storage: Store containers in a tightly closed state in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7] Use an approved flammable storage cabinet.[8][11]

  • Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[1][2]

  • Peroxide Management: Mark the container with the date received and the date opened.[2] Test for the presence of peroxides before use if the container has been opened for an extended period or if visual crystals are observed. If peroxides are detected, consult with your institution's Environmental Health & Safety (EHS) office for neutralization procedures. Do not attempt to open a container with visible peroxide crystals. [2]

Handling and Use
  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.

  • Dispensing: When transferring, ground both the receiving and dispensing containers to prevent static electricity buildup.[7][12] Use spark-proof tools.[7] Perform transfers slowly to minimize splashing and vapor generation.

  • Heating: Never heat this compound with an open flame.[9] Use a regulated heating mantle, water bath, or oil bath.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[7] Decontaminate the work area.

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Absorb the spill using a non-combustible absorbent material like sand or dry earth.[4]

    • Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste.[4]

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate all personnel from the immediate area and alert others.[5][7]

    • Remove all ignition sources.[5][7]

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's EHS or emergency response team immediately.

  • Fire:

    • For small fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[7] Do not use a solid stream of water as it may spread the fire. [3]

    • For large fires, evacuate the area and activate the fire alarm.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[7][10]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[7][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6][10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Waste Disposal
  • Chemical Waste: Collect all this compound waste in a properly labeled, sealed container. The container must be compatible with flammable liquids.

  • Disposal Method: Waste must be disposed of through a licensed chemical waste disposal company.[7] Methods may include controlled incineration with flue gas scrubbing.[7] Do not discharge this compound into drains or sewer systems. [7]

  • Contaminated Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.

  • Empty Containers: Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of according to institutional and local regulations.[7]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound in a laboratory setting.

G prep 1. Preparation - Assess Hazards - Verify Engineering Controls - Don Correct PPE handle 2. Handling - Work in Fume Hood - Ground Equipment - Use Spark-Proof Tools prep->handle task_complete 3. Task Complete - Decontaminate Area - Doff PPE handle->task_complete spill Spill Occurs handle->spill Monitor for Spills exposure Personnel Exposure handle->exposure waste 4. Waste Disposal - Collect in Labeled Container - Follow EHS Protocol task_complete->waste end End of Process waste->end emergency Emergency - Evacuate & Alert - Call EHS/Emergency Services spill->emergency Large Spill or Outside Hood first_aid Provide First Aid - Follow SOP - Seek Medical Attention first_aid->emergency exposure->first_aid

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyldioxane
Reactant of Route 2
Dimethyldioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.